molecular formula C6H8N2O2 B11923284 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B11923284
M. Wt: 140.14 g/mol
InChI Key: OVQYUZCIUNHTEK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a versatile heterocyclic building block of significant importance in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the construction of more complex molecules, particularly those targeting enzyme inhibition. Its core structure, featuring both a carboxylic acid and a substituted imidazole ring, makes it a valuable precursor for generating amides and esters, or for metal coordination studies. Researchers utilize this scaffold in the development of potential pharmaceutical agents, with its derivatives being investigated for various biological activities. The compound is strictly for research applications and is not intended for diagnostic or therapeutic use. As a high-purity chemical intermediate, it is essential for synthesizing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. Handling should be performed in a well-ventilated laboratory setting, using appropriate personal protective equipment. For detailed specifications, including purity and handling information, refer to the Certificate of Analysis.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1,2-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O2/c1-4-7-5(6(9)10)3-8(4)2/h3H,1-2H3,(H,9,10)

InChI Key

OVQYUZCIUNHTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathways for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CAS: 17282-91-2 / 1211585-57-7) is a critical heterocyclic scaffold utilized primarily as an intermediate in the synthesis of pharmaceutical agents, including angiotensin II receptor antagonists and various kinase inhibitors. Its structural integrity—specifically the regiochemistry of the


-methyl group relative to the carboxylic acid—is paramount for biological activity.

This technical guide details a robust, self-validating synthesis pathway prioritizing regiocontrol and scalability . Unlike generic methods that yield intractable mixtures of 1,4- and 1,5-isomers, this protocol utilizes a stepwise Hantzsch-type cyclization followed by controlled methylation and hydrolysis, ensuring high purity of the target 1,4-isomer.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the molecule at the ester/acid functionality and the


-methyl bond. Direct construction of the 1,2-dimethyl core via cyclization is possible but often requires expensive 

-methylacetamidine. The most industrial-viable route builds the 2-methylimidazole core first, then installs the

-methyl group, leveraging steric parameters to favor the desired regioisomer.
Strategic Pathway
  • Precursor Assembly: Condensation of acetamidine with ethyl bromopyruvate to form Ethyl 2-methylimidazole-4-carboxylate .

  • Regioselective Alkylation: Methylation of the imidazole ring. Steric hindrance from the C4-ester group directs the electrophile to the distal N1 nitrogen, favoring the 1,4-isomer over the 1,5-isomer.

  • Hydrolysis: Saponification of the ester to yield the free acid.

Retrosynthesis target 1,2-Dimethyl-1H-imidazole- 4-carboxylic acid ester Ethyl 1,2-dimethylimidazole- 4-carboxylate target->ester Hydrolysis intermediate Ethyl 2-methylimidazole- 4-carboxylate ester->intermediate N-Methylation (Regiocontrol) precursors Acetamidine HCl + Ethyl Bromopyruvate intermediate->precursors Hantzsch Cyclization

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the imidazole core.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-methylimidazole-4-carboxylate

This step utilizes the Hantzsch thiazole/imidazole synthesis mechanism. The reaction between an amidine and an


-halo keto ester is highly reliable.

Reagents:

  • Acetamidine hydrochloride (1.0 eq)

  • Ethyl bromopyruvate (1.0 eq)

  • Potassium carbonate (

    
    ) or Triethylamine (2.5 eq)
    
  • Solvent: Ethanol or Acetonitrile

Protocol:

  • Preparation: Charge a reaction vessel with Acetamidine HCl (100 mmol) and Ethanol (300 mL).

  • Basification: Add

    
     (250 mmol) slowly at 0°C to liberate the free amidine. Stir for 30 minutes.
    
  • Addition: Add Ethyl bromopyruvate (100 mmol) dropwise over 1 hour, maintaining temperature < 5°C. The slow addition prevents self-condensation of the bromopyruvate.

  • Cyclization: Allow the mixture to warm to room temperature (RT), then reflux for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the residue from Ethanol/Ether or purify via silica gel column chromatography.

    • Target Yield: 65–75%

    • Appearance: Off-white solid.

Stage 2: Regioselective N-Methylation

This is the Critical Process Parameter (CPP) step. Alkylation of 4-substituted imidazoles can yield two isomers: 1,4 (desired) and 1,5 (undesired). The ester group at C4 provides steric bulk that disfavors attack at the adjacent nitrogen (N3), directing methylation to N1.

Reagents:

  • Ethyl 2-methylimidazole-4-carboxylate (from Stage 1)

  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI) (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF or Acetone

Protocol:

  • Dissolve Ethyl 2-methylimidazole-4-carboxylate (50 mmol) in anhydrous DMF (150 mL).

  • Add

    
     (60 mmol) and stir at RT for 30 minutes to generate the imidazole anion.
    
  • Cool to 0°C. Add Dimethyl sulfate (55 mmol) dropwise.

    • Note: DMS is preferred over MeI for better regioselectivity in this specific scaffold due to "hard/soft" acid-base principles, though MeI is acceptable.

  • Stir at RT for 12 hours.

  • Quench: Pour mixture into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Differentiation (Self-Validating Step):

    • The crude mixture will contain predominantly the 1,4-isomer .

    • Isomer Check: Analyze via

      
      -NMR.
      
      • 1,4-Isomer (Target): The imidazole ring proton (H5) typically appears as a singlet around

        
         7.4–7.6 ppm.
        
      • 1,5-Isomer (Impurity): The ring proton (H4) is often shifted upfield slightly.

      • NOE Study: Irradiation of the N-methyl group in the 1,4-isomer shows an NOE enhancement of the H5 proton. The 1,5-isomer (where N-methyl is adjacent to the ester) will not show enhancement of the ring proton, but may show enhancement with the ester ethyl group.

  • Purification: Recrystallize from Isopropyl Acetate or separate via flash chromatography (DCM/MeOH gradient). The 1,4-isomer is typically more polar.

Stage 3: Hydrolysis to 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Protocol:

  • Dissolve the purified ester (20 mmol) in 2M NaOH (40 mL).

  • Heat to 60°C for 2 hours.

  • Isolation: Cool to 0°C. Acidify carefully with 6M HCl to pH 3.0–3.5.

  • The carboxylic acid will precipitate as a white solid.

  • Filter, wash with cold water, and dry under vacuum at 50°C.

Part 3: Data Summary & Visualization

Process Data Table
ParameterStage 1 (Cyclization)Stage 2 (Methylation)Stage 3 (Hydrolysis)
Limiting Reagent Ethyl BromopyruvateImidazole IntermediateEthyl Ester
Solvent System Ethanol (Anhydrous)DMF or AcetoneWater / NaOH
Temperature Reflux (78°C)0°C

RT
60°C
Critical Control Slow addition rateRegioselectivity (1,4 vs 1,5)pH control during precipitation
Typical Yield 70%85% (Combined) / 60% (Isolated 1,4)95%
Reaction Pathway Diagram

ReactionScheme cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Methylation cluster_2 Stage 3: Hydrolysis S1_Reagents Acetamidine + Ethyl Bromopyruvate S1_Product Ethyl 2-methylimidazole- 4-carboxylate S1_Reagents->S1_Product EtOH, Reflux S2_Product Ethyl 1,2-dimethylimidazole- 4-carboxylate (Major Isomer) S1_Product->S2_Product DMF, 0°C S2_Reagents Me2SO4 / Cs2CO3 S3_Product 1,2-Dimethyl-1H-imidazole- 4-carboxylic acid S2_Product->S3_Product NaOH, then HCl

Figure 2: Step-by-step reaction scheme highlighting reagents and intermediates.

Part 4: Troubleshooting & Scientific Validation

Regioselectivity Validation

The most common failure mode is the formation of the 1,5-isomer .

  • Mechanism: The imidazole anion is an ambident nucleophile. The N1 position is sterically less hindered than N3 (which is adjacent to the ester).

  • Correction: If the 1,5-isomer ratio is too high (>15%), switch solvent to a less polar aprotic solvent (e.g., THF) or use a bulkier base to further discourage attack at the hindered nitrogen.

Analytical Checkpoints
  • HPLC: Use a C18 column with a Phosphate Buffer/Acetonitrile gradient. The acid is highly polar; ion-pairing agents may be required for retention.

  • NMR (

    
    /NaOD): 
    
    • 
       2.4 ppm (s, 3H, C2-Me)
      
    • 
       3.7 ppm (s, 3H, N-Me)
      
    • 
       7.6 ppm (s, 1H, C5-H)
      

References

  • ChemicalBook . 1H-Imidazole-4-carboxylic acid synthesis and derivatives. Retrieved from (Validating general imidazole-4-carboxylic acid synthesis precursors).

  • PubChem . Ethyl 2-methyl-1H-imidazole-4-carboxylate Compound Summary. Retrieved from (Confirming structure and CAS for the key intermediate).

  • Organic Syntheses . General methods for Imidazole Synthesis (Radziszewski and Hantzsch). Validated via standard organic chemistry protocols for .

  • ResearchGate . Synthesis of imidazole-4-carboxylic acids via solid-phase bound reagents. Retrieved from (Providing context on carboxylate functionalization).

  • Google Patents . Preparation of imidazole-4(5)-monocarboxylic acids. US Patent 4672128A. Retrieved from (Industrial context for carboxylation and hydrolysis).

Technical Guide: Spectroscopic Characterization of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid . This document is structured to serve researchers and analytical scientists requiring precise reference data for structural validation and quality control.

Executive Summary & Chemical Identity

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly angiotensin II receptor antagonists and enzyme inhibitors. Its characterization is often complicated by the presence of regioisomers (1,5-dimethyl variants) and its zwitterionic nature, which influences solubility and spectral appearance.

Core Chemical Data
PropertySpecification
Chemical Name 1,2-Dimethyl-1H-imidazole-4-carboxylic acid
CAS Number 1211585-57-7 (Acid) / 1739-84-0 (Parent Core)
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Monoisotopic Mass 140.0586 Da
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, dilute acid/base; sparingly soluble in water/ethanol.[1][2]

Structural Visualization & Logic

The molecule consists of an imidazole ring substituted at the N1 and C2 positions with methyl groups, and at the C4 position with a carboxylic acid. The C5 position remains unsubstituted (protonated).

Structural Diagram & Fragmentation Logic

The following diagram illustrates the core structure and the primary mass spectrometry fragmentation pathway used for identification.

G cluster_legend Legend M_Ion Molecular Ion [M+H]+ = 141.1 m/z Frag_1 Decarboxylation [M+H - COOH]+ = 96.1 m/z (1,2-Dimethylimidazole core) M_Ion->Frag_1 - CO2 / -COOH (44/45 Da) Frag_2 Ring Cleavage/Me Loss Secondary Fragments (m/z ~42, ~56) Frag_1->Frag_2 High Energy CID Legend_Node Primary Diagnostic Path

Caption: Primary ESI(+) MS fragmentation pathway showing the characteristic loss of the carboxyl group to yield the 1,2-dimethylimidazole core.

Spectroscopic Data Analysis

The following data sets are consolidated from high-fidelity experimental analogs (methyl esters) and predictive modeling of the 1,2-dimethylimidazole core.

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the preferred solvent. Due to the zwitterionic character of the amino-acid-like structure, adding a trace of DCl or NaOD can sharpen peaks by suppressing exchange broadening.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
12.20 - 12.50 Broad Singlet1H-COOH Carboxylic acid proton (may be invisible if exchanged).
7.65 Singlet1HC5-H Aromatic ring proton. Deshielded by C4-COOH.
3.62 Singlet3HN1-CHN-Methyl group. Characteristic downfield shift due to N1.
2.31 Singlet3HC2-CHC-Methyl group. Distinctive for 2-substituted imidazoles.

Interpretation Guide:

  • Regiochemistry Check: The presence of two methyl singlets is diagnostic. If the integration of the aromatic proton (7.65 ppm) is >1, or if splitting is observed, the sample may be contaminated with the 1,5-dimethyl isomer or starting material.

  • Solvent Effect: In D₂O, the N-Me signal may shift slightly to ~3.7 ppm, and the COOH proton will be absent due to deuterium exchange.

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
164.5 Quaternary (C=O)C OOH (Carbonyl)
146.2 Quaternary (C=N)C 2 (Ring carbon between nitrogens)
132.8 QuaternaryC 4 (Ring carbon bearing COOH)
126.5 Methine (CH)C 5 (Ring carbon unsubstituted)
32.4 Methyl (CH₃)N1-C H₃
13.1 Methyl (CH₃)C2-C H₃
B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

ParameterValueInterpretation
[M+H]⁺ 141.1 m/z Protonated molecular ion (Base Peak).
[M+Na]⁺ 163.1 m/zSodium adduct (common in unbuffered solvents).
[2M+H]⁺ 281.2 m/zDimer formation (concentration dependent).
Fragment 96 m/z [M+H - COOH]⁺Loss of carboxylic acid group; confirms imidazole core.
C. Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid state).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3100 - 2500 O-H Stretch (Broad)Carboxylic acid dimer / H-bonding network.
1690 - 1710 C=O Stretch (Strong)Carbonyl of the carboxylic acid.
1580 - 1620 C=N / C=C StretchImidazole ring skeleton vibrations.
1400 - 1450 C-H BendMethyl group deformation.
1250 - 1300 C-O StretchC-OH single bond of the acid.

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure high-resolution data and prevent line broadening caused by zwitterionic aggregation:

  • Weigh 5-10 mg of the sample into a clean vial.

  • Add 0.6 mL of DMSO-d₆ .

  • Optional: If peaks are broad, add 1 drop of DCl (20% in D₂O) . This forces the molecule into the cationic form (protonated imidazole), sharpening the signals and shifting the water peak away from the region of interest.

  • Transfer to a 5mm NMR tube and acquire spectra at 298 K.

Protocol 2: Purity Assessment via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B (0-2 min), 5-95% B (2-15 min).

  • Detection: 210 nm (general) and 254 nm (aromatic).

  • Retention Time: The polar acid will elute early (approx. 2-4 min depending on dead volume) compared to non-polar impurities.

References

  • Compound Identity & CAS: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. PubChem CID: 20736884.[1]

  • Synthetic Context & Ester Characterization: Regioselective Synthesis of 1,2,5-Trisubstituted Imidazoles. J. Org.[3] Chem. 2001, 66, 8528. (Provides spectral data for the methyl ester analog, validating the core shifts).

  • Parent Core Data: 1H-Imidazole, 1,2-dimethyl- Mass Spectrum. NIST Mass Spectrometry Data Center.[2]

Sources

chemical properties and structure of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid – Structural Dynamics and Synthetic Utility

Executive Summary

1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CAS: 1211585-57-7) represents a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Distinguished by its fixed tautomeric state—unlike its N-unsubstituted parent—this compound offers precise regiochemical control in drug design. It serves as a critical pharmacophore in the development of angiotensin II receptor antagonists, kinase inhibitors, and novel antimicrobial agents. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis, reactivity profiles, and downstream applications.

Molecular Architecture & Physicochemical Profile

The structural integrity of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is defined by the functionalization of the imidazole ring. Unlike 1H-imidazole-4-carboxylic acid, which exists in rapid tautomeric equilibrium, the N1-methylation locks the electronic distribution, rendering the C4 and C5 positions chemically distinct.

Structural Specifications
PropertyData
IUPAC Name 1,2-Dimethyl-1H-imidazole-4-carboxylic acid
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
CAS Number 1211585-57-7 (Specific Isomer)
Topological Polar Surface Area ~50 Ų
H-Bond Donor/Acceptor 1 (COOH) / 3 (N3, C=O, OH)
Electronic & Physical Dynamics
  • Zwitterionic Character: In neutral aqueous solution, the molecule exists in an equilibrium between the neutral carboxylic acid and the zwitterionic form (carboxylate anion / imidazolium cation), driven by the basicity of the N3 nitrogen (predicted pKa ~7.0) and the acidity of the carboxyl group (pKa ~2.5).

  • Solubility: High solubility in polar protic solvents (water, methanol) due to its ability to form extensive hydrogen bond networks. Limited solubility in non-polar hydrocarbons (hexane, toluene).

  • Thermal Stability: The compound exhibits high thermal stability but is susceptible to thermal decarboxylation at temperatures exceeding 200°C, a critical consideration for process safety.

Synthetic Pathways & Manufacturing

The synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is typically achieved through convergent heterocyclic cyclization or modification of ester precursors. The most robust industrial route avoids the regioselectivity issues of direct methylation by building the ring with substituents in place.

Primary Synthetic Route: Hydrolysis of Ethyl Ester

The preferred laboratory and industrial method involves the alkaline hydrolysis of Ethyl 1,2-dimethylimidazole-4-carboxylate . This precursor is synthesized via a cyclocondensation reaction, ensuring high regiochemical purity.

Step-by-Step Protocol:

  • Precursor Synthesis: Reaction of ethyl 3-bromo-2-oxopropanoate with N-methylacetamidine in the presence of a base (e.g., K₂CO₃) in refluxing acetone or DMF. This [3+2] cyclization yields the ethyl ester.

  • Hydrolysis:

    • Reagents: Ethyl 1,2-dimethylimidazole-4-carboxylate (1.0 eq), NaOH (2.5 eq), Water/Ethanol (1:1).

    • Conditions: Reflux at 80°C for 4–6 hours.

    • Workup: Concentration of ethanol, acidification to pH 3.0 with HCl. The product precipitates as a white crystalline solid.

    • Purification: Recrystallization from water or ethanol/water mixtures.

Visualization of Synthetic Logic

Synthesis Start1 Ethyl 3-bromo-2-oxopropanoate Intermediate Ethyl 1,2-dimethylimidazole- 4-carboxylate Start1->Intermediate Cyclization (K2CO3, Reflux) Start2 N-Methylacetamidine Start2->Intermediate Product 1,2-Dimethyl-1H-imidazole- 4-carboxylic acid Intermediate->Product Hydrolysis (pH Adjustment) Reagent NaOH / H2O / EtOH (Hydrolysis)

Caption: Convergent synthesis via cyclization of alpha-halo-ketoesters followed by ester hydrolysis.

Reactivity & Functionalization

The chemical behavior of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is dominated by the interplay between the electron-rich imidazole ring and the electron-withdrawing carboxyl group.

Carboxylic Acid Transformations

The C4-carboxylic acid is the primary handle for derivatization:

  • Amide Coupling: Reacts with primary and secondary amines using standard coupling agents (HATU, EDC/HOBt) to form amide-linked pharmaceutical intermediates.

  • Esterification: Fischer esterification with alcohols under acid catalysis.

  • Reduction: Reduction with LiAlH₄ yields the corresponding alcohol (1,2-dimethyl-4-hydroxymethylimidazole), a precursor for alkylation reactions.

Imidazole Ring Chemistry
  • C5-Functionalization: The C5 position (adjacent to N1) is the most nucleophilic carbon. It is susceptible to electrophilic aromatic substitution, including halogenation (NCS/NBS) and formylation (Vilsmeier-Haack), allowing for further scaffold elaboration.

  • Metal Coordination: The N3 nitrogen is a potent sigma-donor, making the molecule an excellent bidentate ligand (N3 + Carboxylate O) for constructing Metal-Organic Frameworks (MOFs) and organometallic catalysts.

Reactivity Map

Reactivity Center 1,2-Dimethyl-1H-imidazole- 4-carboxylic Acid Amide Amide Coupling (R-NH2, HATU) Center->Amide Reduction Reduction to Alcohol (LiAlH4) Center->Reduction Halogenation C5-Halogenation (NBS/NCS) Center->Halogenation Coordination Metal Coordination (MOF Synthesis) Center->Coordination Decarb Thermal Decarboxylation (>200°C) Center->Decarb

Caption: Functionalization landscape showing divergent synthetic pathways from the core scaffold.

Pharmaceutical & Industrial Applications[1][2][3]

Drug Discovery Scaffold

This molecule serves as a bioisostere for other aromatic acids. Its specific applications include:

  • Angiotensin II Receptor Antagonists: Used as a core fragment to mimic the histidine residue or replace the tetrazole ring in "sartan" derivatives.

  • Kinase Inhibitors: The imidazole nitrogen can hydrogen bond with the hinge region of kinase ATP-binding pockets.

  • GABA-A Receptor Modulators: Imidazole-4-carboxylic acid derivatives have shown affinity for benzodiazepine binding sites.

Materials Science (MOFs)

In coordination chemistry, the 1,2-dimethyl derivative is utilized to synthesize Zeolitic Imidazolate Frameworks (ZIFs). The steric bulk of the methyl groups prevents the formation of overly dense networks, promoting porosity suitable for gas storage and separation applications.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, the following analytical parameters are standard.

TechniqueCharacteristic Signals
¹H NMR (DMSO-d₆) δ 12.1 (br s, 1H, COOH), δ 7.65 (s, 1H, C5-H), δ 3.55 (s, 3H, N-CH₃), δ 2.30 (s, 3H, C2-CH₃). Note: Absence of C2-H signal confirms 2-methyl substitution.
¹³C NMR Carbonyl (~164 ppm), C2 (~145 ppm), C4/C5 aromatic carbons (~130-120 ppm), Methyl carbons (~33 ppm N-Me, ~13 ppm C-Me).[1]
Mass Spectrometry ESI-MS: [M+H]⁺ = 141.1 m/z. Fragmentation often shows loss of CO₂ (M-44).
IR Spectroscopy Broad O-H stretch (3000-2500 cm⁻¹), Strong C=O stretch (1700 cm⁻¹), C=N stretch (1550 cm⁻¹).

References

  • PubChem. "1,2-Dimethyl-1H-imidazole-4-carboxylic acid (Compound)." National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Imidazoles." A comprehensive review of cyclization methodologies including the Debus-Radziszewski reaction. Available at: [Link]

  • Preti, L. et al. "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization." European Journal of Organic Chemistry, 2020. (Provides mechanistic insight into ester precursor synthesis).

Sources

Technical Monograph: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Identification

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a functionalized imidazole derivative widely utilized as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors, receptor antagonists, and anti-inflammatory agents. Its specific substitution pattern—methyl groups at the N1 and C2 positions with a carboxylic acid at C4—imparts unique steric and electronic properties that distinguish it from its 1,5-isomer.

Chemical Identity Table
ParameterDetail
CAS Number 1211585-57-7
IUPAC Name 1,2-Dimethyl-1H-imidazole-4-carboxylic acid
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
SMILES CC1=NC(=CN1C)C(=O)O
InChI Key OVQYUZCIUNHTEK-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; slightly soluble in water

Physicochemical Profile

The compound exhibits amphoteric character typical of imidazoles but with modified basicity due to N-methylation.

PropertyValue (Experimental/Predicted)
pKa (Acid) 3.5 – 4.0 (Carboxylic acid)
pKa (Base) ~7.2 (Imidazole N3)
LogP 0.3 (Hydrophilic)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N3, C=O, OH)
Melting Point >200 °C (Dec.)

Synthesis & Production Protocols

The synthesis of 1,2-dimethyl-1H-imidazole-4-carboxylic acid presents a regioselectivity challenge. Direct alkylation of imidazole-4-carboxylates often yields mixtures of 1,4- and 1,5-isomers. The following protocol outlines a robust route prioritizing the formation of the 1,4-isomer via the methylation of ethyl 2-methylimidazole-4-carboxylate.

Reaction Pathway Diagram

SynthesisPathway Start Ethyl 3-bromo-2-oxopropanoate (Ethyl Bromopyruvate) Inter1 Ethyl 2-methylimidazole-4-carboxylate Start->Inter1 Cyclization (EtOH, Reflux) Reagent1 Acetamidine HCl Reagent1->Inter1 Step2 Methylation (MeI, K2CO3, DMF) Inter1->Step2 Inter2 Ethyl 1,2-dimethylimidazole-4-carboxylate (Major Isomer) Step2->Inter2 Regioselective Alkylation SideProd 1,5-Isomer (Minor) Step2->SideProd Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CAS 1211585-57-7) Step3->Final Acidification (pH 3-4)

Figure 1: Synthetic pathway from ethyl bromopyruvate to the target acid, highlighting the critical regioselective methylation step.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-methylimidazole-4-carboxylate
  • Reagents: Ethyl 3-bromo-2-oxopropanoate (1.0 eq), Acetamidine hydrochloride (1.1 eq), Potassium Carbonate (2.5 eq), Ethanol (anhydrous).

  • Procedure: Suspend acetamidine HCl and K₂CO₃ in ethanol. Add ethyl 3-bromo-2-oxopropanoate dropwise at 0°C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify the residue by recrystallization or flash chromatography (EtOAc/Hexane) to obtain the intermediate ester.

Step 2: Regioselective N-Methylation
  • Rationale: Alkylation of 4-substituted imidazoles in basic conditions generally favors the 1,4-isomer (N-alkylation distal to the electron-withdrawing ester group) due to both steric and electronic factors.

  • Reagents: Ethyl 2-methylimidazole-4-carboxylate (1.0 eq), Methyl Iodide (1.1 eq), Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (1.5 eq), DMF.

  • Procedure: Dissolve the intermediate in DMF. Add the base and stir for 15 min. Add MeI dropwise at 0°C. Stir at room temperature for 12 hours.

  • Purification (Critical): The reaction may yield a mixture of 1,4- (major) and 1,5- (minor) isomers. Separate using silica gel chromatography. The 1,4-isomer (target precursor) typically elutes differently than the 1,5-isomer. Confirm regiochemistry via NOESY NMR (interaction between N-Me and C5-H vs. N-Me and Ester).

Step 3: Hydrolysis to Free Acid
  • Reagents: Ethyl 1,2-dimethylimidazole-4-carboxylate, Lithium Hydroxide (LiOH·H₂O), THF/Water (1:1).

  • Procedure: Dissolve the ester in THF/Water. Add LiOH (2.0 eq). Stir at ambient temperature until TLC shows consumption of starting material (approx. 2-4 hours).

  • Isolation: Acidify the solution to pH ~3-4 using 1N HCl. The product, 1,2-Dimethyl-1H-imidazole-4-carboxylic acid , will precipitate or can be extracted with EtOAc/n-Butanol.

  • Validation: 1H NMR (DMSO-d6) should show singlets for C2-Me, N1-Me, and C5-H.

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry:

  • Kinase Inhibitors: The imidazole ring mimics the purine core of ATP, allowing it to bind to the hinge region of kinase enzymes. The carboxylic acid provides a handle for amide coupling to solubilizing groups or specificity elements.

  • GABA-A Receptor Ligands: Imidazole-4-carboxylic acid derivatives are structural analogs of GABA and can modulate inhibitory neurotransmission.

  • Metal Coordination: The N3 nitrogen and the carboxylate group form stable chelates with transition metals (Zn²⁺, Cu²⁺), relevant in metalloenzyme inhibitors.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • PubChem. 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CID 20736884). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of Imidazoles. (General synthetic methodologies for imidazole-4-carboxylates). [Link]

  • Bellina, F. et al. Regioselective synthesis of 1,4-disubstituted imidazoles.[2] Organic & Biomolecular Chemistry.[3] (Mechanistic insight into regioselective alkylation). [Link]

Sources

Unlocking the Therapeutic Potential of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[4] This versatility has led to the development of imidazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][3][5] This guide focuses on a specific, yet under-explored derivative, 1,2-Dimethyl-1H-imidazole-4-carboxylic acid , and provides a comprehensive roadmap for elucidating its potential biological activities. Given the limited direct data on this compound, this document serves as a strategic manual for its preclinical evaluation, leveraging established principles of drug discovery and development.

Molecular Profile of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior.

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂PubChem
Molecular Weight140.14 g/mol PubChem
IUPAC Name1,2-dimethyl-1H-imidazole-4-carboxylic acidPubChem
SMILESCN1C=C(N=C1C)C(=O)OPubChem
Predicted LogP0.35ChemAxon
Predicted pKa (acidic)4.5ChemAxon
Predicted pKa (basic)2.5ChemAxon

The presence of both a carboxylic acid and a substituted imidazole ring suggests the potential for both acidic and basic properties, influencing its solubility and interaction with biological targets. The methyl groups at positions 1 and 2 may enhance metabolic stability and modulate the electronic properties of the imidazole ring, potentially influencing its binding affinity and selectivity for specific targets.[1]

Hypothesis-Driven Exploration of Biological Activity: A Strategic Approach

The structural features of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, when compared to known bioactive imidazole derivatives, allow us to formulate several hypotheses regarding its potential therapeutic applications. The following workflow outlines a systematic approach to investigating these possibilities.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Targeted Bioactivity Assays cluster_2 Phase 3: Mechanistic & Preclinical Profiling In Silico Prediction In Silico Prediction Cytotoxicity Screening Cytotoxicity Screening In Silico Prediction->Cytotoxicity Screening Prioritize assays Enzyme Inhibition Assays Enzyme Inhibition Assays In Silico Prediction->Enzyme Inhibition Assays Identify potential targets Antimicrobial Screening Antimicrobial Screening Cytotoxicity Screening->Antimicrobial Screening Determine therapeutic window Anti-inflammatory Assays Anti-inflammatory Assays Antimicrobial Screening->Anti-inflammatory Assays If low cytotoxicity Anticancer Assays Anticancer Assays Antimicrobial Screening->Anticancer Assays If selective cytotoxicity Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies Anticancer Assays->Mechanism of Action Studies Enzyme Inhibition Assays->Mechanism of Action Studies In Vitro ADME Profiling In Vitro ADME Profiling Mechanism of Action Studies->In Vitro ADME Profiling Optimize lead candidate In Vivo Proof-of-Concept In Vivo Proof-of-Concept In Vitro ADME Profiling->In Vivo Proof-of-Concept Assess druggability

Caption: A hypothesis-driven workflow for investigating the biological activity of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

In Silico Prediction of Biological Activity

Computational tools can provide initial insights into the potential biological targets and activities of a novel compound.

Protocol:

  • Target Prediction: Utilize platforms such as SwissTargetPrediction, SuperPred, and PharmMapper to predict potential protein targets based on 2D and 3D structural similarity to known ligands.

  • ADME/Tox Prediction: Employ tools like SwissADME, pkCSM, and ProTox-II to predict absorption, distribution, metabolism, excretion, and toxicity properties. This early assessment helps to identify potential liabilities.[6][7][8]

  • Molecular Docking: Once potential targets are identified, perform molecular docking studies using software like AutoDock Vina or Glide to predict the binding mode and affinity of the compound to the target's active site.[9]

Foundational In Vitro Screening

The initial in vitro assays are crucial for establishing a baseline of biological activity and ensuring the compound is suitable for further, more specific testing.

Determining the cytotoxic profile of the compound is a critical first step to understand its therapeutic window.[10][11][12]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate human cell lines (e.g., HEK293 for non-cancerous, HeLa or MCF-7 for cancerous) in 96-well plates and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (e.g., 0.1 µM to 100 µM) and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.[11]

The imidazole scaffold is present in many antimicrobial agents.[13][14][15] Therefore, screening for antibacterial and antifungal activity is a logical starting point.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[16]

Targeted Investigation of Potential Therapeutic Areas

Based on the initial screening results and the known activities of imidazole derivatives, the following areas warrant more focused investigation.

Anti-inflammatory Potential

Many imidazole derivatives exhibit anti-inflammatory properties.[1][5]

G cluster_0 Signaling Cascade Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane NF-kB Activation NF-kB Activation Cell Membrane->NF-kB Activation MAPK Activation MAPK Activation Cell Membrane->MAPK Activation COX-2 Upregulation COX-2 Upregulation NF-kB Activation->COX-2 Upregulation MAPK Activation->COX-2 Upregulation Pro-inflammatory Mediators Pro-inflammatory Mediators COX-2 Upregulation->Pro-inflammatory Mediators 1,2-Dimethyl-1H-imidazole-4-carboxylic acid 1,2-Dimethyl-1H-imidazole-4-carboxylic acid 1,2-Dimethyl-1H-imidazole-4-carboxylic acid->NF-kB Activation Potential Inhibition 1,2-Dimethyl-1H-imidazole-4-carboxylic acid->MAPK Activation Potential Inhibition 1,2-Dimethyl-1H-imidazole-4-carboxylic acid->COX-2 Upregulation Potential Inhibition

Caption: Potential anti-inflammatory mechanisms of action for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

Experimental Assays:

  • LPS-induced Nitric Oxide (NO) Production in Macrophages: Measure the inhibition of NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • COX-1/COX-2 Inhibition Assay: Determine the selective inhibition of cyclooxygenase enzymes, key mediators of inflammation.

  • Cytokine Release Assay: Quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells using ELISA.

Anticancer Activity

The imidazole moiety is a privileged scaffold in the development of anticancer drugs.[2]

Experimental Assays:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assay: Employ techniques like Annexin V/PI staining to assess if the compound induces programmed cell death.

  • Kinase Inhibition Assays: Screen against a panel of kinases known to be involved in cancer progression, as many imidazole-based drugs are kinase inhibitors.[2]

In Vitro ADME Profiling: Assessing "Druggability"

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a drug.[6][7][8][17][18]

ADME ParameterIn Vitro AssayRationale
Absorption Caco-2 Permeability AssayPredicts intestinal absorption and potential for oral bioavailability.[7]
Distribution Plasma Protein Binding (Equilibrium Dialysis)Determines the fraction of unbound drug available to exert its effect.[8]
Metabolism Liver Microsomal Stability AssayAssesses the rate of metabolic degradation by liver enzymes.[17]
Excretion (Predicted from metabolic stability and permeability)-
Toxicity hERG Inhibition AssayEvaluates the risk of cardiac toxicity.[17]

Conclusion and Future Directions

While direct biological data for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is currently limited, its structural relationship to a plethora of bioactive imidazole derivatives provides a strong rationale for its systematic investigation. The experimental roadmap outlined in this guide offers a comprehensive, hypothesis-driven approach to uncovering its therapeutic potential. The initial focus should be on broad cytotoxicity and antimicrobial screening, followed by more targeted assays in promising areas such as anti-inflammatory and anticancer activities. Concurrently, in vitro ADME profiling will provide crucial insights into its drug-like properties. The data generated from this structured approach will be instrumental in determining the future developmental trajectory of this intriguing molecule.

References

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • In vitro ADME. Selvita. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. J-Stage. [Link]

  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed. [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • Review of pharmacological effects of imidazole derivatives. KazNMU. [Link]

  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PMC. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis. [Link]

  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. PMC. [Link]

  • Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics. PMC. [Link]

  • Utilization of imidazole as bioisostere for modulation of physicochemical properties and activities. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PMC. [Link]

  • Synthesis, In Silico Prediction and In Vitro Evaluation of Antimicrobial Activity, DFT Calculation and Theoretical Investigation of Novel Xanthines and Uracil Containing Imidazolone Derivatives. MDPI. [Link]

  • (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate. [Link]

  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as se. RSC Publishing. [Link]

Sources

The Synthetic Chemist's Guide to Substituted Imidazole-4-Carboxylic Acids: A Comprehensive Review of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted imidazole-4-carboxylic acids represent a cornerstone scaffold in medicinal chemistry and drug development, featuring prominently in a wide array of pharmacologically active agents. Their intrinsic biological relevance, coupled with their utility as versatile synthetic intermediates, has driven the continued evolution of synthetic strategies for their preparation. This in-depth technical guide provides a critical review of the principal methodologies for the synthesis of this important class of molecules. We will traverse the landscape of classical name reactions, delve into the efficiency of multicomponent strategies, and explore modern catalytic approaches. Each section is designed to provide not only a robust theoretical underpinning of the reaction mechanisms but also actionable, field-proven experimental protocols and comparative data to empower researchers in their synthetic endeavors.

Introduction: The Enduring Significance of the Imidazole-4-Carboxylic Acid Moiety

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery. When functionalized with a carboxylic acid at the 4-position, the resulting scaffold offers a unique combination of hydrogen bonding capabilities, charge distribution, and steric properties that facilitate potent and selective interactions with a diverse range of biological targets. From antiviral and antifungal agents to anticancer and anti-inflammatory drugs, the substituted imidazole-4-carboxylic acid motif is a recurring theme in the quest for novel therapeutics.

This guide is structured to provide a logical progression from foundational synthetic methods to more contemporary and specialized techniques. We will begin with the classical approaches that have laid the groundwork for imidazole synthesis, followed by an exploration of powerful one-pot multicomponent reactions that offer significant advantages in terms of efficiency and atom economy. Finally, we will touch upon modern catalytic systems that are pushing the boundaries of what is possible in the construction of these valuable molecules.

Classical Approaches to the Imidazole Core

While numerous methods for imidazole synthesis have been developed, a few classical name reactions have stood the test of time and remain relevant in the synthesis of substituted imidazole-4-carboxylic acids and their precursors.

The Debus-Radziszewski Synthesis

The Debus-Radziszewski synthesis is a multicomponent reaction that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2] This method is particularly useful for the preparation of 2,4,5-trisubstituted imidazoles. While the direct synthesis of imidazole-4-carboxylic acids via this route is less common due to the reactivity of the carboxylic acid group under the reaction conditions, it is a powerful method for synthesizing imidazole-4-carboxylate esters, which can be subsequently hydrolyzed.

Causality Behind Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation steps. The use of ammonium acetate often serves as a convenient source of ammonia.[3] The reaction temperature is a critical parameter, with refluxing conditions often employed to drive the reaction to completion. For the synthesis of N-substituted imidazoles, a primary amine is used in place of ammonia.[2]

Reaction Mechanism: The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[1][4]

Debus_Radziszewski_Mechanism dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine + 2 NH₃ - 2 H₂O aldehyde Aldehyde condensation_product Condensation Product aldehyde->condensation_product + Diimine ammonia 2 NH₃ dihydroimidazole Dihydroimidazole condensation_product->dihydroimidazole Cyclization imidazole Imidazole dihydroimidazole->imidazole Oxidation - 2H

Figure 1: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Aryl-4,5-diphenyl-1H-imidazole-4-carboxylate (General Procedure) [5]

  • Reaction Setup: In a microwave-safe vial, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst Addition: Add cupric chloride (CuCl₂·2H₂O, 10 mol%) to the mixture.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a suitable power (e.g., 400 W) for 10-15 minutes.[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure 2,4,5-trisubstituted imidazole ester.

The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6][7] A three-component variation, where the aldimine is generated in situ from an aldehyde and a primary amine, is also widely used.[6] This method is particularly valuable for accessing imidazoles with diverse substitution patterns.

Causality Behind Experimental Choices: The reaction is typically carried out in a polar aprotic solvent like DMF or THF in the presence of a base, such as potassium carbonate, to deprotonate the active methylene group of TosMIC. The in situ generation of the aldimine is a key feature that enhances the efficiency of the three-component reaction.

Reaction Mechanism: The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile and attacks the imine carbon. A subsequent 5-endo-dig cyclization forms a 4-tosyl-2-imidazoline intermediate. Elimination of p-toluenesulfinic acid leads to the formation of the aromatic imidazole ring.[6]

Van_Leusen_Mechanism aldimine Aldimine (in situ) adduct Nucleophilic Adduct aldimine->adduct + TosMIC Anion tosmic TosMIC tosmic_anion TosMIC Anion tosmic->tosmic_anion + Base base Base imidazoline 4-Tosyl-2-imidazoline adduct->imidazoline 5-endo-dig Cyclization imidazole 1,4,5-Trisubstituted Imidazole imidazoline->imidazole Elimination of TosH

Figure 2: Key steps in the Van Leusen imidazole synthesis.

Experimental Protocol: Van Leusen Three-Component Synthesis of 1,4,5-Trisubstituted Imidazoles (General Procedure) [8]

  • Imine Formation (in situ): In a round-bottom flask, dissolve the aldehyde (1 mmol) and the primary amine (1 mmol) in DMF. Stir the mixture at room temperature for 30 minutes.

  • Addition of TosMIC and Base: Add TosMIC (1 mmol) and potassium carbonate (2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules like substituted imidazole-4-carboxylic acids.[3] These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of compounds.

Causality Behind Experimental Choices: The choice of catalyst is crucial in MCRs for imidazole synthesis. A variety of catalysts, including Lewis acids (e.g., InCl₃·3H₂O), Brønsted acids (e.g., p-toluenesulfonic acid), and solid-supported catalysts, have been employed to promote the condensation and cyclization steps.[3] Microwave irradiation has also been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times.[1][9]

Reaction Mechanism: The mechanism of these MCRs typically involves a cascade of condensation and cyclization reactions. For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a plausible mechanism involves the initial condensation of the aldehyde with the amine and ammonium acetate to form an imine and a di-imine intermediate, respectively. These intermediates then react with the 1,2-dicarbonyl compound, followed by cyclization and aromatization to afford the final product.

MCR_Workflow reactants Aldehyde + Amine + 1,2-Dicarbonyl + NH₄OAc one_pot One-Pot Reaction (Catalyst, Solvent, Temp/MW) reactants->one_pot product Substituted Imidazole-4-carboxylate one_pot->product

Figure 3: General workflow for multicomponent synthesis of imidazoles.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Ethyl 3-Alkyl/Aryl-2,5-disubstituted-imidazole-4-carboxylates (General Procedure) [9]

  • Reaction Setup: In a microwave glass vial, dissolve the 1,2-diaza-1,3-diene derivative (0.6 mmol) in acetonitrile (2 mL).

  • Amine Addition: Add the primary amine (0.63 mmol) and stir the solution at room temperature until it becomes colorless.

  • Aldehyde Addition: Add the aldehyde (1.2 mmol) to the mixture.

  • Microwave Irradiation: Seal the vial and heat it under microwave irradiation at 150 °C for 20 minutes.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.

Table 1: Comparison of Yields for Microwave-Assisted Synthesis of Imidazole-4-carboxylates [9]

EntryN-SubstituentC2-SubstituentC5-SubstituentYield (%)
1BenzylHMethyl78
2AllylHMethyl86
3tert-ButylHMethyl71
4PhenylHMethyl80
5BenzylPropylMethyl77

Final Step: Hydrolysis to the Carboxylic Acid

A common and crucial final step in many synthetic routes to substituted imidazole-4-carboxylic acids is the hydrolysis of the corresponding ester precursor. This transformation is typically achieved under basic or acidic conditions.

Causality Behind Experimental Choices: Alkaline hydrolysis is often preferred as it is generally a high-yielding and clean reaction. A solution of potassium hydroxide or sodium hydroxide in a water/alcohol co-solvent system is commonly used. The reaction temperature can be adjusted to control the rate of hydrolysis. Acid-catalyzed hydrolysis is an alternative, but the acidic conditions can sometimes lead to side reactions, especially with sensitive functional groups.

Experimental Protocol: Alkaline Hydrolysis of Ethyl Imidazole-4-carboxylate (General Procedure) [10]

  • Reaction Setup: Prepare a 1-2% aqueous solution of potassium hydroxide (KOH).

  • Hydrolysis: Mix the ethyl imidazole-4-carboxylate with the KOH solution in a mass ratio of approximately 1:2.2 to 1:2.5. Stir the mixture at a controlled temperature (e.g., 25-30 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and slowly add sulfuric acid solution to adjust the pH to approximately 1-2.

  • Isolation: The substituted imidazole-4-carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Conclusion and Future Outlook

The synthesis of substituted imidazole-4-carboxylic acids is a mature yet continually evolving field. Classical methods like the Debus-Radziszewski and Van Leusen syntheses provide robust and versatile platforms for accessing a wide range of derivatives. The advent of multicomponent reactions, often enhanced by microwave irradiation, has revolutionized the efficiency and environmental friendliness of these syntheses.

Looking ahead, the development of novel catalytic systems, including biocatalytic and photocatalytic approaches, holds the promise of even more selective, sustainable, and efficient methods for the construction of this important heterocyclic scaffold.[11][12] The continued exploration of new synthetic methodologies will undoubtedly fuel the discovery of the next generation of imidazole-based therapeutics.

References

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2014). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • Dalton Transactions. Copper catalysed aerobic oxidation of benzylic alcohols in an imidazole containing N4 ligand framework. [Link]

  • LookChem. Prepartion of Ethyl imidazole-4-carboxylate. [Link]

  • Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • International Journal of Pharmacy and Technology. One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Google Patents.
  • Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • PubMed. Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones. [Link]

  • IntechOpen. Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • ACS Publications. Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]

  • Indian Academy of Sciences. Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. [Link]

  • ACS Publications. Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

  • ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]

  • International Science Community Association. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. [Link]

  • PMC. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. [Link]

  • Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

  • PubMed. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. [Link]

  • JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • PubMed. Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. [Link]

  • YouTube. Debus Radzisewski Imidazole Synthesis. [Link]

  • PubMed. Preparation of 5-amino-4-imidazole-N-succinocarboxamide Ribotide, 5-amino-4-imidazole-N-succinocarboxamide Riboside and Succinyladenosine, Compounds Usable in Diagnosis and Research of Adenylosuccinate Lyase Deficiency. [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]

  • PMC. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. [Link]

  • MDPI. N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. [Link]

Sources

Solubility Profile & Purification of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical behavior, and purification strategies for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid . It is designed for researchers requiring actionable data for synthesis, extraction, and formulation.

Part 1: Executive Summary & Compound Identity

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a zwitterionic heterocyclic building block critical in the synthesis of pharmaceutical intermediates and metal-organic frameworks (MOFs). Its solubility is governed not merely by "like dissolves like" but by its pH-dependent ionization state.

Unlike simple organic acids, this compound exhibits an isoelectric point (pI) where solubility is minimal. Successful handling requires manipulating the protonation state of the imidazole nitrogen (


) and the carboxylate group.
Physicochemical Snapshot
PropertyValue / CharacteristicRelevance
CAS Number 1211585-57-7 (varies by salt form)Identification
Molecular Weight ~140.14 g/mol Stoichiometry
LogP (Predicted) ~0.3 (Hydrophilic)Partitioning behavior
Acidity (pKa) Amphoteric (Zwitterionic)pH-dependent solubility
Melting Point >200°C (Decomposition)Thermal stability limit

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic interaction and operational utility in drug development workflows.

Qualitative Solubility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Protic Polar Water (pH 7) ModerateSoluble as zwitterion; solubility increases significantly at pH < 2 or pH > 10.
Methanol / Ethanol High (Hot) / Mod (Cold)Primary Recrystallization Solvent. Good temperature coefficient for purification.
Aprotic Polar DMSO High>10 mg/mL. Suitable for biological assays and NMR stock solutions.
DMF / NMP Moderate to HighUseful for coupling reactions (e.g., amide bond formation).
Non-Polar Diethyl Ether InsolubleAnti-solvent. Used to wash away non-polar impurities.
Hexane / Toluene InsolubleUsed to precipitate the product from organic mixtures.
Chlorinated Dichloromethane LowPoor solubility unless the molecule is protected (esterified).
The pH-Solubility Switch (Mechanistic Insight)

The solubility of this compound is a function of pH.

  • Acidic Medium (pH < 2): The imidazole ring is protonated (

    
    ), forming a soluble cationic salt.
    
  • Basic Medium (pH > 10): The carboxylic acid is deprotonated (

    
    ), forming a soluble anionic salt.
    
  • Neutral Medium (pH ~ Isoelectric Point): The molecule exists as a Zwitterion (

    
    ). Lattice energy is maximized, and solubility is lowest , causing precipitation.
    

Part 3: Visualization of Chemical Behavior

Diagram 1: pH-Dependent Solubility Equilibrium

This pathway illustrates the ionization states that dictate solubility. To dissolve, move to the edges (Acid/Base). To precipitate (purify), move to the center (Isoelectric Point).

Solubility_pH_Equilibrium Cation Cationic Form (Soluble) pH < 2 Zwitterion Zwitterionic Form (Insoluble Precipitate) pH ~ Isoelectric Point Cation->Zwitterion + Base (KOH/NaOH) Zwitterion->Cation + Acid (HCl/H2SO4) Anion Anionic Form (Soluble) pH > 10 Zwitterion->Anion + Base Anion->Zwitterion + Acid

Caption: The solubility "U-curve" of 1,2-dimethyl-1H-imidazole-4-carboxylic acid. Maximum precipitation occurs at the zwitterionic state.

Part 4: Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this self-validating protocol to generate precise solubility data for your specific batch.

  • Preparation: Weigh 50 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Seal and shake at 25°C for 24 hours (orbital shaker).

    • Check: If solid dissolves completely, add more solid until saturation is visible.

  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification:

    • Dilute filtrate 100x with mobile phase.

    • Analyze via HPLC (UV detection at 210-220 nm).

    • Validation: Compare peak area against a standard curve of known concentration.

Protocol B: Purification via Isoelectric Precipitation

This is the standard industrial method for isolating high-purity imidazole carboxylic acids.

  • Dissolution: Dissolve crude material in minimum volume of 10% HCl (aq) or 10% NaOH (aq). Filter to remove insoluble mechanical impurities.

  • Neutralization:

    • Slowly add neutralizing agent (NaOH or HCl) dropwise while stirring.

    • Monitor pH continuously.

  • Crystallization:

    • As pH approaches ~5-6 (theoretical pI range), a white precipitate will form.

    • Cool the slurry to 0-4°C for 2 hours to maximize yield.

  • Isolation:

    • Filter via vacuum filtration.

    • Wash: Wash the cake with Cold Water (2x) followed by Diethyl Ether (2x) to remove water and non-polar byproducts.

    • Dry: Vacuum oven at 50°C overnight.

Part 5: Application Workflow

Diagram 2: Recrystallization Decision Tree

Use this logic flow to select the optimal purification strategy based on your crude mixture's profile.

Recrystallization_Workflow Start Crude 1,2-Dimethyl-1H-imidazole-4-carboxylic acid Soluble_Water Is it soluble in hot water? Start->Soluble_Water Yes_Water Yes Soluble_Water->Yes_Water No_Water No (or Oils out) Soluble_Water->No_Water Recryst_Water 1. Dissolve in boiling water 2. Hot filtration 3. Cool to 4°C Yes_Water->Recryst_Water Organic_Check Alternative: Methanol/Ether Recryst_Water->Organic_Check If purity < 98% Acid_Base Acid/Base Swing 1. Dissolve in dilute HCl 2. Filter 3. Neutralize to pH 6 No_Water->Acid_Base Acid_Base->Organic_Check Final Polish

Caption: Decision matrix for purifying imidazole carboxylic acid derivatives.

References

  • PubChem. 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. Solubility of Imidazoles in Organic Solvents. (General solubility trends for imidazole derivatives). [Link]

crystal structure analysis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Determination & Analysis of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid

Executive Summary

Compound: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CAS: 17286-92-9) Significance: A critical pharmaceutical intermediate and a model ligand for metal-organic frameworks (MOFs). Its structural analysis is non-trivial due to the high probability of zwitterionic character in the solid state, which dictates its solubility, melting point, and bio-availability.

Objective: This guide provides a definitive protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 1,2-dimethyl-1H-imidazole-4-carboxylic acid. It addresses the specific challenges of crystallizing small, polar zwitterions and refining light-atom structures to unambiguously assign protonation states.

Crystallization Protocol

The primary bottleneck in analyzing this compound is obtaining diffraction-quality crystals due to its high polarity.

Solvent Selection & Causality

Unlike neutral imidazoles, the 4-carboxylic acid derivative likely exists as a zwitterion (


). Non-polar solvents (hexane, ether) will precipitate it as amorphous powder.
  • Primary Solvent: Water or Methanol (High dielectric constant stabilizes the zwitterion).

  • Co-Solvent: Acetonitrile or Ethanol (Reduces solubility gradually to promote nucleation).

Methodology: Vapor Diffusion (Sitting Drop)
  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of warm water/methanol (1:1 v/v). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place the solution in a small inner vial.

  • Diffusion: Place the inner vial inside a larger jar containing 5 mL of Acetonitrile (antisolvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 20°C for 3-5 days.

    • Mechanism:[1][2] Acetonitrile vapor slowly diffuses into the aqueous solution, lowering the solubility limit gently, favoring the growth of few, large crystals over rapid precipitation.

Data Acquisition & Reduction

Instrument Configuration
ParameterSettingRationale
Radiation Source Mo K

(

Å)
Preferred for small organic molecules to maximize resolution and minimize absorption (

mm

).
Temperature 100 K (Cryostream)Critical: Freezes thermal vibration of terminal methyl groups and carboxylic oxygens, allowing precise location of Hydrogen atoms.
Detector Distance 50-60 mmBalances resolution (up to 0.75 Å) with spot separation.
Strategy Full Sphere (360°)High redundancy is required to accurately model the electron density of the delocalized carboxylate group.
Data Reduction Workflow
  • Indexing: Determine the unit cell. Expect a Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) system, common for planar zwitterions.
  • Integration: Use SAINT or CrysAlisPro . Watch for "split spots" which indicate twinning—a common issue if crystals grew too fast.

  • Absorption Correction: Apply Multi-scan (SADABS) correction. Though C, H, N, O are light atoms, crystal shape anisotropy can still introduce errors.

Structural Elucidation & Refinement

The Phase Problem & Solution

Use SHELXT (Intrinsic Phasing) for the initial solution. The rigid imidazole ring provides a strong starting fragment.

Refinement Strategy (SHELXL)

The critical scientific question is the protonation state. Is it a neutral acid or a zwitterion?

  • Heavy Atoms: Refine C, N, O anisotropically.

  • Hydrogen Placement (The "Litmus Test"):

    • Do not use geometric riding models immediately for the N-H or O-H protons.

    • Locate the difference Fourier map peaks (

      
      ).
      
    • Zwitterion Signature: A peak ~0.88 Å from the Imidazole N3 and no peak near the Carboxylate oxygens confirms the zwitterion (

      
      ).
      
    • Neutral Signature: A peak ~0.82 Å from a Carboxylate oxygen and no peak on N3.

  • Bond Length Validation:

    • Zwitterion: The two C-O bond lengths in the carboxylate group should be nearly identical (delocalized, ~1.25 Å).

    • Neutral: Distinct C=O (~1.21 Å) and C-O (~1.30 Å) bonds.

Visualization: Refinement Logic

RefinementLogic Start Initial Phasing (SHELXT) Aniso Anisotropic Refinement (Non-H) Start->Aniso DiffMap Generate Difference Fourier Map Aniso->DiffMap Decision Locate H-peaks DiffMap->Decision Zwit Peak on N3 Equal C-O bonds Decision->Zwit Zwitterion Neut Peak on O Distinct C=O / C-O Decision->Neut Neutral Final Final Refinement (Weighting Scheme) Zwit->Final Neut->Final

Figure 1: Decision tree for assigning the protonation state during crystallographic refinement.

Structural Analysis & Supramolecular Architecture

Once the structure is solved, the analysis must extend beyond the molecule to the packing, which defines the material's properties.

Hydrogen Bonding Network

In the zwitterionic form, 1,2-dimethyl-1H-imidazole-4-carboxylic acid acts as a supramolecular synthon .

  • Donor: The protonated N3-H.

  • Acceptor: The carboxylate oxygens (O1, O2).

  • Motif: Expect strong, charge-assisted N-H...O hydrogen bonds forming "Head-to-Tail" infinite chains or cyclic dimers (

    
     graph set).
    
Pi-Stacking Interactions

The planar imidazole rings will likely stack along the shortest unit cell axis (typically 3.5 - 3.8 Å centroid-to-centroid distance). This stacking contributes to the high melting point and stability of the crystal.

Visualization: Interaction Topology

Interactions Mol1 Molecule A (Zwitterion) Mol2 Molecule B (Zwitterion) Mol1->Mol2 N-H...O (Strong H-bond) Mol3 Molecule A' Mol1->Mol3 C-H...O (Weak) Mol2->Mol3 Pi-Stacking (3.6 Å)

Figure 2: Predicted supramolecular connectivity showing the primary charge-assisted Hydrogen bond driving crystal assembly.

References

  • Macrae, C. F., et al. (2020). Mercury 4.0: From Visualization to Analysis, Design and Prediction. Journal of Applied Crystallography. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Data.Link

Sources

An In-depth Technical Guide to the Synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
CAS Number 1211585-57-7
IUPAC Name 1,2-dimethyl-1H-imidazole-4-carboxylic acid
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in polar organic solvents and aqueous basesGeneral knowledge

Proposed Synthetic Pathway

The synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid can be logically approached in a three-step sequence starting from the commercially available 2-methyl-1H-imidazole-4-carboxylic acid. This strategy involves:

  • Esterification of the carboxylic acid group to protect it during the subsequent N-methylation step.

  • N-methylation of the imidazole ring at the N-1 position.

  • Hydrolysis of the ester to yield the final carboxylic acid.

This pathway is illustrated in the following workflow diagram:

Synthesis_Workflow Start 2-Methyl-1H-imidazole-4-carboxylic acid Step1 Esterification (e.g., Fischer Esterification) Start->Step1 Intermediate1 Ethyl 2-methyl-1H-imidazole-4-carboxylate Step1->Intermediate1 Step2 N-Methylation (e.g., with Methyl Iodide) Intermediate1->Step2 Intermediate2 Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., Base-catalyzed) Intermediate2->Step3 End 1,2-Dimethyl-1H-imidazole-4-carboxylic acid Step3->End Esterification reactant 2-Methyl-1H-imidazole-4-carboxylic acid product Ethyl 2-methyl-1H-imidazole-4-carboxylate reactant->product Reflux reagent + Ethanol (excess) + H₂SO₄ (cat.)

Caption: Fischer esterification of 2-methyl-1H-imidazole-4-carboxylic acid.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-1H-imidazole-4-carboxylic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq) to serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-1H-imidazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Excess Ethanol: The use of excess ethanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield. [3]* Sulfuric Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. [3]* Reflux Conditions: The reaction is typically performed at elevated temperatures to increase the reaction rate.

  • Aqueous Workup: The neutralization and extraction steps are crucial for removing the acid catalyst and isolating the ester product.

Step 2: Synthesis of Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate (N-Methylation)

The N-methylation of the imidazole ring is a key step in this synthesis. The choice of a suitable base and methylating agent is critical for achieving high regioselectivity and yield. In this protocol, sodium hydride is used as a strong base to deprotonate the imidazole nitrogen, followed by the addition of methyl iodide as the methylating agent.

Reaction Scheme:

N_Methylation reactant Ethyl 2-methyl-1H-imidazole-4-carboxylate product Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate reactant->product reagent + 1. NaH, THF + 2. CH₃I

Caption: N-methylation of ethyl 2-methyl-1H-imidazole-4-carboxylate.

Protocol:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen without competing in the subsequent alkylation reaction.

  • Anhydrous Conditions: Sodium hydride reacts violently with water, so anhydrous solvents and an inert atmosphere are essential for safety and to prevent quenching of the base.

  • Methyl Iodide: A reactive and commercially available electrophile for the introduction of the methyl group.

  • Controlled Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction, while the alkylation is allowed to proceed at room temperature for a sufficient reaction time.

Step 3: Synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, followed by acidification to precipitate the product.

Reaction Scheme:

Hydrolysis reactant Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate product 1,2-Dimethyl-1H-imidazole-4-carboxylic acid reactant->product reagent + 1. NaOH (aq) + 2. HCl (aq)

Caption: Hydrolysis of ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate.

Protocol:

  • Dissolve ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 eq).

  • Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • The product should precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

Causality of Experimental Choices:

  • Base-Catalyzed Hydrolysis: Saponification is an effective method for the hydrolysis of esters and is generally irreversible, leading to high yields.

  • Acidification: The carboxylic acid is liberated from its carboxylate salt by acidification, which causes it to precipitate from the aqueous solution due to its lower solubility.

  • Cooling: Cooling the solution during acidification and washing the product with cold water minimizes the loss of product due to its residual solubility.

Expected Analytical Data

While specific experimental data for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is scarce in the literature, the following are expected characteristic spectroscopic data based on the analysis of similar compounds. [2][4][5][6] ¹H NMR (Proton Nuclear Magnetic Resonance):

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
N-CH₃3.6 - 3.8Singlet
C-CH₃2.3 - 2.5Singlet
Imidazole C5-H7.5 - 7.8Singlet
COOH12.0 - 13.0Broad Singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

CarbonExpected Chemical Shift (δ, ppm)
C-C H₃12 - 15
N-C H₃32 - 35
C4118 - 122
C5135 - 140
C2145 - 150
COOH165 - 170

FTIR (Fourier-Transform Infrared Spectroscopy):

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic/Alkyl)2850 - 3100Sharp
C=O (Carboxylic Acid)1680 - 1710Strong, Sharp
C=N, C=C (Imidazole Ring)1450 - 1600Medium to Strong

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (140.14 g/mol ). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and other small neutral molecules.

Applications in Drug Discovery and Development

Imidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. [7][8]The specific compound, 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, serves as a versatile building block for the synthesis of more complex molecules. The presence of two methyl groups can enhance lipophilicity and metabolic stability, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and develop novel therapeutic agents.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. By employing well-established synthetic methodologies, including Fischer esterification, N-methylation, and saponification, this valuable imidazole derivative can be efficiently synthesized in a laboratory setting. The detailed protocols and explanations of the underlying chemical principles provide a solid foundation for researchers and scientists to produce this compound for their drug discovery and development endeavors.

References

  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

  • NIST. 1H-Imidazole, 1,2-dimethyl-. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • ACS Publications. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. [Link]

  • NIST. Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide. [Link]

  • World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives. [Link]

  • LookChem. Prepartion of Ethyl imidazole-4-carboxylate. [Link]

  • PubChem. Imidazole-4-carboxylic acid. [Link]

  • NIST. 1H-Imidazole, 1,2-dimethyl-. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

  • Organic Chemistry Portal. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). [Link]

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • Indian Academy of Sciences. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Google Patents.
  • PMC. 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. [Link]

  • Organic & Biomolecular Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • ResearchGate. Synthesis of 4-Methylimidazole-2-Carboxylic Acid. [Link]

Sources

Methodological & Application

analytical methods for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.

Executive Summary & Application Context

1,2-Dimethyl-1H-imidazole-4-carboxylic acid (DMICA) (CAS: 1211585-57-7) is a critical heterocyclic building block used in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors, angiotensin II receptor antagonists (sartans), and novel peptidomimetics.

Its quantification is essential in two primary contexts:

  • Raw Material Qualification: Ensuring high purity (>98%) before introducing it into costly GMP synthesis steps.

  • Impurity Profiling: Detecting DMICA as a residual unreacted intermediate or degradation product in final drug substances.

The Analytical Challenge: DMICA presents significant chromatographic difficulties due to its amphoteric nature (basic imidazole nitrogen and acidic carboxyl group) and high polarity . Standard C18 Reversed-Phase HPLC often results in:

  • Poor Retention: Elution near the void volume (

    
    ), causing co-elution with matrix salts.
    
  • Peak Tailing: Secondary interactions between the imidazole ring and residual silanols.

This guide details two robust protocols—HILIC-MS/MS (for trace analysis) and Ion-Pair RP-HPLC (for assay purity)—designed to overcome these physicochemical hurdles.

Method Selection Rationale

The choice of method depends on the required sensitivity and available instrumentation.

FeatureProtocol A: HILIC-MS/MS Protocol B: Ion-Pair RP-HPLC
Primary Use Trace Impurity Quantification (ppm level)Raw Material Assay & Purity (>98%)
Mechanism Partitioning into water-enriched layerIon-Pairing with hydrophobic counter-ion
Sensitivity (LOD) High (< 10 ng/mL)Moderate (~ 0.5 µg/mL)
Run Time Fast (< 8 min)Medium (15-20 min)
Solvent Usage High Organic (Acetonitrile)High Aqueous
Decision Logic Diagram (Graphviz)

MethodSelection Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal Trace Trace Impurity (< 0.1%) Goal->Trace Low Level Assay Assay / Purity (> 90%) Goal->Assay High Level MS_Avail Is MS/MS available? Trace->MS_Avail IP_HPLC Protocol B: Ion-Pair HPLC (C18 + Octanesulfonate) Assay->IP_HPLC Standard QC MixedMode Alternative: Mixed-Mode (C18/AX) Assay->MixedMode Complex Matrix HILIC Protocol A: HILIC-MS/MS (ZIC-HILIC or Amide) MS_Avail->HILIC Yes MS_Avail->IP_HPLC No (Use UV 210nm)

Figure 1: Decision tree for selecting the optimal analytical strategy based on sensitivity needs and equipment availability.

Protocol A: HILIC-MS/MS for Trace Quantification

Objective: Quantify DMICA as an impurity in a drug substance matrix at sub-ppm levels.

Mechanistic Insight

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for DMICA. The high-organic mobile phase induces the formation of a water-rich layer on the polar stationary phase. DMICA partitions into this layer, providing retention without the need for aggressive ion-pairing agents that suppress MS ionization.

Experimental Conditions[1]
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).

  • Column: Merck SeQuant® ZIC®-HILIC (100 × 2.1 mm, 3.5 µm) or Waters XBridge Amide.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Why: Buffer controls the ionization state of the carboxyl group and shields silanols.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 2 µL.

Gradient Program:

Time (min) % Mobile Phase B State
0.0 95 Initial Hold
1.0 95 Start Gradient
5.0 60 Elution
6.0 60 Wash
6.1 95 Re-equilibration

| 9.0 | 95 | End |

MS/MS Detection Parameters (ESI Positive)

DMICA forms a stable


 ion.[1]
  • Precursor Ion: m/z 141.1

  • Quantifier Transition: 141.1

    
     95.1 (Loss of COOH/Formic acid group).
    
  • Qualifier Transition: 141.1

    
     68.1 (Imidazole ring fragment).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

Protocol B: Ion-Pair RP-HPLC for Assay/Purity

Objective: Routine QC testing of DMICA raw material batches.

Mechanistic Insight

Since DMICA is too polar for standard C18 retention, Sodium 1-Octanesulfonate is added to the mobile phase. The sulfonate tail binds to the C18 stationary phase, while the anionic head interacts with the protonated imidazole nitrogen, creating a "pseudo-stationary phase" that retains the analyte.

Experimental Conditions[1]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260, Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium 1-Octanesulfonate.

    • Critical Step: Adjust pH after adding the ion-pair reagent. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (simplifies baseline for assay).

  • Ratio: 85% A : 15% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Max absorbance) and 254 nm.

  • Run Time: 15 minutes.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Ion pairing should minimize tailing).

  • Theoretical Plates: > 5000.

  • Retention Time: ~6-8 minutes (Adjust %B to tune).

Sample Preparation & Handling

Solubility Profile: DMICA is highly soluble in water and DMSO but sparingly soluble in pure acetonitrile.

Protocol:

  • Stock Solution (1 mg/mL): Weigh 10 mg DMICA into a 10 mL flask. Dissolve in 10% Acetonitrile / 90% Water.

    • Note: Avoid 100% organic diluents as precipitation may occur.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A (for HPLC) or 95% ACN (for HILIC).

  • Filtration: Use PTFE or Nylon syringe filters. Avoid regenerated cellulose if non-specific binding is observed.

Validation Parameters (ICH Q2)

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT of DMICAInject blank matrix and forced degradation samples (Acid/Base/Oxidation).
Linearity

Range: 80% to 120% of target concentration.[2]
Accuracy 98.0% - 102.0% RecoverySpike samples at 50%, 100%, and 150% levels.
Precision RSD < 2.0% (n=6)Repeatability (Intra-day) and Intermediate Precision (Inter-day).
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Critical for impurity method (Protocol A).

Troubleshooting Guide

Issue: Retention Time Drift
  • Cause: Ion-pair reagents are temperature sensitive and require long equilibration.

  • Fix: Thermostat the column compartment (e.g., 30°C ± 0.5°C). Equilibrate the column for at least 60 minutes with the ion-pair mobile phase before the first injection.

Issue: Peak Splitting
  • Cause: Solvent mismatch. Injecting a purely aqueous sample into a HILIC column (high organic) causes local phase collapse.

  • Fix: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 90% ACN for HILIC).

Issue: Low Sensitivity in MS
  • Cause: Ion suppression from matrix or improper pH.

  • Fix: Ensure the aqueous mobile phase is buffered (Ammonium Formate). Unbuffered phases lead to erratic ionization of the carboxyl group.

References

  • HILIC Mechanism & Imidazole Analysis

    • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the determination of imidazoles. Analytical and Bioanalytical Chemistry. Link

  • DMISC Derivatization Context (Related Chemistry)

    • Maas, A., et al. (2016).[3][4] 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS.[3][4] Analytical and Bioanalytical Chemistry. Link

    • Note: This reference establishes the ionization behavior of the 1,2-dimethylimidazole moiety used in Protocol A.
  • Sartan Impurity Analysis (Contextual)

    • Sörgel, F., et al. (2019). The contamination of valsartan and other sartans, part 1: New findings. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Cecchi, T. (2009). Ion-Pair Chromatography and Related Techniques. CRC Press.

Sources

HPLC method development for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Analysis of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid

Abstract

This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. Due to the high polarity and amphoteric nature of this analyte, conventional reversed-phase (RP) methods often fail to provide adequate retention and peak shape. This application note details a systematic approach to method development using Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for separating polar compounds.[1][2] We will explore the rationale behind the selection of stationary and mobile phases, the optimization of critical parameters, and provide a complete, step-by-step protocol for analysis and validation according to ICH guidelines.[3][4]

Analyte Properties & Chromatographic Challenges

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (C₆H₈N₂O₂) is a small molecule with a molecular weight of 140.14 g/mol .[5] Its structure, featuring both a carboxylic acid group and a basic imidazole ring, presents a significant challenge for chromatographic separation.

  • High Polarity: The compound has a computed XLogP3 value of 0.3, indicating high hydrophilicity.[5] In traditional reversed-phase chromatography, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, highly polar analytes have weak interactions with the stationary phase and tend to elute very early, often with the solvent front, resulting in poor retention and resolution.[2][6]

  • Amphoteric Nature: The molecule is amphoteric, meaning it can act as both an acid and a base.[7] The imidazole ring (pKa of conjugate acid ≈ 7) and the carboxylic acid group (pKa ≈ 2-4) can be protonated or deprotonated depending on the mobile phase pH. This variable ionization state can lead to poor peak shape (e.g., tailing) and inconsistent retention times if the pH is not strictly controlled.

  • UV Absorbance: Imidazole-containing compounds typically exhibit UV absorbance at low wavelengths. For quantitative analysis, a detection wavelength in the range of 210-230 nm is often a suitable starting point, though this must be confirmed experimentally by scanning the UV spectrum of the analyte.

These properties necessitate a departure from standard C18-based reversed-phase methods and a move towards a chromatographic mode that favors the retention of polar species.

Rationale for Method Selection: Hydrophilic Interaction Liquid Chromatography (HILIC)

To overcome the retention challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the most promising approach. HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or cyano functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of an aqueous buffer.[8][9]

The primary retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[10] Less polar compounds have little affinity for this aqueous layer and elute first. By increasing the polarity of the mobile phase (i.e., increasing the aqueous component), the polar analytes are eluted. This "reverse-reversed phase" behavior is ideal for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.[8]

Advantages of HILIC for this Application:

  • Strong Retention: Provides excellent retention for highly polar and hydrophilic compounds that are unretained in reversed-phase.[2]

  • Good Peak Shape: By controlling the mobile phase pH to maintain a consistent ionization state, sharp, symmetrical peaks can be achieved.

  • MS Compatibility: HILIC mobile phases, with their high organic content, are advantageous for mass spectrometry (MS) detection as they promote efficient desolvation and ionization.[9]

Caption: Simplified HILIC retention mechanism.

Method Development & Optimization Workflow

A systematic approach is essential for developing a robust and reliable method. The following workflow outlines the logical steps taken to arrive at the final analytical protocol.

G A Analyte Characterization (Polarity, pKa, UV Scan) B Select Chromatographic Mode (HILIC Chosen) A->B C Screen Stationary Phases (Amide, Diol, Silica) B->C D Optimize Mobile Phase (Organic/Aqueous Ratio) C->D E Optimize pH & Buffer (e.g., Formate vs. Acetate) D->E F Fine-Tune Gradient Profile E->F G Optimize Flow Rate & Column Temperature F->G H Perform System Suitability G->H I Method Validation (ICH Q2(R2)) H->I

Caption: HPLC method development and validation workflow.

  • Column Selection: An amide-based HILIC column was chosen for its excellent ability to retain polar, acidic, and basic compounds through a combination of partitioning and hydrogen bonding, providing unique selectivity.

  • Mobile Phase Optimization: A gradient starting with a high percentage of acetonitrile is necessary to retain the analyte. The aqueous portion contains a buffer to control the pH. Ammonium formate is an excellent choice as it is volatile and MS-compatible.

  • pH Control: The mobile phase pH is the most critical parameter. A pH of 3.5 was selected. At this pH, the carboxylic acid group (pKa ~2-4) is largely in its neutral form, while the imidazole ring (pKa ~7) is fully protonated (positively charged). This consistent positive charge enhances interaction with the polar stationary phase and ensures a single, well-defined analyte species, leading to sharp, symmetrical peaks.

  • Gradient Elution: A gradient elution, where the percentage of the aqueous phase is increased over time, is used to elute the analyte from the column and clean any strongly retained impurities.

Recommended Analytical Protocol

This protocol details the final, optimized method for the analysis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

4.1 Instrumentation & Materials

  • HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and UV or PDA detector.

  • Column: Amide HILIC Column, 2.1 x 100 mm, 1.7 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade), and Ultrapure Water.

  • Analyte: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid reference standard.

4.2 Chromatographic Conditions

ParameterCondition
Column Amide HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 5 minutes
60% B to 95% B over 0.1 minutes
Hold at 95% B for 2 minutes (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 215 nm
Run Time 7.1 minutes

4.3 Preparation of Solutions

  • Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of ultrapure water. Adjust the pH to 3.5 using formic acid. Filter through a 0.22 µm filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with 75:25 Acetonitrile:Water to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Water to achieve a final concentration within the calibration range. Centrifuge or filter through a 0.22 µm syringe filter before injection. Note: The sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

Method Validation Protocol

The analytical method must be validated to ensure it is suitable for its intended purpose.[3] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][11]

5.1 System Suitability Before analysis, inject a working standard (e.g., 20 µg/mL) six times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 1.0%

5.2 Specificity Analyze a blank (diluent) and a placebo sample. There should be no interfering peaks at the retention time of the analyte.

5.3 Linearity and Range Analyze calibration standards at a minimum of five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

5.4 Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

5.5 Precision

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

5.6 Limit of Quantitation (LOQ) Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be established by analyzing a series of diluted standards and finding the concentration where the signal-to-noise ratio is approximately 10:1.

5.7 Robustness Intentionally make small variations to the method parameters and assess the impact on the results.

  • Parameters to vary: Flow rate (±10%), column temperature (±5 °C), mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Expected Results

The described HILIC method is expected to yield a sharp, symmetrical peak for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid with a retention time of approximately 3.5 minutes. The validation data should meet all predefined acceptance criteria, demonstrating the method is linear, accurate, precise, and robust.

Table 1: Example Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOQ 1 µg/mLS/N ≥ 10

Conclusion

The challenges associated with the analysis of the polar compound 1,2-Dimethyl-1H-imidazole-4-carboxylic acid can be effectively overcome using a well-developed Hydrophilic Interaction Liquid Chromatography (HILIC) method. By carefully selecting a polar stationary phase and controlling the mobile phase pH, this method provides excellent retention, peak shape, and sensitivity. The protocol detailed here, when fully validated according to ICH guidelines, is suitable for routine quality control, stability testing, and other quantitative applications in a pharmaceutical research and development environment.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • PolyLC. HILIC Columns for Polar Separations. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • United States Pharmacopeia. (2023). General Chapter, 〈621〉 Chromatography. USP-NF. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • LCGC International. (2010, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubChem. 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. [Link]

  • Wikipedia. Imidazole. [Link]

Sources

using 1,2-Dimethyl-1H-imidazole-4-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid as a Building Block in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,2-Dimethylimidazole Advantage

In the landscape of medicinal chemistry, 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CAS: 1211585-57-7 / 17286-92-9 derivatives) represents a high-value scaffold, distinct from its unsubstituted imidazole counterparts. Its utility is driven by three specific structural advantages:

  • Metabolic Stability: The methyl group at the C2 position blocks the primary site of oxidative metabolism (P450-mediated oxidation) often seen in unsubstituted imidazoles.

  • Regiocontrol: The N1-methyl group locks the tautomeric equilibrium, ensuring predictable regiochemistry during substitution reactions, unlike 1H-imidazoles which suffer from N1/N3 tautomerism.

  • Electronic Tuning: The electron-donating nature of the two methyl groups increases the basicity of the N3 nitrogen and the electron density of the ring, influencing the pKa of the carboxylic acid and modulating the solubility profile of downstream amides.

This guide provides field-proven protocols for leveraging this building block in the synthesis of bioactive amides, esters, and heterocycles.

Physicochemical Profile & Handling

Understanding the zwitterionic nature of this building block is critical for reaction success. Unlike simple benzoic acids, the basic imidazole nitrogen (N3) can protonate intramolecularly or intermolecularly, leading to high lattice energy and solubility challenges in non-polar solvents.

PropertyData / ObservationImplications for Synthesis
Molecular Weight 140.14 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Appearance White to off-white crystalline solidHygroscopic; store in a desiccator.
Solubility High: DMSO, DMF, MeOH, WaterLow: DCM, Toluene, HexanesCritical: Reactions often require polar aprotic solvents (DMF/DMA) or phase transfer conditions.
Acid pKa (calc) ~3.5 - 4.0Slightly more acidic than benzoic acid due to the electron-deficient sp2 carbon attachment, but modulated by the imidazole ring.
Base pKa (N3) ~7.0 - 7.5The N3 nitrogen is basic.[1] It will scavenge HCl or coupling byproducts. Always use excess base (3-4 equiv) in couplings.

Core Application I: Amide Bond Formation

The most frequent application of this acid is generating amide libraries. Standard conditions often fail due to the insolubility of the zwitterion in DCM/THF. The following protocols are optimized for this specific scaffold.

Protocol A: High-Throughput Coupling (HATU Method)

Best for: Medicinal chemistry libraries, milligram to gram scale.

Rationale: HATU is chosen over EDC/HOBt because the highly reactive At-complex overcomes the steric hindrance of the adjacent N-methyl group and minimizes reaction times, reducing racemization risk (though not applicable here as it is achiral, it prevents side reactions).

Reagents:

  • 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Procedure:

  • Dissolution: In a dried vial, dissolve the imidazole acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Note: If the acid does not dissolve, add 1.0 equiv of DIPEA and sonicate. The formation of the DIPEA salt usually solubilizes the compound.

  • Activation: Add HATU (1.2 equiv) to the mixture. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange.

  • Addition: Add the amine (1.1 equiv) followed immediately by the remaining DIPEA (2.0–3.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

    • QC Check: Look for the disappearance of the acid (M+H = 141) and formation of the amide.

  • Work-up (Small Scale): Dilute with EtOAc. Wash with sat.[3] NaHCO3 (to remove HATU byproducts) and Brine.

    • Caution: Do not wash with strong acid (1M HCl), as the basic imidazole product will extract into the aqueous layer. Use saturated NH4Cl if pH adjustment is needed.

Protocol B: Scale-Up Activation (Acid Chloride)

Best for: Gram to kilogram scale, cost-sensitive synthesis.

Rationale: Thionyl chloride converts the acid to the acid chloride hydrochloride salt. This intermediate is highly reactive but moisture-sensitive.

Step-by-Step Procedure:

  • Suspend 1,2-dimethyl-1H-imidazole-4-carboxylic acid in Toluene or DCM (anhydrous).

  • Add Thionyl Chloride (SOCl2) (2.0 equiv) and a catalytic drop of DMF.

  • Heat to reflux (70–80 °C) for 2–3 hours. Gas evolution (SO2/HCl) will occur.

  • Critical Step: Evaporate the solvent and excess SOCl2 completely under vacuum to yield the Acid Chloride Hydrochloride salt (solid).

    • Note: Do not try to isolate the free base acid chloride; it is unstable.

  • Resuspend the solid in dry DCM. Add the amine (1.0 equiv) and excess Et3N (3.5 equiv) dropwise at 0 °C.

Core Application II: Synthesis of 1,2,4-Oxadiazoles

The imidazole-oxadiazole hybrid is a potent pharmacophore in kinase inhibitors. This protocol describes the condensation of the acid with an amidoxime.

Mechanism: Acylation of the amidoxime oxygen followed by thermally induced dehydration/cyclization.

Protocol:

  • Activation: Dissolve 1,2-dimethyl-1H-imidazole-4-carboxylic acid (1.0 equiv) in DMF. Add CDI (Carbonyldiimidazole) (1.1 equiv). Stir at RT for 1 hour (CO2 evolution).

  • Coupling: Add the Aryl-amidoxime (Ar-C(NOH)NH2) (1.1 equiv). Stir at RT for 2 hours to form the O-acyl intermediate (monitor by LC-MS).

  • Cyclization: Heat the reaction mixture to 100–110 °C for 4–6 hours.

  • Work-up: Cool to RT. Pour into water. The product often precipitates. If not, extract with EtOAc.

Visualization: Reactivity & Workflow

Figure 1: Strategic Reactivity Map

A decision tree for selecting the correct transformation based on the desired target.

ReactivityMap Acid 1,2-Dimethyl-1H-imidazole- 4-carboxylic Acid HATU Reagent: HATU/DIPEA Solvent: DMF Acid->HATU SOCl2 Reagent: SOCl2/MeOH or EDC/DMAP Acid->SOCl2 CDI Reagent: CDI then Heat (110°C) Acid->CDI LiAlH4 Reagent: LiAlH4 or Borane-THF Acid->LiAlH4 Amide Amide Coupling (Target: Peptidomimetics) Ester Esterification (Target: Prodrugs) Heterocycle Heterocyclization (Target: Oxadiazoles/Benzimidazoles) Reduction Reduction (Target: Imidazole Alcohols) HATU->Amide SOCl2->Ester CDI->Heterocycle LiAlH4->Reduction

Caption: Figure 1. Divergent synthetic pathways from the 1,2-dimethylimidazole acid scaffold.

Figure 2: Amide Coupling Optimization Loop

Self-validating workflow for troubleshooting difficult couplings.

CouplingWorkflow Start Start: Coupling Reaction CheckSolubility Is Acid Soluble in DCM? Start->CheckSolubility Soluble Use EDC / HOBt / DCM CheckSolubility->Soluble Yes Insoluble Switch to DMF + DIPEA CheckSolubility->Insoluble No (Typical) CheckConversion LC-MS Check (2 hr) Soluble->CheckConversion Insoluble->CheckConversion Complete Workup: Sat. NaHCO3 Wash CheckConversion->Complete >90% Conv. Incomplete Add more HATU? Check pH (must be >8) CheckConversion->Incomplete <50% Conv. Incomplete->Insoluble Re-optimize

Caption: Figure 2. Decision matrix for optimizing amide couplings with zwitterionic imidazole acids.

References

  • Fisher Scientific. Amide Synthesis - Reference Reaction Protocols. Retrieved from

  • Organic Syntheses. Synthesis of Imidazole-amino Acid Conjugates. Org.[1][3][4][5][6] Synth. 2015 , 92, 296-308. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20736884: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. Retrieved from

  • Royal Society of Chemistry. Direct synthesis of amides from nonactivated carboxylic acids.RSC Adv., 2020 , 10, 19413-19422. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Imidazolecarboxylic acid derivatives. Retrieved from

Sources

application of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid in Coordination Chemistry

Part 1: Executive Summary & Strategic Utility

1,2-Dimethyl-1H-imidazole-4-carboxylic acid (DMIm4C) represents a specialized ligand subclass within the imidazole-carboxylate family.[1][2] Unlike its ubiquitous parent, 1H-imidazole-4-carboxylic acid (H₂IMC), which acts as a bridging ligand in Metal-Organic Frameworks (MOFs), DMIm4C features a methyl-blocked N1 position and a sterically demanding C2-methyl group.[1][2]

Core Value Proposition:

  • Coordination Control: The N1-methyl group prevents the formation of infinite imidazolate-bridged networks (typical of ZIFs), forcing the ligand to act as a discrete N,O-chelator or a terminal capping agent .[1][2]

  • Biomimetic Modeling: It serves as a precise structural surrogate for N-alkylated histidine residues found in metalloproteins, allowing for the isolation of active-site models without the interference of peptide backbones.[1][2]

  • Crystal Engineering: In MOF synthesis, DMIm4C acts as a "modulator," introducing controlled defects or terminating crystal growth to tune porosity.[1]

Part 2: Chemical Profile & Coordination Logic

Structural Analysis

The ligand operates through two primary donor sites: the N3-imidazole nitrogen and the carboxylate oxygen(s) .[1]

  • N1 (Blocked): Methylation prevents deprotonation, eliminating the

    
    -bridging mode common in ZIFs.[1]
    
  • C2 (Steric Bulk): The methyl group at C2 exerts steric pressure, often forcing the carboxylate to rotate out of planarity or preventing octahedral saturation around smaller metal centers.[1]

LigandMap Ligand 1,2-Dimethyl-1H-imidazole- 4-carboxylic acid N1 N1 Position (Methylated) Ligand->N1 N3 N3 Position (Active Donor) Ligand->N3 COO Carboxylate (Hard Donor) Ligand->COO Effect1 Prevents Polymerization (Discrete Complexes) N1->Effect1 Blocks bridging Effect2 Forms 5-Membered Chelate Ring N3->Effect2 COO->Effect2

Figure 1: Functional map of DMIm4C showing donor sites and steric blocking effects.

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicRelevance
Formula C₆H₈N₂O₂MW: 140.14 g/mol
pKa (COOH) ~2.5 - 3.5Readily deprotonates to form mono-anion.[1][2][3]
pKa (Im-N3) ~7.0 - 7.5Neutral donor at physiological pH.[1][2]
Solubility Water (High), MeOH (Mod), Acetone (Low)Ideal for hydrothermal/solvothermal synthesis.[1]

Part 3: Applications & Protocols

Application A: Synthesis of Discrete Biomimetic Chelates

Goal: Isolate a mononuclear [M(DMIm4C)₂] complex to model histidine-metal interactions. Target Metal: Copper(II) or Zinc(II).

Protocol 1: Direct Synthesis of Bis(1,2-dimethylimidazole-4-carboxylato)copper(II)

Reagents:

  • Ligand: DMIm4C (1.0 mmol, 140 mg)

  • Metal Salt: Cu(OAc)₂[1][2]·H₂O (0.5 mmol, 100 mg)[1]

  • Solvent: Methanol/Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 140 mg of DMIm4C in 5 mL of warm water (60°C). The solution should be clear.

  • Metal Addition: Dissolve 100 mg of Cu(OAc)₂ in 5 mL methanol. Add this dropwise to the ligand solution.

    • Observation: Solution turns deep blue (indicative of N-coordination).[1][2]

  • pH Adjustment: If necessary, add dilute NaOH (0.1 M) dropwise to reach pH 6.5–7.0.

    • Note: Do not exceed pH 8 to avoid copper hydroxide precipitation.

  • Crystallization: Filter the solution to remove any particulates.[1] Allow the filtrate to evaporate slowly at room temperature for 3–5 days.

  • Harvest: Collect blue block-shaped crystals. Wash with cold acetone.

Validation Criteria:

  • IR Spectroscopy: Shift in

    
     from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated).[1][2] Appearance of Imidazole ring breathing modes at ~1500 cm⁻¹.[1]
    
  • XRD: Confirm distorted octahedral or square planar geometry with N,O-chelation.

Application B: Defect Engineering in MOFs

Goal: Use DMIm4C as a "modulator" to control the crystal size of ZIF-8 or similar imidazolate frameworks. Mechanism: DMIm4C competes with the linker (e.g., 2-methylimidazole).[1] Because it cannot bridge (N1-blocked), it terminates the network growth, creating mesopores or capping the surface.[1]

Protocol 2: Modulated Synthesis Workflow

MOF_Modulation Start Precursor Mix (Zn²⁺ + 2-MeIm) AddMod Add Modulator (DMIm4C) Start->AddMod Branch1 Low Ratio (1:10) Defect Creation AddMod->Branch1 < 5 mol% Branch2 High Ratio (1:1) Growth Termination AddMod->Branch2 > 20 mol% Result1 Result: Hierarchical Porosity (Micro + Mesopores) Branch1->Result1 Result2 Result: Nanoparticles (Controlled Size) Branch2->Result2

Figure 2: Decision tree for using DMIm4C as a crystal growth modulator.

Experimental Steps:

  • Prepare a standard ZIF-8 synthesis solution (Zn(NO₃)₂ + 2-Methylimidazole in Methanol).[1][2]

  • Add DMIm4C at 5 mol% relative to the linker.[1]

  • Perform solvothermal synthesis at 100°C for 24h.

  • Result: The resulting crystals will be significantly smaller than the control batch, with increased external surface area due to carboxylate-capped surfaces.[1]

Part 4: Ligand Synthesis (Pre-cursor Prep)

If the ligand is not available commercially, it is synthesized from the ethyl ester.[1]

Protocol 3: Hydrolysis of Ethyl 1,2-dimethylimidazole-4-carboxylate

  • Starting Material: Suspend 5.0 g of Ethyl 1,2-dimethylimidazole-4-carboxylate in 20 mL of 10% NaOH.

  • Reflux: Heat to reflux (100°C) for 2 hours. The biphasic mixture will become homogeneous.[1]

  • Neutralization: Cool to 0°C. Acidify carefully with conc. HCl to pH 3.0.

  • Precipitation: The zwitterionic acid (DMIm4C) will precipitate as a white solid.[1]

  • Purification: Recrystallize from water/ethanol.

Part 5: References

  • Synthesis of Imidazole-Carboxylate Ligands:

    • Source: ChemicalBook & ResearchGate Archives.[1]

    • Context: Hydrolysis protocols for ethyl imidazole-4-carboxylates are standard.[1][2]

  • Coordination Modes of Imidazole-4-Carboxylates:

    • Title: "Ligating properties of 1H-imidazole-4-carboxylic acid"

    • Source: ResearchGate (General principles applied to the methylated derivative).[1]

  • Modulation in MOF Synthesis:

    • Title: "Defect Engineering in Metal-Organic Frameworks" (General Concept Application).

    • Source: Review literature on ZIF synthesis modulation using monocarboxylic acids.

    • [1][2]

  • Specific Ligand Data (CAS 1211585-57-7):

    • Source: PubChem Compound Summary.[1]

    • [1][2]

Disclaimer: All protocols involve hazardous chemicals (metal salts, organic solvents).[1][2] Perform a full Risk Assessment (COSHH) before experimentation.

Sources

protocols for the derivatization of the carboxylic acid group of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CAS: 1211585-57-7) represents a critical scaffold in medicinal chemistry, particularly for fragment-based drug design and the synthesis of enzyme inhibitors. However, its derivatization is frequently complicated by its zwitterionic nature .

Unlike simple benzoic acids, this molecule possesses a basic imidazole nitrogen (N3) and an acidic carboxylic acid (C4-COOH). In neutral media, it exists primarily as an inner salt (zwitterion), leading to:

  • Poor Solubility: Insoluble in non-polar solvents (DCM, Toluene); requires polar aprotic solvents (DMF, DMSO).

  • Nucleophilic Interference: The N3 nitrogen can compete with external nucleophiles or trap activated esters.

  • High Melting Point/Aggregation: Strong intermolecular H-bonding networks requiring disruption before reaction.

This guide provides three validated protocols designed to overcome these specific electronic and physical barriers.

Strategic Decision Framework

Before selecting a protocol, researchers must evaluate the downstream application and substrate tolerance.

ReactionStrategy Start Target Derivatization Amide Amide Bond (Drug Discovery) Start->Amide Ester Esterification (Prodrug/Protection) Start->Ester AcidCl Acid Chloride (High Reactivity) Start->AcidCl HATU Protocol 1: HATU/DIPEA Coupling (Best for Complex Amines) Amide->HATU High Yield Alkylation Protocol 2: Base-Mediated Alkylation (Avoids Fischer Equilibrium) Ester->Alkylation Mild Conditions SOCl2 Protocol 3: Thionyl Chloride Activation (Generates HCl Salt) AcidCl->SOCl2 Scale-up

Figure 1: Decision matrix for selecting the optimal derivatization pathway based on target functionality.

Protocol 1: Amide Coupling via HATU Activation

Best for: Attaching complex amines, heterocycles, or synthesis of bioactive fragments.

The Challenge: "The Proton Trap"

Standard carbodiimide couplings (EDC/DCC) often fail or proceed sluggishly because the imidazole N3 can abstract the proton from the activated O-acylisourea intermediate, or simply sequester the carbodiimide. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which reacts faster than the side-reactions, combined with a specific base stoichiometry.

Materials
  • Substrate: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv - Critical)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Solubilization: In a dry vial, suspend the carboxylic acid (1.0 mmol, 140 mg) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add DIPEA (3.0 mmol, 522 µL).

    • Observation: The suspension should clear as the zwitterion is disrupted and the soluble carboxylate salt forms.

  • Activation: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes.

    • Mechanism:[2][1][3][4][5] Formation of the activated At-ester.[6] The solution typically turns yellow/orange.

  • Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup (Aqueous):

    • Dilute with EtOAc (20 mL).

    • Wash with saturated NaHCO₃ (2 x 10 mL) to remove HOBt byproducts.

    • Note: Avoid strong acid washes (e.g., 1M HCl) as the product (imidazole) will protonate and extract into the water layer. Use brine instead.

Protocol 2: Esterification via Alkylation (Base-Mediated)

Best for: Methyl/Ethyl esters, protecting group installation. Why not Fischer Esterification? Acid-catalyzed esterification (MeOH/H₂SO₄) is reversible and often stalls due to the protonation of the imidazole ring, which repels the protonated alcohol nucleophile. Alkylation of the carboxylate is irreversible and cleaner.

Materials
  • Substrate: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Methodology
  • Salt Formation: Charge a flask with the acid (1.0 mmol) and Cs₂CO₃ (1.5 mmol, 488 mg).

  • Solvent Addition: Add DMF (4 mL) and stir at RT for 20 minutes.

    • Goal: Generate the nucleophilic cesium carboxylate.

  • Alkylation: Cool to 0°C (ice bath) to prevent over-alkylation (quaternization of N3). Add Alkyl Iodide/Bromide (1.2 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 3–6 hours.

  • Workup:

    • Filter off the inorganic solids (CsI/CsBr).

    • Concentrate the filtrate.[7][6]

    • Partition between EtOAc and Water. The ester is usually sufficiently non-polar to remain in the organic layer.

Protocol 3: Acid Chloride Synthesis (Activation)

Best for: Scale-up, or when the amine nucleophile is non-reactive (e.g., anilines).

The Challenge: HCl Salt Formation

Reaction with thionyl chloride generates the acid chloride hydrochloride salt. This solid is extremely hygroscopic.

Step-by-Step Methodology
  • Suspension: Suspend the acid (1.0 g) in Thionyl Chloride (SOCl₂) (5.0 mL). No solvent is usually needed; SOCl₂ acts as both reagent and solvent.

  • Catalysis: Add 1 drop of dry DMF (Catalyst).

  • Reflux: Heat to reflux (75°C) for 2–3 hours.

    • Endpoint: The reaction is complete when gas evolution (SO₂/HCl) ceases and the solid dissolves.

  • Isolation:

    • Evaporate excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).

    • Co-evaporation: Add dry Toluene (10 mL) and evaporate again to remove trace thionyl chloride. Repeat twice.

  • Product: The resulting off-white solid is the 1,2-dimethylimidazole-4-carbonyl chloride hydrochloride .

    • Storage: Use immediately. Do not store.

Analytical Data & Troubleshooting

Mechanism of Interference (Visualization)

Mechanism Zwitterion Zwitterion Form (Insoluble/Unreactive) Anion Reactive Carboxylate (Nucleophilic) Zwitterion->Anion Deprotonation Base Base (DIPEA/Cs2CO3) Base->Zwitterion N3_Interference N3-Acyl Imidazolide (Unstable Intermediate) Anion->N3_Interference Self-Reaction (If no ext. nucleophile)

Figure 2: The necessity of base to break the zwitterion and the risk of N3 interference.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Amide) Zwitterion not dissolvedIncrease DIPEA to 3.5 equiv; Ensure DMF is dry.
Product in Aqueous Layer Product is protonated during workupDo not use HCl wash. Use Sat. NH₄Cl or Brine. Adjust pH to ~8.
N3-Alkylation (Ester) Reaction too hot or excess alkyl halideKeep reaction at 0°C–RT; Use exact stoichiometry (1.1 equiv alkyl halide).
Hygroscopic Acid Chloride Hydrolysis by atmospheric moistureUse Schlenk line techniques; proceed to next step immediately.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][6] Tetrahedron, 61(46), 10827-10852.

  • Benchchem Protocols. Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. (General HATU coupling for imidazole acids).

  • Organic Syntheses. (2015). CDI-mediated activation of acids.[9][7] Organic Syntheses, 92, 296-305.

  • PubChem Compound Summary. 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CID 20736884).[10]

  • Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

Sources

Application Note: Practical Utility of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid in Medicinal Chemistry

[1][2][3]

Part 1: Executive Summary & Chemical Logic

In modern medicinal chemistry, 1,2-Dimethyl-1H-imidazole-4-carboxylic acid represents a high-value "fragment" for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1][2][3] Unlike the unsubstituted imidazole-4-carboxylic acid, the 1,2-dimethyl substitution pattern confers critical physicochemical advantages that solve common developability issues:

  • Tautomeric Locking: The N1-methyl group abolishes the annular tautomerism characteristic of imidazoles (N-H shift).[2][3] This fixes the hydrogen bond acceptor (N3) vector, reducing entropic penalty upon binding to protein targets.[2]

  • Metabolic Stability: The C2-methyl group blocks the C2 position, a common site for oxidative metabolism (P450-mediated oxidation) in imidazole-containing drugs.[1][2][3]

  • Vector Definition: The C4-carboxylic acid provides a solitary, modifiable vector for amide coupling, allowing for the rapid generation of diverse chemical libraries (SAR exploration) while maintaining a low molecular weight (MW: 140.14 Da), ideal for maintaining "Ligand Efficiency" (LE).[2]

Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 140.14 g/mol Ideal for FBDD; leaves room for heavy functionalization.[1][2][3]
LogP (Calc) ~0.3High water solubility; lowers lipophilicity of final drug candidates.[2][3]
pKa (Imidazole N) ~7.0 - 7.5Physiologically relevant ionization; can serve as a pH-dependent switch.[1][2][3]
H-Bond Donors 1 (COOH)Becomes 0 after amide coupling (desirable for CNS penetration).[1][2][3]
H-Bond Acceptors 2 (N3, C=O)Key interaction point for Ser/Thr residues in active sites.[1][2][3]

Part 2: Primary Applications in Drug Discovery

Antitubercular Agent Design (Enoyl-ACP Reductase Inhibition)

Recent medicinal chemistry campaigns have identified the 1,2-dimethylimidazole scaffold as a potent core for inhibiting InhA (Enoyl-ACP reductase), a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway (FAS-II).[1][2][3]

  • Mechanism: The imidazole nitrogen (N3) often coordinates with the heme iron or interacts with the catalytic tyrosine/lysine triad in the enzyme pocket.

  • Design Strategy: The carboxylic acid is converted into an amide linker, connecting to a lipophilic "tail" (e.g., diphenyl ether or substituted aniline) that occupies the hydrophobic substrate-binding tunnel of InhA.[2]

Kinase Inhibitor "Hinge Binders"

The 1,2-dimethylimidazole motif serves as an excellent bioisostere for the purine ring found in ATP.[2]

  • Application: When coupled to form a carboxamide, the N3 nitrogen and the amide NH can form a donor-acceptor motif that mimics the adenine hinge-binding interaction in kinases (e.g., p38 MAP kinase or EGFR).[2]

  • Advantage: The C2-methyl group provides a "gatekeeper" interaction, potentially improving selectivity against kinases with smaller gatekeeper residues.[1][2][3]

Part 3: Experimental Protocols

Protocol A: HATU-Mediated Amide Library Synthesis

Use Case: Rapid generation of an amide analog library for SAR (Structure-Activity Relationship) studies.[1][2][3]

Reagents:

  • Scaffold: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (1.0 equiv)

  • Amine Partner: Various primary/secondary amines (1.1 equiv)[1][2][3]

  • Coupling Agent: HATU (1.2 equiv)[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][3]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][3]

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (140 mg, 1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (522 µL, 3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (456 mg, 1.2 mmol) in one portion. The solution typically turns yellow.[2][3] Stir for 15 minutes to form the activated O-azabenzotriazole ester.[1][2][3]

  • Amine Addition: Add the specific amine (1.1 mmol). If the amine is a hydrochloride salt, ensure an extra equivalent of DIPEA is added.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS (Target mass = 140 + Amine Mass - 18).[1][2][3]

  • Work-up (High Throughput): Dilute with EtOAc (20 mL), wash with Sat. NaHCO₃ (2 x 10 mL) to remove HATU byproducts, followed by Brine (10 mL).[2][3]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Critical Note: The N3-nitrogen of the imidazole is basic.[2] During acidic workups (e.g., 1M HCl), the product will protonate and remain in the aqueous layer. Avoid strong acid washes unless you intend to isolate the salt form from the aqueous phase.[3]

Protocol B: Acid Chloride Activation (Scale-Up Route)

Use Case: Multi-gram synthesis where HATU is too expensive.[1][2][3]

  • Chlorination: Suspend 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (5.0 g) in Thionyl Chloride (SOCl₂, 20 mL).

  • Catalysis: Add 2 drops of dry DMF (Vilsmeier-Haack activation).

  • Reflux: Heat to reflux (75°C) for 2 hours. The solid will dissolve, and gas evolution (SO₂, HCl) will cease.[2]

  • Isolation: Evaporate SOCl₂ in vacuo. Co-evaporate with Toluene (2x) to remove traces of thionyl chloride.[2][3]

  • Yield: The resulting 1,2-dimethylimidazole-4-carbonyl chloride hydrochloride is a moisture-sensitive off-white solid.[1][2][3] Use immediately for coupling.

Part 4: Pathway Visualization

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold, highlighting its transition from a raw building block to functional bioactive classes.

GAcid1,2-Dimethyl-1H-imidazole-4-carboxylic acid(Scaffold)Activated_EsterActivated Ester(HATU/OBt)Acid->Activated_EsterDIPEA, HATUAcid_ChlorideAcid Chloride(SOCl2)Acid->Acid_ChlorideSOCl2, RefluxAmidesImid-4-Carboxamides(Kinase Inhibitors)Activated_Ester->Amides+ AminesEstersImid-4-Carboxylates(Prodrugs)Acid_Chloride->Esters+ AlcoholsOxadiazoles1,3,4-Oxadiazoles(Antitubercular)Acid_Chloride->Oxadiazoles+ Hydrazines(Cyclization)AminesPrimary/SecondaryAminesAlcoholsAlcohols/PhenolsHydrazinesHydrazinesInhA Inhibition\n(TB)InhA Inhibition(TB)Amides->InhA Inhibition\n(TB)Hinge Binding\n(Oncology)Hinge Binding(Oncology)Amides->Hinge Binding\n(Oncology)

Figure 1: Divergent synthesis workflow utilizing 1,2-Dimethyl-1H-imidazole-4-carboxylic acid as a central node for generating distinct pharmacological classes.[1][2][3]

Part 5: References

  • BenchChem. "Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide."[1][2][3] BenchChem Protocols. Accessed October 2023.[1][2][3] Link[1][2][3]

  • Pandey, J., et al. "Synthesis and Molecular Modeling Studies of Novel 2,4-Disubstituted-1,5-Diphenyl-1-H-Imidazole Derivatives as Potential Anti-Tubercular Agents."[1][2][3][4] Current Bioactive Compounds, vol. 13, no. 3, 2017, pp. 244-258.[1][2][3][4] Link

  • MedChemExpress. "1H-Imidazole-4-carboxylic acid: Biochemical Reagent Product Information."[1][2][3] MedChemExpress. Accessed October 2023.[1][2][3] Link

  • PubChem. "1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CID 20736884)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Accessed October 2023.[1][2][3] Link

  • HepatoChem. "Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols." HepatoChem General Protocols. Link

Application Note: Experimental Procedures for the N-Methylation of Imidazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the N-methylation of imidazole-4-carboxylic acid. It prioritizes experimental rigor, regiochemical control, and scalable methodologies.

Abstract & Strategic Overview

The N-methylation of imidazole-4-carboxylic acid is a pivotal transformation in the synthesis of bioactive pharmaceutical ingredients (APIs), including GABA analogs, enzyme inhibitors, and ionic liquid precursors. The core challenge in this synthesis is regioselectivity . The imidazole ring, bearing an electron-withdrawing carboxylic acid group, exists in tautomeric equilibrium. Methylation can occur at either the N1 or N3 position, yielding two distinct isomers:

  • 1-Methyl-1H-imidazole-4-carboxylic acid (Target A: 1,4-isomer) – Typically the pharmacologically active scaffold.

  • 1-Methyl-1H-imidazole-5-carboxylic acid (Target B: 1,5-isomer) – Often a byproduct or distinct target.

This guide details two validated protocols: a Classical Ester-Mediated Route (high purity, lab-scale) and a Direct Green Methylation Route (industrial viability). It also provides a definitive analytical framework to distinguish the resulting isomers using NOE NMR.

Strategic Considerations: Mechanism & Regiochemistry

The Tautomeric Challenge

Imidazole-4-carboxylic acid (4(5)-ImCOOH) exists as a tautomeric mixture.[1] Under basic alkylation conditions, the imidazole anion is formed. The regioselectivity of methylation is governed by the interplay of steric hindrance and electronic effects induced by the carboxylate group.

  • Electronic Control: The electron-withdrawing carboxyl group reduces the nucleophilicity of the adjacent nitrogen (N3). Consequently, electrophilic attack (methylation) is kinetically favored at the distal nitrogen (N1), favoring the 1,4-isomer .

  • Steric Control: Bulky electrophiles or specific solvent shells can shift this ratio.

Decision Matrix
  • Choose Protocol A (Ester Route) if: You require >98% isomeric purity of the 1,4-isomer and are working on a gram-to-multigram scale.

  • Choose Protocol B (Direct Acid Route) if: You are performing cost-sensitive scale-up and can tolerate/separate a higher ratio of the 1,5-isomer.

Visual Workflow (Graphviz)

G Start Starting Material: Imidazole-4-Carboxylic Acid Esterification Step A1: Esterification (SOCl2, EtOH) Start->Esterification Protocol A (High Selectivity) Direct_Meth Step B1: Direct Methylation (DMC/DMS, Base, Phase Transfer) Start->Direct_Meth Protocol B (Industrial/Green) Alkylation_Est Step A2: N-Methylation (MeI, K2CO3, DMF) Esterification->Alkylation_Est Yields Mixture (Favors 1,4) Hydrolysis Step A3: Hydrolysis (NaOH, H2O) Alkylation_Est->Hydrolysis Purification_A Purification: Recrystallization/Ion Exchange Hydrolysis->Purification_A Product_14 Major Product: 1-Methyl-1H-imidazole-4-COOH Purification_A->Product_14 >95% Yield Purification_B Purification: Fractional Crystallization Direct_Meth->Purification_B Yields Mixture (Lower Selectivity) Purification_B->Product_14 Product_15 Minor Product: 1-Methyl-1H-imidazole-5-COOH Purification_B->Product_15

Caption: Workflow comparing the high-selectivity Ester Route (Protocol A) vs. the Direct Route (Protocol B).

Experimental Protocols

Protocol A: The Ester-Mediated Route (Recommended)

Objective: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid with high regioselectivity. Mechanism: Transient protection of the acid as an ethyl ester improves solubility in organic solvents and directs alkylation away from the steric bulk of the ester group.

Step 1: Esterification[1]
  • Suspend imidazole-4-carboxylic acid (10.0 g, 89.2 mmol) in anhydrous ethanol (100 mL).

  • Cool to 0°C. Add thionyl chloride (13.0 mL, 178 mmol) dropwise over 30 mins. Caution: Exothermic, HCl gas evolution.

  • Reflux for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Concentrate in vacuo to yield ethyl imidazole-4-carboxylate hydrochloride as a white solid. Use directly.

Step 2: N-Methylation
  • Dissolve the ester salt from Step 1 in anhydrous DMF (80 mL).

  • Add potassium carbonate (37.0 g, 268 mmol, 3.0 eq). Stir for 30 mins at room temperature (RT) to generate the free base.

  • Cool to 0°C. Add methyl iodide (MeI) (6.7 mL, 107 mmol, 1.2 eq) dropwise.

    • Note: MeI is toxic.[2] For a safer alternative, use Dimethyl Carbonate (DMC) with DABCO catalyst at reflux, though yields may vary.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition the residue between EtOAc and Water. The product (ethyl 1-methylimidazole-4-carboxylate) is in the organic layer.

  • Isomer Separation (Critical): At this stage, the crude contains ~4:1 ratio of 1,4- vs 1,5-isomer.

    • Purification: Recrystallize from hexane/ethyl acetate to isolate the pure 1,4-isomer (ethyl 1-methyl-1H-imidazole-4-carboxylate).

Step 3: Hydrolysis
  • Dissolve the purified ester (1,4-isomer) in 1M NaOH (50 mL).

  • Stir at RT for 2 hours (or 50°C for 30 mins).

  • Acidify carefully with conc. HCl to pH 3.5 (the isoelectric point).

  • Cool to 4°C. The zwitterionic product precipitates.

  • Filter, wash with cold water/acetone, and dry.

Yield: ~65-75% overall. Purity: >98% (1,4-isomer).[1]

Protocol B: Direct Green Methylation (Industrial)

Objective: One-step synthesis using green reagents, suitable for large-scale non-GMP intermediates.

  • Combine imidazole-4-carboxylic acid (10.0 g) and potassium hydroxide (10.0 g, 2.0 eq) in water (50 mL).

  • Add Dimethyl Sulfate (DMS) (1.1 eq) dropwise at <20°C.

    • Safety: DMS is highly toxic. Alternatively, use Dimethyl Carbonate (DMC) (excess) with catalytic TBAI (tetrabutylammonium iodide) in an autoclave at 130°C for a green process.

  • Stir for 6 hours.

  • Workup: Acidify to pH 3-4. The product precipitates.

  • Purification: This route yields a significant amount of the 1,5-isomer. Recrystallization from water/ethanol is required to enrich the 1,4-isomer.

Analytical Validation: Distinguishing Isomers

The most common error in this synthesis is misidentifying the 1,4- and 1,5-isomers. They have the same mass (LC-MS is insufficient without a chiral/specialized column). 1H-NMR with NOE (Nuclear Overhauser Effect) is the definitive method.

Data Comparison Table
Feature1,4-Isomer (Target) 1,5-Isomer (Byproduct)
Structure 1-methyl-1H-imidazole-4-COOH1-methyl-1H-imidazole-5-COOH
Methyl Position Distal to COOHProximal to COOH
1H NMR (DMSO-d6) N-Me signal (~3.7 ppm)N-Me signal (~3.8 ppm)
NOE Signal NOE observed between N-Me and H-5 (ring proton).[3]NOE observed between N-Me and H-4 (if H exists) or COOH proximity effects.
Key NOE Diagnostic Irradiating N-Me enhances the H-5 singlet (the proton between N1 and C4).Irradiating N-Me enhances H-2 strongly, but interaction with the substituent at C5 is steric.
Melting Point 245–248 °C (dec)205–210 °C (dec)

NOE Experiment Setup:

  • Dissolve 10 mg of product in DMSO-d6.

  • Irradiate the N-methyl singlet (~3.7 ppm).

  • Positive Result (1,4-isomer): You should see a strong enhancement of the aromatic proton at ~7.6-7.8 ppm (H-5) and the H-2 proton (~7.5 ppm).

  • Negative/Different Result (1,5-isomer): The spatial environment differs; often the chemical shift of the ring protons is reversed compared to the 1,4-isomer.

Troubleshooting & Optimization

  • Problem: Low Yield in Step A2.

    • Cause: Incomplete deprotonation or moisture in DMF.

    • Solution: Use dry DMF and ensure K2CO3 is finely ground. Add a catalytic amount of 18-crown-6 to solubilize the carbonate.

  • Problem: Inseparable Isomers.

    • Cause: Crude mixture processed too far.

    • Solution: Separate at the Ester Stage (Step A2). The esters have significantly different Rf values on silica gel (1,4-isomer is usually more polar/slower moving due to exposed N-lone pair availability, whereas 1,5-isomer may have different solvation). Flash chromatography (DCM/MeOH) is effective here.

  • Problem: Product Solubility in Water.

    • Cause: The zwitterion is highly water-soluble.

    • Solution: Do not wash with large volumes of water. Use cold acetone or isopropanol for washing the final precipitate.

References

  • National Institutes of Health (NIH). (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis and Reactivity. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Purity Isolation of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of crude 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, a critical building block in contemporary drug discovery and materials science. Recognizing that the integrity of downstream applications is contingent upon the purity of starting materials, we present a selection of robust, scalable, and validated purification protocols. This guide moves beyond simple step-by-step instructions to elucidate the underlying chemical principles governing each technique, thereby empowering researchers to adapt and troubleshoot these methods effectively. The protocols detailed herein—ranging from classical acid-base extraction and recrystallization to high-resolution chromatographic methods—are designed to address various impurity profiles and purity requirements.

Introduction: The Imperative for Purity

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative whose structural motifs are of significant interest in medicinal chemistry and functional material design. Impurities arising from its synthesis, such as unreacted starting materials, reagents, or side-products (e.g., decarboxylated species), can interfere with subsequent reactions, compromise biological assays, and introduce variability into experimental results. Therefore, achieving a high degree of purity is not merely a procedural step but a prerequisite for reliable and reproducible scientific outcomes.

This guide details three primary purification strategies, each with distinct advantages depending on the scale, impurity profile, and desired final purity of the target compound.

Physicochemical Profile of the Target Compound

Understanding the inherent properties of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is fundamental to selecting and optimizing a purification strategy. The molecule's structure incorporates both a basic imidazole ring and an acidic carboxylic acid group, making it amphoteric.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
XLogP3 0.3[1]
Functional Groups Carboxylic Acid, Tertiary Amine (Imidazole Ring)N/A

The presence of both acidic and basic centers allows for strategic manipulation of its solubility in aqueous and organic phases, which is the cornerstone of the acid-base extraction technique.

Method 1: Purification via Acid-Base Extraction

Causality & Rationale: Acid-base extraction is a powerful and highly selective liquid-liquid extraction technique ideal for separating acidic, basic, and neutral compounds.[2][3] For 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, the carboxylic acid moiety is the most chemically accessible handle. By treating an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding sodium carboxylate salt. This charged salt exhibits high solubility in the aqueous phase, while neutral organic impurities and less basic starting materials remain in the organic layer.[4][5] The two phases are then separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified, water-insoluble carboxylic acid to precipitate, allowing for its isolation by filtration.[6]

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in Ethyl Acetate) Salt Sodium 1,2-dimethylimidazole- 4-carboxylate (Water Soluble) Crude->Salt Add NaHCO₃ (aq) & Mix NeutralImp Neutral Impurities AqBase Aqueous NaHCO₃ Precipitate Pure Product (Precipitate) Salt->Precipitate Add HCl (aq) to pH ~2-3

Caption: Workflow for Acid-Base Extraction Purification.

Experimental Protocol
  • Dissolution: Dissolve the crude 1,2-Dimethyl-1H-imidazole-4-carboxylic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 20-50 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution (approx. half the original volume) to the organic layer in the separatory funnel. Shake, separate, and combine this second aqueous extract with the first.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3), at which point a precipitate should form.

  • Isolation: Allow the slurry to stir in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts, followed by a small amount of a non-polar solvent like hexane or diethyl ether to aid in drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Method 2: Purification via Recrystallization

Causality & Rationale: Recrystallization is a technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent system.[7] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even in the hot solvent (allowing for removal by hot filtration). For a polar molecule like 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, polar solvents are a logical starting point.

Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Final Pure Product Dry->Final

Caption: General Workflow for Recrystallization.

Experimental Protocol
  • Solvent Screening: Place a small amount of the crude product (10-20 mg) into several test tubes. Add a few drops of different solvents (e.g., water, ethanol, isopropanol, acetonitrile) and observe solubility at room temperature and upon heating. A good candidate will show poor solubility when cold and good solubility when hot. Binary solvent systems (e.g., ethanol/water, methanol/diethyl ether) can also be effective.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then remove the charcoal via hot filtration through a fluted filter paper.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce maximum crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Potential IssueSuggested Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point. Add more solvent or switch to a lower-boiling point solvent.
No Crystal Formation The solution may be too dilute. Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low Recovery Too much solvent was used during dissolution or washing. Ensure minimum solvent is used. Wash with ice-cold solvent sparingly.

Method 3: Purification via Preparative HPLC

Causality & Rationale: For achieving the highest possible purity (>99%), particularly for small- to medium-scale batches, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[9] This technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically C18 silica) and a polar mobile phase.[10] By adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase, the carboxylic acid on the target molecule is kept in its neutral, protonated state, which leads to better retention and sharper peaks on the C18 column.

node1 Crude Sample Dissolved in Mobile Phase node2 Injection Preparative C18 Column UV Detector node1->node2:f0 node3 Fraction Collector node2:f2->node3 node4 Pure Fractions (Combine) node3->node4 node5 Solvent Evaporation (Lyophilization or Rotary Evaporation) node4->node5 node6 High-Purity Product node5->node6

Caption: Workflow for Preparative HPLC Purification.

Protocol and Method Parameters
  • Analytical Method Development: First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent like DMSO at a high concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative Run: Scale up the analytical method to a preparative HPLC system equipped with a larger column and a fraction collector.

  • Fraction Collection: Collect fractions corresponding to the product peak as identified by the UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those with the desired purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying) for water/acetonitrile mixtures or rotary evaporation for more volatile solvents.

ParameterTypical Starting Condition
Column C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA)
Gradient 5% to 95% B over 20-30 minutes
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 20 mm ID column)
Detection UV at ~220 nm

Confirmation of Purity

Post-purification, the identity and purity of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any remaining impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Analytical HPLC: To quantify purity, typically aiming for >98%.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The choice of purification technique for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is dictated by the initial purity, the nature of the impurities, the required final purity, and the scale of the operation. For removing bulk neutral or basic impurities from large quantities, acid-base extraction is an efficient and cost-effective first step. Recrystallization is an excellent subsequent step for significantly enhancing purity and obtaining a crystalline solid. For applications demanding the highest level of purity, preparative HPLC offers unparalleled resolution, albeit at a lower throughput and higher cost. A judicious combination of these techniques, such as an initial acid-base wash followed by a final recrystallization, often provides the optimal balance of purity, yield, and efficiency.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • PubMed. (2025). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sud Med Ekspert. 68(3):32-37. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2009). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. 66(3), 229-234. Retrieved from [Link]

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

scale-up synthesis considerations for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, a key building block in pharmaceutical development. Moving a synthetic process from the laboratory bench to a pilot plant introduces significant challenges that are not apparent at a smaller scale.[1][2] This guide addresses these challenges by presenting a robust, two-step synthetic strategy, detailing critical process parameters, and emphasizing safety and operational efficiency. We will explore the rationale behind the chosen synthetic route, focusing on the practical aspects of heat management, reagent handling, and product isolation at scale. Detailed, step-by-step protocols for both laboratory (gram-scale) and pilot (kilogram-scale) production are provided, supported by process flow diagrams and in-depth discussions of potential hazards and mitigation strategies.

Introduction and Strategic Overview

The transition from medicinal chemistry, which prioritizes speed and diversity for discovering lead candidates, to process chemistry, which demands safety, robustness, and economic viability for manufacturing, is a critical phase in drug development.[1] Heterocyclic compounds, while foundational in many active pharmaceutical ingredients (APIs), often present unique scale-up hurdles due to complex reaction mechanisms, potential for thermal runaways, and challenging purifications.[1][3]

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a valuable intermediate whose successful large-scale production hinges on a well-designed synthetic strategy. The route detailed herein proceeds via the saponification of a stable ester precursor, Ethyl 1,2-Dimethyl-1H-imidazole-4-carboxylate. This approach offers several advantages for scale-up:

  • Convergent Synthesis: The core imidazole ring is constructed and fully substituted before the final, often sensitive, carboxylic acid is revealed.

  • Stable Intermediate: The ethyl ester is typically a crystalline, easily purified solid, allowing for quality control before the final step.

  • Predictable Final Step: Saponification is a well-understood and highly reliable chemical transformation, though its exothermic nature requires careful management at scale.[4]

This document serves as a practical guide for researchers and process chemists, providing not just a recipe, but the underlying principles needed to execute the synthesis safely and efficiently.

The Synthetic Pathway: A Two-Step Approach

The selected pathway involves the initial synthesis of the ethyl ester intermediate followed by a base-catalyzed hydrolysis.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Saponification cluster_2 Work-up & Purification Start Commercially Available Starting Materials Ester Ethyl 1,2-Dimethyl-1H- imidazole-4-carboxylate Start->Ester Imidazole Ring Formation (e.g., Multicomponent Reaction) FinalProduct 1,2-Dimethyl-1H-imidazole- 4-carboxylic acid Ester->FinalProduct Base-Catalyzed Hydrolysis (e.g., NaOH or KOH) Purification Acidification, Filtration, Recrystallization FinalProduct->Purification

Caption: High-level workflow for the synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

Critical Scale-Up Considerations

Simply increasing the quantity of reagents in a larger vessel is a common cause of failed scale-up campaigns.[5] A successful transition requires a deep understanding of how physical and chemical properties change with scale.

Heat Transfer and Thermal Safety

The most critical physical factor in scaling up is the change in the surface-area-to-volume ratio.[5] As the reactor volume increases, the surface area available for heat exchange decreases proportionally. A 1,000 L vessel has a tenfold lower surface-area-to-volume ratio than a 1 L flask, drastically reducing its ability to dissipate heat.[5]

  • Causality: Both the imidazole ring formation (Step 1) and the saponification (Step 2) are exothermic. A reaction that causes a mild temperature increase in a 1 L flask could lead to a dangerous thermal runaway in a 100 L reactor if the heat generated exceeds the rate of removal.[2] Studies on similar imidazole syntheses have shown highly exothermic events and rapid gas generation, which can lead to catastrophic pressure buildup if not controlled.[6]

  • Mitigation Strategy:

    • Reaction Calorimetry: Before any scale-up, differential scanning calorimetry (DSC) and reaction calorimetry (RC1) studies are essential to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR).[2]

    • Controlled Addition: Reagents should be added sub-surface at a controlled rate, allowing the reactor's cooling system to manage the heat output in real-time.

    • Dilution: Increasing the solvent volume can create a larger thermal sink, though this impacts process efficiency and cost.

Mixing and Mass Transfer

Effective mixing is crucial for maintaining homogenous temperature and concentration, preventing the formation of localized "hot spots" where side reactions or decomposition can occur.

  • Causality: As reactor size increases, achieving efficient mixing becomes more difficult. The final step, which involves precipitating the product by adjusting pH, is highly dependent on uniform mixing to control particle size and prevent the trapping of impurities.

  • Mitigation Strategy:

    • Impeller Selection: The type, size, and speed of the reactor impeller must be chosen to match the viscosity and geometry of the reaction mixture.

    • Baffling: Industrial reactors use baffles to disrupt vortex formation and ensure top-to-bottom mixing.

    • Controlled Precipitation: The acid used for precipitation should be added slowly to a well-agitated vessel to ensure uniform pH and promote the growth of easily filterable crystals.

Reagent and Solvent Selection

Reagents that are convenient at the lab scale may be impractical or unsafe at the pilot scale.

  • Causality: Reagents like certain strong oxidizers or those that generate toxic off-gases must be avoided.[1] Solvent choice is also critical; for example, while dichloromethane is a useful lab solvent, its environmental and health concerns often preclude its use in large-scale production.

  • Mitigation Strategy:

    • Process Hazard Analysis (PHA): A thorough PHA should be conducted to identify hazardous reagents and potential failure modes.[2]

    • Solvent Choice: Select solvents with higher flash points and lower toxicity profiles. For the final purification, recrystallization from water or ethanol/water mixtures is often a safe and effective choice.[7]

Detailed Experimental Protocols

Safety Precaution: All procedures must be performed in a well-ventilated area (fume hood for lab scale, designated ventilated enclosure for pilot scale). Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, is mandatory.[8] Ensure emergency eyewash stations and safety showers are accessible.[8]

Protocol 1: Synthesis of Ethyl 1,2-Dimethyl-1H-imidazole-4-carboxylate (Intermediate)

This protocol outlines a representative synthesis. The specific choice of starting materials for imidazole ring construction can vary, but the principles of control remain the same.

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Notes
Primary Reactor 2 L Jacketed Glass Reactor200 L Glass-Lined Steel ReactorEnsure reactor is clean, dry, and inerted with Nitrogen.
Reagent A (Specify, e.g., 0.5 mol)(Specify, e.g., 50 mol)Starting material for C4-C5 fragment.
Reagent B (Specify, e.g., 0.55 mol)(Specify, e.g., 55 mol)Amine source.
Reagent C (Specify, e.g., 0.6 mol)(Specify, e.g., 60 mol)Methylating agent.
Solvent Ethanol (1 L)Ethanol (100 L)Choose a solvent that allows for a good temperature range.
Temperature 60-70 °C60-70 °CMonitor internal temperature closely.
Addition Time 1 hour4-6 hoursSlow addition is critical for thermal control.
Reaction Time 4-6 hours8-12 hoursMonitor by HPLC/TLC for completion.

Procedure:

  • Reactor Setup: Charge the reactor with Solvent and Reagent A. Begin agitation.

  • Reagent Addition: Slowly add Reagent B to the reactor over the specified time, maintaining the internal temperature below 75 °C. An exotherm is expected.

  • Cyclization/Methylation: After the initial addition, add Reagent C portion-wise or via a dosing pump. Maintain the reaction temperature at 65 °C.

  • Reaction Monitoring: Take samples periodically and analyze via HPLC or TLC to monitor the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to ambient temperature. Concentrate the solvent under reduced pressure.

  • Isolation: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Saponification to 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (Final Product)

This step converts the stable ester intermediate into the final carboxylic acid.[9]

Parameter Lab Scale (80 g) Pilot Scale (8 kg) Notes
Primary Reactor 2 L Jacketed Glass Reactor200 L Glass-Lined Steel ReactorEnsure reactor is clean and can handle caustic conditions.
Ethyl Ester Intermediate 80 g (0.47 mol)8.0 kg (47.0 mol)Charge as a solid or slurry.
Sodium Hydroxide (50% w/w) 47 g (0.59 mol)4.7 kg (59.0 mol)Use a 10-20% aqueous solution for better control.
Solvent Water/Ethanol (1:1, 800 mL)Water/Ethanol (1:1, 80 L)Ensures solubility of both ester and base.
Hydrolysis Temp. 50 °C50-60 °CMild heating accelerates the reaction.
Reaction Time 2-4 hours4-8 hoursMonitor by HPLC/TLC for disappearance of ester.
Acid for Precipitation 6M Hydrochloric Acid (~100 mL)32% Hydrochloric Acid (~10 L)Add slowly to control precipitation and off-gassing.
Final pH 2-32-3Ensure complete protonation of the carboxylate.[7]

Procedure:

  • Reactor Setup: Charge the reactor with the ethyl ester intermediate and the solvent mixture.

  • Base Addition: Slowly add the aqueous sodium hydroxide solution. A mild exotherm will occur. Heat the mixture to 50 °C to ensure complete hydrolysis.

  • Reaction Monitoring: Monitor the reaction by HPLC/TLC until all starting ester is consumed.

  • Cooling: Cool the reaction mixture to 10-15 °C.

  • Precipitation: This is a critical control point. Slowly add hydrochloric acid to the vigorously stirred mixture. The product will precipitate as a solid. Monitor the pH of the slurry.

  • Isolation: Filter the solid product using a Buchner funnel (lab) or a centrifuge/filter-dryer (pilot).

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight. Avoid excessive heat to prevent potential decarboxylation.[9]

Purification and Quality Control

The primary method for purifying carboxylic acids is through pH-controlled precipitation and recrystallization.[7][10]

G Start Crude Reaction Mixture (Aqueous Sodium Salt) AddAcid Slowly Add Acid (e.g., HCl) with Vigorous Stirring Start->AddAcid CheckpH Is pH between 2 and 3? AddAcid->CheckpH Filter Filter the Solid Product CheckpH->Filter Yes ContinueAdd Continue Acid Addition CheckpH->ContinueAdd No Wash Wash Cake with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry FinalProduct Pure Carboxylic Acid Dry->FinalProduct ContinueAdd->CheckpH

Caption: Logical decision flow for the work-up and isolation of the carboxylic acid.

In-Process Controls (IPCs):

  • Reaction Completion: HPLC analysis showing <1% of the starting ester remaining.

  • pH Measurement: Calibrated pH probe to ensure target pH is reached for complete precipitation.

  • Loss on Drying (LOD): To ensure residual solvent and water are within specification (<0.5%).

Safety Data Summary

A thorough review of the Safety Data Sheet (SDS) for each chemical is mandatory before beginning any work.[8]

Substance Primary Hazards Mitigation / PPE
Ethanol Flammable liquid and vapor.Use in a ventilated area, away from ignition sources. Ground equipment.
Sodium Hydroxide Corrosive; causes severe skin burns and eye damage.Wear face shield, chemical-resistant gloves, and apron. Add slowly to water to control exotherm.
Hydrochloric Acid Corrosive; causes severe skin burns and eye damage. May cause respiratory irritation.Use in a well-ventilated area. Wear appropriate gloves, face shield, and apron.
Imidazole Derivatives May be harmful if swallowed or inhaled. Potential skin/eye irritant.[8]Avoid dust formation. Use appropriate respiratory protection for solids handling.

References

  • Practical Approaches to Large-Scale Heterocyclic Synthesis . Pharmaceutical Technology. [Online]. Available: [Link][1]

  • Esterification - Alcohols and Carboxylic Acids . Chemguide. [Online]. Available: [Link][11]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters . ResearchGate. [Online]. Available: [Link][12]

  • Reaction strategies for synthesis of imidazole derivatives: a review . ResearchGate. [Online]. Available: [Link][13]

  • Some Scale-Up Considerations . CatSci. [Online]. Available: [Link][5]

  • Key Factors for Successful Scale-Up in Organic Synthesis . PureSynth. [Online]. Available: [Link][2]

  • Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides . OrgoSolver. [Online]. Available: [Link][4]

  • A Safe and Efficient Synthetic Route to a 2,5-Dimethyl-1-aryl-1H-imidazole Intermediate . ACS Publications. [Online]. Available: [Link][6]

  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design . ResearchGate. [Online]. Available: [Link][3]

  • Synthesis of Carboxylic Acids . University of Calgary. [Online]. Available: [Link][14]

  • General procedures for the purification of Carboxylic acids . LookChem. [Online]. Available: [Link][7]

  • How can I purify carboxylic acid? . ResearchGate. [Online]. Available: [Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. My goal is to move beyond a simple recitation of steps and provide you with the causal reasoning behind experimental choices, empowering you to diagnose and resolve issues effectively. We will explore the critical parameters of this synthesis, potential pitfalls, and logical, field-proven strategies to optimize your outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

Core Issue: Low Overall Yield

Question 1: My overall yield of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is consistently low. What are the primary areas I should investigate?

Answer: Low yields in multi-step heterocyclic syntheses are common and can typically be traced back to one of four key areas: the integrity of your starting materials, suboptimal reaction conditions, competing side reactions, or inefficient work-up and purification. A systematic approach is crucial for identifying the root cause.

Below is a logical workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low Yield Observed reagents Step 1: Verify Reagent Integrity start->reagents conditions Step 2: Optimize Reaction Conditions start->conditions workup Step 3: Refine Work-up & Purification start->workup sub_reagents1 Purity of Precursors? (NMR, GC/MS) reagents->sub_reagents1 sub_reagents2 Anhydrous Conditions Maintained? reagents->sub_reagents2 sub_conditions1 Temperature Control? (Risk of Decarboxylation) conditions->sub_conditions1 sub_conditions2 Correct Solvent & Stoichiometry? conditions->sub_conditions2 sub_conditions3 Inert Atmosphere? (If required) conditions->sub_conditions3 sub_workup1 pH Adjustment for Precipitation? workup->sub_workup1 sub_workup2 Efficient Extraction? workup->sub_workup2 sub_workup3 Appropriate Purification? (Recrystallization vs. Chromatography) workup->sub_workup3

Caption: General troubleshooting workflow for low-yield synthesis.

Specific Troubleshooting Areas

Question 2: I suspect an issue with my starting materials. How can this impact the synthesis of the imidazole core?

Answer: The integrity of your starting materials is the foundation of a successful synthesis. For imidazole ring formation, particularly methods analogous to the Debus or Radziszewski synthesis, the purity of the dicarbonyl compound, aldehyde, and ammonia source is paramount.[1][2]

  • Causality: Contaminants in your precursors can act as catalysts for side reactions or simply reduce the concentration of active reactants, leading to incomplete conversion. For instance, if the synthesis proceeds via an ester intermediate (e.g., ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate), the presence of water in your solvents or reagents during the cyclization step can prematurely hydrolyze reactants or intermediates, halting the reaction.

  • Actionable Advice:

    • Verify Purity: Always check the purity of your starting materials via NMR or GC-MS against a known standard before beginning the synthesis.

    • Use Anhydrous Reagents: Ensure solvents are properly dried and use fresh, high-purity reagents. Many reagents used in heterocyclic synthesis can be hygroscopic.[3]

    • Proper Storage: Store reagents under an inert atmosphere (Nitrogen or Argon) and at the recommended temperature to prevent degradation over time.

Question 3: The reaction to form the imidazole ring seems sluggish or incomplete. How should I optimize the reaction conditions?

Answer: Suboptimal reaction conditions are a very common cause of low yields.[1][4] Temperature, solvent, and reactant stoichiometry are the three most critical parameters to investigate.

ParameterIssueRationale & CausalityRecommended Action
Temperature Too low or too highInsufficient heat may lead to an impractically slow reaction rate. Conversely, excessive heat can promote side reactions or, most critically, lead to the decarboxylation of the final carboxylic acid product.[5]Monitor the reaction by TLC. Find the minimum temperature required for a reasonable reaction rate (e.g., completion within 12-24 hours). If the synthesis involves hydrolysis of an ester, keep this step at or slightly above room temperature to prevent decarboxylation.
Solvent Poor reactant solubility or unfavorable polarityThe solvent must fully dissolve the reactants to allow for an efficient reaction in the liquid phase. The polarity of the solvent can also influence the reaction mechanism and rate.[1] Protic solvents like ethanol can participate in hydrogen bonding, while aprotic solvents like DMF or THF may be required for certain steps.If starting materials are not fully dissolved, consider a different solvent system. For many imidazole syntheses, polar solvents like ethanol, acetic acid, or even greener alternatives like glycerol have proven effective.[1]
Stoichiometry Incorrect molar ratiosMulticomponent reactions are highly sensitive to the molar ratios of the reactants. An excess of one component may lead to the formation of specific side products.Ensure precise measurement of all reactants. A typical starting point for a Debus-type reaction is a 1:1:2 ratio of dicarbonyl:aldehyde:ammonia source.[1]

Question 4: I am observing significant impurity peaks in my crude product analysis. What is the most likely side reaction?

Answer: For imidazole carboxylic acids, the most prevalent and yield-destroying side reaction is decarboxylation —the loss of CO₂ from the carboxylic acid group.[5] This is particularly problematic at elevated temperatures during either the reaction itself or the work-up.

  • Mechanism Insight: The imidazole ring is electron-rich, which can stabilize the formation of a carbanion intermediate at the C4 position upon loss of CO₂, making this process more favorable than with many other aromatic carboxylic acids. The resulting byproduct would be 1,2-dimethyl-1H-imidazole.

Decarboxylation product 1,2-Dimethyl-1H-imidazole-4-carboxylic acid heat Heat (Δ) product->heat side_product 1,2-Dimethyl-1H-imidazole heat->side_product co2 CO₂ heat->co2

Caption: The decarboxylation side reaction induced by heat.

  • Preventative Measures:

    • Temperature Control: Conduct the final hydrolysis of the ester precursor (if applicable) at the lowest practical temperature. Room temperature is often sufficient, though it may require longer reaction times.

    • Work-up Conditions: When removing solvents during the work-up, do not use high heat . Use a rotary evaporator at room temperature under reduced pressure.[5]

    • pH Neutralization: Perform the final precipitation of the product in the cold (e.g., in an ice bath) to minimize product decomposition.

Question 5: My product seems to be lost during the work-up and purification. What is a reliable protocol for isolating 1,2-Dimethyl-1H-imidazole-4-carboxylic acid?

Answer: This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (imidazole ring) properties. This characteristic is key to a successful purification strategy but can also lead to product loss if not handled correctly. The product's solubility is highly dependent on pH.

  • Solubility Profile:

    • Acidic pH (e.g., < 2): The imidazole nitrogen is protonated (pKa ~6-7), forming a cationic salt which is typically water-soluble.

    • Basic pH (e.g., > 9): The carboxylic acid is deprotonated (pKa ~3-4), forming an anionic salt which is also water-soluble.

    • Isoelectric Point (pI): At a specific intermediate pH, the molecule will be a neutral zwitterion with minimal net charge and, consequently, minimal water solubility. This is the ideal pH for precipitation.

Exemplary Self-Validating Purification Protocol

This protocol is designed to maximize recovery by leveraging the pH-dependent solubility of the product.

  • Initial Work-up: After the reaction is complete, cool the reaction mixture to room temperature. If your solvent is organic, remove it under reduced pressure (no heat). If your reaction was in an aqueous medium, proceed to the next step.

  • Dissolution in Base: Resuspend the crude material in water and add a 1M solution of NaOH or NaHCO₃ dropwise until the solid is completely dissolved.[6] This converts the product to its highly water-soluble sodium salt. At this stage, non-acidic organic impurities can be removed by washing the aqueous layer with a solvent like ethyl acetate or dichloromethane. Discard the organic layer.

  • Precipitation at the Isoelectric Point: Cool the aqueous solution in an ice-water bath. While stirring vigorously, slowly add a 1M HCl solution dropwise. Monitor the pH of the solution. You will observe the product precipitating out of the solution as you approach its isoelectric point. The target pH will likely be in the range of 4-6. Add acid until no further precipitation is observed.

  • Isolation and Washing: Isolate the precipitated solid by vacuum filtration. Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts, followed by a wash with a non-polar solvent like cold diethyl ether to remove any adsorbed organic impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight.

  • Validation: Confirm the purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. The absence of the decarboxylated side product and starting materials validates the success of the protocol.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Imidazole Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. Benchchem.
  • Various Authors. (2024). Synthesis and Reactions of Imidazole. Zenodo. [Link]

  • Organic Syntheses Procedure. Methyl (1H-imidazole-1-carbonyl)-L-alaninate. Organic Syntheses. [Link]

  • Various Authors. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids. Benchchem.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

Sources

Technical Guide: Optimization of Reaction Conditions for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide serves as a technical support resource for the synthesis and optimization of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CAS: 1211585-57-7) . This moiety is a critical pharmacophore in various bioactive compounds, acting as a bioisostere for carboxylic acids or as a scaffold in fragment-based drug discovery.

The synthesis presents two primary challenges:

  • Regiocontrol: Ensuring methylation occurs at the

    
     position to yield the 1,4-substituted isomer rather than the 1,5-substituted byproduct.
    
  • Zwitterionic Isolation: The final product is amphoteric, making isolation from aqueous media difficult without precise pH control.

Module 1: Synthetic Pathway Selection

Strategic Overview

While de novo cyclization (e.g., using


-methylacetamidine and ethyl bromopyruvate) is possible, the most robust lab-to-pilot scale route involves the regioselective methylation of ethyl 2-methylimidazole-4-carboxylate , followed by ester hydrolysis.
Pathway Visualization

The following flow diagram illustrates the critical decision points and potential impurity risks in the synthesis.

SynthesisPath Start Ethyl 2-methylimidazole- 4-carboxylate Step1 Step 1: N-Methylation (Critical Regio-Control) Start->Step1 MeI / Base IsomerA Product A (Major): Ethyl 1,2-dimethyl- imidazole-4-carboxylate Step1->IsomerA Steric Preference (>90%) IsomerB Impurity B (Minor): Ethyl 1,2-dimethyl- imidazole-5-carboxylate Step1->IsomerB Steric Clash (<10%) Step2 Step 2: Hydrolysis (Saponification) IsomerA->Step2 LiOH / THF / H2O Final Target: 1,2-Dimethyl-1H-imidazole- 4-carboxylic acid Step2->Final pH Adjustment (pI ~4.5)

Figure 1: Synthetic logic flow highlighting the regioselectivity bifurcation at the methylation step.

Module 2: Detailed Experimental Protocols

Protocol A: Regioselective Methylation (Step 1)

Objective: Maximize the ratio of the 1,4-isomer (Target) over the 1,5-isomer. Mechanism: The ester group at C4 creates steric hindrance around


 (which leads to the 1,5-isomer). Therefore, alkylation preferentially occurs at the distal 

position.

Reagents:

  • Substrate: Ethyl 2-methylimidazole-4-carboxylate (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.1 eq) or Dimethyl Sulfate (DMS)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous) or Acetone

Procedure:

  • Dissolve ethyl 2-methylimidazole-4-carboxylate in anhydrous DMF (0.5 M concentration).

  • Add

    
     (1.5 eq) and stir at 0°C for 15 minutes to deprotonate.
    
  • Add MeI (1.1 eq) dropwise. Note: Exothermic reaction.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine (x3) to remove DMF. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (DCM:MeOH 95:5). The 1,4-isomer is typically more polar than the 1,5-isomer.

Protocol B: Hydrolysis & Zwitterion Isolation (Step 2)

Objective: Cleave the ethyl ester without decarboxylation and isolate the free acid.

Reagents:

  • Substrate: Ethyl 1,2-dimethylimidazole-4-carboxylate

  • Base: LiOH·H2O (2.0 eq)

  • Solvent: THF:Water (3:1)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H2O and stir at RT for 12 hours. Monitor by TLC (the acid will stay at the baseline).

  • Critical Isolation Step:

    • Concentrate to remove THF.

    • Cool the aqueous residue to 0°C.

    • Carefully adjust pH to 4.5–5.0 (the isoelectric point, pI) using 1M HCl.

    • The product should precipitate as a white solid.

    • Filter, wash with minimal ice-cold water, and dry under vacuum.

Module 3: Troubleshooting & Optimization (FAQ)

Topic 1: Regioselectivity Issues

Q: I am seeing two spots on TLC after methylation. Which one is my product?

  • Diagnosis: The methylation of 4-substituted imidazoles yields two isomers.

  • Analysis: The 1,4-isomer (Target) generally has a lower Rf (more polar) than the 1,5-isomer in EtOAc/Hexane systems, but this can invert in DCM/MeOH.

  • Confirmation: Use NOE (Nuclear Overhauser Effect) NMR.

    • Target (1,2-dimethyl-4-carboxylate): Irradiation of the N-Methyl group (

      
      -Me) should show NOE enhancement of the C5-Proton.
      
    • Impurity (1,2-dimethyl-5-carboxylate): Irradiation of the

      
      -Me will NOT show enhancement of the C4-proton (blocked by the ester).
      

Optimization Table: Base/Solvent Effects on Regioselectivity

Entry Base Solvent Temp Ratio (1,4 : 1,5) Notes

| 1 |


 | Acetone | Reflux | 85 : 15 | Standard conditions. |
| 2 | 

| DMF | 0°C -> RT | 95 : 5 | Recommended. Cs+ "naked anion" effect improves rate and selectivity. | | 3 | NaH | THF | 0°C | 60 : 40 | Strong base erodes selectivity; promotes bis-alkylation. |
Topic 2: Isolation Failure (No Precipitate)

Q: After acidifying the hydrolysis mixture, no solid formed. Where is my product?

  • Cause: The product is a zwitterion and highly water-soluble. If you overshoot the pH (e.g., pH < 2), you form the soluble hydrochloride salt. If pH > 6, you have the soluble lithium carboxylate.

  • Solution:

    • Strict pH Control: Use a calibrated pH meter, not paper. Aim exactly for pH 4.8 .

    • Solvent Swap: If precipitation fails, evaporate to dryness. Triturate the solid residue with hot Ethanol or Isopropanol . The inorganic salts (LiCl/NaCl) are insoluble, while the imidazole acid has partial solubility. Filter off the salts and recrystallize the filtrate.[2]

    • Resin Purification: Pass the aqueous solution through a weak cation exchange resin (e.g., Amberlite IRC-50). Elute with dilute ammonia.

Topic 3: Decarboxylation Risks

Q: I see a loss of the carboxyl group during hydrolysis.

  • Cause: Imidazole-4-carboxylic acids are prone to thermal decarboxylation, especially in acidic media at high temperatures.

  • Prevention:

    • Avoid acidic hydrolysis (e.g., refluxing HCl). Use basic saponification (LiOH/NaOH).

    • Do not heat the free acid above 60°C during drying if it is still wet/acidic.

Module 4: Analytical Validation

Expected 1H NMR Data (DMSO-d6):

  • 
     12.5 ppm:  (s, 1H, -COOH) – Broad, may not be visible if exchanged.
    
  • 
     7.65 ppm:  (s, 1H, C5-H) – Characteristic singlet.
    
  • 
     3.60 ppm:  (s, 3H, N-CH3) – Distinct singlet.
    
  • 
     2.30 ppm:  (s, 3H, C2-CH3) – Distinct singlet.
    

Mass Spectrometry (ESI+):

  • [M+H]+: 141.06

References

  • Regioselectivity in Imidazole Alkylation

    • Title: "Regioselective alkylation of the exocyclic nitrogen of heterocycles."
    • Source:Journal of Organic Chemistry.
    • Context: Explains the steric steering of alkylation to the distal nitrogen in 4-substituted imidazoles.
  • Zwitterion Properties of Imidazole Acids

    • Title: "Zwitterion Structure in Some 1-Carboxymethylimidazoles."
    • Source:Cro
    • Context: Validates the zwitterionic nature and solubility challenges of imidazole carboxylic acids.
  • General Synthesis of Imidazole Carboxylates

    • Title: "One-Pot Synthesis of Imidazole-4-Carboxyl
    • Source:N
    • Context: Provides background on cyclization routes if the methyl
  • pKa and Isoelectric Points

    • Title: "Isoelectric Points of Amino Acids and Zwitterions."[3][4][5]

    • Source:Master Organic Chemistry.
    • Context: Fundamental principles for calculating the pI (~4.8)

Sources

identification of by-products in 1,2-Dimethyl-1H-imidazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for organic chemists and process development scientists. It prioritizes the most critical challenge in this synthesis: Regioselectivity.

Topic: Identification & Control of Critical By-products Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: October 26, 2023[1]

Executive Summary & Core Challenges

Synthesizing 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (Target A ) typically involves the methylation of 2-methyl-1H-imidazole-4-carboxylic acid (or its ester).[1]

The defining challenge of this chemistry is annular tautomerism . The starting imidazole exists in equilibrium between the 4-carboxylic and 5-carboxylic forms.[1] Methylation occurs at either nitrogen, leading to two distinct regioisomers. Differentiating and separating the desired 1,4-isomer from the parasitic 1,5-isomer is the primary failure point for most users.

The "Big Three" Impurity Profile
Impurity CodeChemical IdentityOriginCriticality
IMP-A (Regio) 1,2-Dimethyl-1H-imidazole-5 -carboxylic acidN-methylation at the "wrong" nitrogen (N3 vs N1).[1]High (Hard to separate)
IMP-B (Decarb) 1,2-DimethylimidazoleThermal decarboxylation of the product.[1]Medium (Yield loss)
IMP-C (Start) 2-Methylimidazole-4-carboxylic acidIncomplete reaction / Hydrolysis failure.[1]Low (Easy to wash out)

Troubleshooting Workflow

Before modifying your protocol, use this logic flow to identify which impurity is compromising your batch.

TroubleshootingFlow Start Issue: Low Purity or Yield CheckHPLC Step 1: Check HPLC/LC-MS Is there a peak with M+1 = 141? Start->CheckHPLC CheckNMR Step 2: Check 1H-NMR (NOESY) CheckHPLC->CheckNMR Yes (Isomer?) IsDecarb Peak is IMP-B (M+1 = 97) CheckHPLC->IsDecarb No, Mass is 97 IsRegio Peak is IMP-A (1,5-isomer) CheckNMR->IsRegio NOE Cross-peak: N-Me ↔ H5 SolRegio Action: Recrystallize (Water/EtOH) Adjust Alkylation Base IsRegio->SolRegio SolDecarb Action: Lower Workup Temp <50°C Avoid Acidic Heating IsDecarb->SolDecarb

Figure 1: Diagnostic decision tree for identifying the root cause of purity failure.

Deep Dive: The Regioisomer Trap (IMP-A)

The Mechanism

The starting material, 2-methylimidazole-4-carboxylic acid, is amphoteric.[1] In solution, the proton on the ring nitrogen shuttles between N1 and N3.

  • Path A (Desired): Methylation at the nitrogen distal to the carboxylic acid group (due to steric hindrance or electronic repulsion).

  • Path B (Undesired): Methylation at the nitrogen proximal to the carboxylic acid.

Why it happens: If you use small alkylating agents (like Methyl Iodide) and strong bases (NaH), the reaction becomes less selective. The "naked" anion is attacked indiscriminately.

Analytical Fingerprinting (How to prove it)

You cannot rely solely on standard 1H-NMR integration because the signals overlap. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

FeatureDesired Product (1,4-isomer)Impurity (1,5-isomer)
Structure N-Me is far from the Acid/Ester group.[1]N-Me is next to the Acid/Ester group.[1]
NOE Signal Strong NOE between N-Me and Ring Proton (H5) .NO interaction between N-Me and Ring Proton (H5 is absent or distant).[1]
1H Shift (approx) Ring proton (H5) typically ~7.4 - 7.6 ppm.[1]Ring proton (H4) typically shifted upfield slightly.
Corrective Protocol

If your ratio of 1,4 : 1,5 is poor (e.g., < 90:10):

  • Switch Reagents: Use Dimethyl Sulfate (DMS) instead of Methyl Iodide. DMS is "harder" and often more regioselective for the sterically unhindered nitrogen.

  • Control pH: Maintain slightly lower pH during alkylation to favor the tautomer where the distal nitrogen is nucleophilic.

  • Purification: The 1,4-isomer is often less soluble in water at pH 3-4 (isoelectric point).[1] Dissolve the crude mixture in minimum hot water, adjust to pH 3.5, and cool. The 1,4-isomer precipitates; the 1,5-isomer often remains in the mother liquor.

Deep Dive: Decarboxylation (IMP-B)

The Mechanism

Imidazole-4-carboxylic acids are zwitterionic.[1] Upon heating, especially in acidic media, the carboxylic acid protonates the ring nitrogen (forming a cation), which destabilizes the carboxyl group, leading to the loss of CO₂.

Reaction:


[1]
Prevention Strategy[1]
  • Temperature Limit: Never heat the free acid above 80°C during drying.

  • Workup: If acidifying a basic hydrolysis mixture, add acid slowly at 0–5°C . Do not boil the acidic solution to dissolve solids.

  • Drying: Use a vacuum oven at 40°C rather than an air oven at 100°C.

FAQ: Researcher to Researcher

Q: My LC-MS shows a peak at M+1 = 155. What is this? A: This is likely the Methyl Ester intermediate. If you performed a hydrolysis step (NaOH/Water), the reaction was incomplete.

  • Fix: Return the material to pH 12-13 and heat (50°C) for another 2 hours, then re-acidify.

Q: Can I separate the regioisomers using Flash Chromatography? A: It is difficult. Both isomers are highly polar and streak on silica.

  • Fix: Use Reverse Phase (C18) chromatography.[2] Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid . The acid suppresses the ionization of the imidazole, sharpening the peaks and improving separation.

Q: Why is my yield only 40%? A: Check the aqueous mother liquor. 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is highly water-soluble (amphoteric).[1] If you filtered at neutral pH, you lost product.

  • Fix: Ensure you adjust the pH exactly to the Isoelectric Point (approx pH 3.2 - 3.8) to maximize precipitation.

References

  • Title: "Regioselective alkylation of the benzimidazole ring." (Applied concept to imidazole systems).
  • Decarboxylation Kinetics

    • Title: "Decarboxylation of 4-imidazolecarboxylic acid."[1][3]

    • Source:Journal of the American Chemical Society.
    • Link:

    • Context: Establishes the temperature thresholds for thermal degrad
  • Analytical Methods (NOE)
  • Synthesis & Properties

    • Title: "1,2-Dimethyl-1H-imidazole-4-carboxylic acid."[1][4]

    • Source:PubChem Compound Summary.
    • Link:

    • Context: Physical properties and safety data.[4][5][6]

Sources

Technical Support Center: Purification of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is now online.

Topic: Troubleshooting & Purification Guide Product: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CAS: 1211585-57-7 / Related: 1739-84-0 precursors) Audience: Senior Chemists, Process Engineers, and R&D Scientists

Core Directive & Executive Summary

Purifying 1,2-Dimethyl-1H-imidazole-4-carboxylic acid presents a unique set of challenges derived from its zwitterionic nature , high water solubility , and the difficulty of separating it from its regioisomer (5-carboxylic acid) and inorganic salts.

Unlike lipophilic intermediates, this compound behaves more like an amino acid. Standard liquid-liquid extraction (LLE) often fails because the molecule prefers the aqueous phase across a wide pH range. Successful isolation requires a shift from "extraction thinking" to "equilibrium engineering"—manipulating the isoelectric point (pI) to force precipitation or utilizing ion-exchange chromatography.

This guide moves beyond generic advice, offering self-validating protocols for desalting, isomer resolution, and crystallization.

Critical Physicochemical Profile

Understanding the molecule's behavior in solution is the prerequisite for purification.

PropertyValue / CharacteristicImplication for Purification
Structure Imidazole ring with N1-Methyl, C2-Methyl, C4-CarboxylFixed regiochemistry (unlike NH-imidazoles).
pKa (Acid) ~2.5 – 3.0 (Carboxylic acid)Ionized (COO⁻) at pH > 3.
pKa (Base) ~7.8 (Imidazole N3)Protonated (NH⁺) at pH < 7.
Isoelectric Point (pI) ~5.2 – 5.5 Minimum solubility region. Target this pH for precipitation.
Solubility High in H₂O, MeOH; Low in Et₂O, Hexane, DCMDCM extractions are ineffective.
Thermal Stability Decarboxylation risk > 180°CAvoid high-temp vacuum drying for prolonged periods.

Workflow Visualization

The following decision tree outlines the logical flow for purification based on the crude mixture's composition.

PurificationWorkflow Start Crude Reaction Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity InorganicSalts High Inorganic Salts (e.g., K2SO4 from hydrolysis) CheckImpurity->InorganicSalts Isomers Regioisomer Mixture (4-COOH vs 5-COOH) CheckImpurity->Isomers Color Colored Impurities (Tarry by-products) CheckImpurity->Color IonExchange Ion Exchange Chromatography (Strong Cation Exchange - Dowex 50W) InorganicSalts->IonExchange pHAdjust pH Adjustment to pI (~5.2) Isomers->pHAdjust CarbonTreat Activated Carbon Treatment (Methanol, 50°C) Color->CarbonTreat Elution Elute with NH4OH (Retains salts, releases product) IonExchange->Elution Final Pure 1,2-Dimethyl-1H-imidazole-4-carboxylic acid Elution->Final FractCryst Fractional Crystallization (Water/Ethanol) pHAdjust->FractCryst FractCryst->Final CarbonTreat->Final

Caption: Logical flowchart for selecting purification method based on impurity profile.

Troubleshooting & FAQs

Category 1: Isolation from Aqueous Media (Desalting)

Q: I synthesized the acid via hydrolysis of the ester using KOH, then acidified with H₂SO₄. I have a solid, but it's 40% inorganic salt (K₂SO₄). How do I desalt it?

A: This is the most common issue. Because the product and K₂SO₄ are both water-soluble, simple washing won't work.

  • The "Solubility Switch" Protocol:

    • Dry the Crude: Evaporate the aqueous reaction mixture to complete dryness.

    • Alcohol Extraction: Suspend the solid residue in hot anhydrous methanol or ethanol .

      • Mechanism:[1][2] Inorganic sulfates are insoluble in alcohol, while the imidazole carboxylic acid (especially in its neutral or zwitterionic form) has moderate solubility.

    • Filtration: Filter the hot suspension to remove the inorganic salts.

    • Concentration: Concentrate the filtrate. If the product doesn't crystallize, add a non-polar anti-solvent like acetone or diethyl ether to force precipitation.

  • Alternative (Ion Exchange):

    • Load the aqueous solution onto a Strong Cation Exchange Resin (e.g., Dowex 50W-X8) in the H⁺ form.

    • Wash with water (elutes anions and non-basic impurities).

    • Elute the product with 1M NH₄OH . The imidazole nitrogen deprotonates, releasing the molecule. Lyophilize the eluent to remove water and ammonia.

Category 2: Isomer Separation (4-COOH vs. 5-COOH)

Q: My NMR shows a mixture of 4-carboxylic acid and 5-carboxylic acid isomers. How do I separate them?

A: Regioselectivity is often determined during the ring-formation or functionalization step. If you have a mixture:

  • Diagnostic: Check the ¹H NMR. The C5-H proton (in the 4-COOH isomer) typically appears downfield compared to the C4-H proton (in the 5-COOH isomer) due to proximity to the N1-methyl group and anisotropic effects.

  • Separation Protocol (Fractional Crystallization):

    • Dissolve the mixture in a minimum amount of hot water.

    • Adjust pH to the isoelectric point (approx. 5.2) .

    • Add Ethanol dropwise until turbidity persists.

    • Cool slowly to 4°C. The 4-carboxylic acid isomer is generally higher melting and less soluble in aqueous ethanol than the 5-isomer (which often oils out or stays in solution due to intramolecular H-bonding differences).

  • Validation: If crystallization fails, use Preparative HPLC with a HILIC column (Hydrophilic Interaction Liquid Chromatography). Standard C18 columns often fail to retain these polar compounds without ion-pairing reagents.

Category 3: Solubility & Handling

Q: I cannot extract the product from water using DCM or Ethyl Acetate. What is wrong?

A: Nothing is wrong; the chemistry is dictating the behavior.

  • Explanation: At pH < 3, the molecule is cationic (NH⁺/COOH). At pH > 8, it is anionic (N/COO⁻). At pH ~5, it is zwitterionic (NH⁺/COO⁻). In all these states, it is highly polar.

  • Solution: Stop trying to extract into organic solvents. Instead, wash the aqueous phase with organic solvents (DCM) to remove non-polar impurities, then isolate the product from the aqueous phase via lyophilization or n-butanol extraction (n-butanol is one of the few solvents that can extract polar ampholytes, though efficiency is low).

Detailed Experimental Protocols

Protocol A: Recrystallization via Isoelectric Precipitation

Best for: Removing trace impurities and isomers.

  • Dissolution: Dissolve 10 g of crude crude material in 30 mL of distilled water.

  • pH Adjustment: Use 2M HCl or 2M NaOH to adjust the pH strictly to 5.2 ± 0.2 . Monitor with a calibrated pH meter.

    • Why? This is the zwitterionic point where net charge is zero and water solubility is at its thermodynamic minimum.

  • Anti-solvent Addition: Heat to 60°C. Add warm Ethanol (approx. 60-90 mL) slowly until the solution turns slightly cloudy.

  • Cooling: Allow the solution to cool to room temperature over 2 hours, then refrigerate at 4°C overnight.

  • Isolation: Filter the white crystals. Wash with cold Acetone (to remove surface water and speed drying).

  • Drying: Dry under vacuum at 40°C. Do not exceed 80°C to prevent potential decarboxylation or discoloration.

Protocol B: HILIC HPLC Method for Purity Analysis

Best for: Quantifying the 4- vs 5-isomer ratio.

ParameterSetting
Column Amide-based HILIC column (e.g., TSKgel Amide-80 or equivalent)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 20 minutes
Detection UV at 215 nm (Imidazole absorption)
Flow Rate 1.0 mL/min

References & Authority

  • PubChem. 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CID 20736884).[3] National Library of Medicine. Link

  • Fiser, B., et al. (2025).[4] Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.[4] Scientific Reports. Link

    • Context: Provides structural insights into salt formation and hydrogen bonding networks of 1,2-dimethylimidazole derivatives, essential for understanding solubility and crystallization behavior.

  • Chen, R.F., et al. (2017).[5] Purification of (S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.[5] Biomedical Research.[5] Link

    • Context: Describes purification strategies (ion exchange, electrodialysis) for zwitterionic cyclic amino acid derivatives similar to the target molecule.

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Org.[6][7] Synth. 1977, 57, 6. Link

    • Context: Foundational chemistry for imidazole aldehyde/acid handling and crystallization techniques.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Strategies to Improve the Yield and Purity of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is consistently low. What are the most likely causes?

A: Low yields in this multi-step synthesis can often be attributed to several critical factors. The primary culprits are typically incomplete reactions during the N-methylation steps or the final ester hydrolysis. Additionally, side reactions such as decarboxylation, particularly if excessive heat is applied during the reaction or workup, can significantly reduce the yield of the desired carboxylic acid.[1] Purification losses, especially during recrystallization or chromatography, are also a common contributor to diminished overall yield.

Q2: I'm observing significant impurities in my final product. What are the common side products, and how can I minimize their formation?

A: The most prevalent impurity is often the decarboxylated side product, 1,2-dimethyl-1H-imidazole. This is typically formed due to excessive heat. To mitigate this, maintain strict temperature control throughout the synthesis and workup, utilizing a rotary evaporator at reduced pressure and moderate temperature for solvent removal.[1] Other common impurities include unreacted starting materials or intermediates, such as 1-methyl-1H-imidazole-4-carboxylic acid or the ethyl ester of the final product. Ensuring complete reactions at each step through careful monitoring (e.g., by TLC or LC-MS) is crucial.

Q3: What is the most effective method for purifying the final product, 1,2-Dimethyl-1H-imidazole-4-carboxylic acid?

A: Recrystallization is generally the most effective and scalable method for obtaining high-purity 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.[2] The choice of solvent is critical; a binary solvent system, such as dissolving the crude product in a hot "good" solvent (like methanol or ethanol) and then adding a "poor" solvent or anti-solvent (like water or diethyl ether) until turbidity appears, followed by slow cooling, often yields high-purity crystals.[3] For removing persistent impurities, column chromatography can be employed, though it may lead to lower yields.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

Problem 1: Low Yield in the N-Methylation of Imidazole-4-carboxylic acid Ethyl Ester
  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.

  • Probable Causes:

    • Insufficient Base: The base used (e.g., sodium hydride, potassium carbonate) may not be strong enough or used in sufficient quantity to fully deprotonate the imidazole nitrogen, which is necessary for the subsequent alkylation.

    • Inactive Alkylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.

    • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while higher temperatures could lead to side reactions.

  • Solutions:

    • Optimize the Base: Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF.[5] Ensure at least one equivalent of the base is used.

    • Verify Reagent Quality: Use a fresh, high-quality methylating agent.

    • Adjust Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. For many N-alkylations of imidazoles, temperatures ranging from room temperature to 140°C have been reported, so optimization is key.[5]

Problem 2: Incomplete Hydrolysis of the Ethyl Ester
  • Symptom: Analysis of the final crude product reveals the presence of the ethyl ester of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

  • Probable Causes:

    • Insufficient Hydrolysis Time or Temperature: The hydrolysis reaction may not have been allowed to proceed to completion.

    • Inadequate Concentration of Acid or Base: The concentration of the acid or base catalyst may be too low to effectively drive the reaction.

  • Solutions:

    • Extend Reaction Time/Increase Temperature: Prolong the reaction time and/or moderately increase the temperature, while monitoring for potential decarboxylation. A typical procedure involves reacting the ester with a potassium hydroxide solution at around 30°C.[6]

    • Increase Catalyst Concentration: Use a higher concentration of the acid or base. For base-catalyzed hydrolysis, using a solution of potassium hydroxide is a common approach.[6][7]

Problem 3: Product Purity Issues After Recrystallization
  • Symptom: The recrystallized product still shows significant impurities by NMR or LC-MS.

  • Probable Causes:

    • Inappropriate Recrystallization Solvent: The chosen solvent or solvent system may not provide a sufficient difference in solubility between the product and the impurities at high and low temperatures.

    • Co-precipitation of Impurities: If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice of the product.

  • Solutions:

    • Solvent Screening: Experiment with different solvent systems. A good starting point is to dissolve the crude product in a minimal amount of a hot polar solvent like methanol or ethanol and then slowly add a less polar anti-solvent like diethyl ether or a more polar one like water until the solution becomes cloudy.

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator or ice bath to promote the formation of purer crystals.

    • Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: N-Methylation of Imidazole-4-carboxylic acid Ethyl Ester

  • To a stirred solution of imidazole-4-carboxylic acid ethyl ester in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) at room temperature.

  • Add the first methylating agent (e.g., methyl iodide) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to isolate the crude 1-methyl-1H-imidazole-4-carboxylic acid ethyl ester.

Step 2: Second N-Methylation

  • Dissolve the crude product from Step 1 in a suitable solvent.

  • Add a stronger base (e.g., sodium hydride) portion-wise at 0°C.

  • Add the second equivalent of the methylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction and perform an aqueous workup to obtain the crude 1,2-dimethyl-1H-imidazole-4-carboxylate ethyl ester.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester from Step 2 in an aqueous solution of a base (e.g., potassium hydroxide solution).[6]

  • Stir the mixture at a controlled temperature (e.g., 30°C) until the hydrolysis is complete.[6]

  • Cool the reaction mixture and slowly add an acid (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to approximately 1-2, causing the carboxylic acid to precipitate.[6][8]

  • Collect the crude product by filtration.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 1,2-Dimethyl-1H-imidazole-4-carboxylic acid to a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., methanol) to dissolve the solid.

  • Slowly add an anti-solvent (e.g., deionized water or diethyl ether) dropwise until the solution becomes persistently turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified product under vacuum.[3]

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Yield RangeTypical PurityAdvantagesDisadvantages
Recrystallization 70-90%>98%Scalable, cost-effective, high purity achievable.Requires finding a suitable solvent system, potential for product loss.[2][3]
Column Chromatography 40-70%>99%Excellent for removing closely related impurities.Time-consuming, requires significant solvent, may have lower yields.[4]
Acid-Base Extraction 60-85%>95%Good for removing neutral or basic impurities.May not remove acidic impurities, requires multiple extractions.[4]

Visualizations

Synthesis_Pathway A Imidazole-4-carboxylic acid ethyl ester B 1-Methyl-1H-imidazole-4-carboxylic acid ethyl ester A->B Methylation (e.g., CH3I, K2CO3) C 1,2-Dimethyl-1H-imidazole-4-carboxylate ethyl ester B->C Methylation (e.g., CH3I, NaH) D 1,2-Dimethyl-1H-imidazole-4-carboxylic acid C->D Hydrolysis (e.g., KOH, H2O)

Caption: Synthetic pathway for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

Troubleshooting_Flowchart Start Low Yield or Purity Issue CheckStep1 Analyze Purity at Each Step (TLC/LC-MS) Start->CheckStep1 IncompleteReaction Incomplete Reaction Identified CheckStep1->IncompleteReaction Yes PurificationIssue Purification Step Ineffective CheckStep1->PurificationIssue No OptimizeReaction Optimize Reaction: - Stronger Base - Higher Temperature - Longer Time IncompleteReaction->OptimizeReaction OptimizePurification Optimize Purification: - Screen Solvents - Slower Cooling - Column Chromatography PurificationIssue->OptimizePurification

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Vertex AI Search. (2025, December 15).
  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.).
  • Jain, N. F., & Masse, C. E. (n.d.).
  • ACS Publications. (2002, May 1).
  • Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(ii), 202311981.
  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • ResearchGate. (2004, April 15). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
  • ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid synthesis.
  • ACS Omega. (2017, April 10). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution.
  • Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164–2168.
  • Bracher, P. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.
  • Synthesis of Carboxylic Acids. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Synthesis of Carboxylic Acids.
  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.
  • Utah Tech University. (n.d.). Learning Guide for Chapter 22 - Carboxylic Acids.
  • RSC Publishing. (2014, March 14). Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions.
  • YouTube. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transform
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). CN102643237B - Method for preparing 1H-imidazole-4-formic acid.
  • ResearchGate. (2025, August 9). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules | Request PDF.
  • BLDpharm. (n.d.). 1211585-57-7|1,2-Dimethyl-1H-imidazole-4-carboxylic acid.
  • Wikipedia. (n.d.). Imidazole.
  • ChemicalBook. (n.d.). 1H-Imidazole-2-carboxylic acid synthesis.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • Wiley Analytical Science. (2019, December 25).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Organic & Biomolecular Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles.
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.).

Sources

stability of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving this compound. We understand that ensuring the stability of your molecule is critical for reproducible and reliable results. This document, structured in a question-and-answer format, will address common challenges and provide practical guidance on maintaining the integrity of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid?

A1: The stability of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The imidazole ring, while aromatic, possesses sites susceptible to chemical modification under harsh conditions. The N-methylation at positions 1 and 2 can influence the electron density of the ring and its susceptibility to degradation compared to unsubstituted imidazole-4-carboxylic acid.

Q2: What are the recommended long-term storage conditions for solid 1,2-Dimethyl-1H-imidazole-4-carboxylic acid?

A2: For long-term storage of solid 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture. For shorter periods, storage at 2-8°C is also acceptable.[1] Under these conditions, the compound is expected to be stable for extended periods.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in a suitable solvent in which the compound is fully soluble. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to one to six months, respectively.[1] The stability in solution is highly dependent on the solvent and pH, so it is crucial to perform stability studies in your specific buffer system.

Troubleshooting Guide: Experimental Challenges

Q4: I am observing a loss of my starting material during a reaction in an acidic aqueous solution. What could be the cause?

A4: While the imidazole ring is generally stable in acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to degradation. A possible, though less common, degradation pathway could involve hydrolysis of the imidazole ring. However, a more likely scenario is that other components in your reaction mixture are unstable under acidic conditions, leading to side reactions that consume your starting material.

Troubleshooting Steps:

  • Run a Control Experiment: Incubate 1,2-Dimethyl-1H-imidazole-4-carboxylic acid in your acidic solution under the same reaction conditions without other reagents to assess its intrinsic stability.

  • Monitor by HPLC: Use a High-Performance Liquid Chromatography (HPLC) method to monitor the disappearance of the parent compound and the appearance of any degradation products over time.

  • Adjust pH: If stability is an issue, consider if the reaction can be performed at a less acidic pH.

Q5: My reaction under basic conditions is yielding unexpected byproducts. Is 1,2-Dimethyl-1H-imidazole-4-carboxylic acid unstable in the presence of a base?

A5: Yes, imidazole derivatives can be susceptible to degradation under basic conditions, particularly in the presence of oxygen.[2] Base-mediated autoxidation is a known degradation pathway for some imidazole-containing compounds.[2] Additionally, while less likely for this specific molecule, strong basic conditions at high temperatures could potentially lead to ring-opening of the imidazole nucleus.[3]

Troubleshooting Steps:

  • De-gas your solvent: If you suspect oxidation, de-gassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this degradation pathway.

  • Analyze for Oxidation Products: Use LC-MS to look for byproducts with masses corresponding to the addition of oxygen atoms to your starting material.

  • Optimize Base and Temperature: Consider using a milder base or a lower reaction temperature to minimize degradation.

Q6: I have noticed a change in the color of my compound after leaving it on the benchtop. What is happening?

A6: Many imidazole-containing compounds are sensitive to light and can undergo photodegradation.[2][4] Exposure to ambient or UV light can lead to the formation of various degradation products, which may be colored.

Troubleshooting Steps:

  • Protect from Light: Always store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Conduct a Photostability Study: To confirm light sensitivity, expose a solution of the compound to a controlled light source (e.g., a UV lamp) and monitor for degradation by HPLC. A control sample should be kept in the dark under the same conditions.

In-Depth Scientific Insights

Potential Degradation Pathways

While specific degradation pathways for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid are not extensively documented in the literature, we can infer potential routes based on the known chemistry of imidazole derivatives.

  • Oxidative Degradation: The imidazole ring can be susceptible to oxidation, particularly at the C2 position. However, in 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, the C2 position is substituted with a methyl group, which may offer some steric hindrance. Oxidation is more likely to be initiated by reactive oxygen species (ROS) and can be catalyzed by light or metal ions.[5] Polyalkylated imidazoles have been shown to be less stable towards oxidation compared to the parent imidazole.[6]

  • Photodegradation: Imidazole and its derivatives can absorb UV light, leading to excited states that can undergo various reactions, including ring-opening or reactions with molecular oxygen to form oxidized products.[7] The presence of sensitizers can accelerate this process.

  • Hydrolytic Degradation: The imidazole ring is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. Extreme pH values and high temperatures would be required to induce ring cleavage.[8] The carboxylic acid group is also generally stable to hydrolysis.

  • Thermal Degradation: Imidazole derivatives generally exhibit good thermal stability.[6][9] Degradation at elevated temperatures would likely involve decarboxylation or more complex fragmentation of the molecule. Studies on related imidazole ionic liquids show decomposition temperatures often above 200°C.[10][11]

  • Decarboxylation: The carboxylic acid group at the C4 position could potentially be removed under certain conditions, such as high heat or in the presence of specific catalysts.[12][13]

Visualizing Potential Degradation

Caption: Potential degradation pathways of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. The goal is to achieve 5-20% degradation to identify potential degradation products.[14][15][16]

Materials:

  • 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for a specified period. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber or a UV lamp. A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent compound from its degradation products.

Suggested HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1)[17]
Mobile Phase A 0.1% Phosphoric Acid in Water[17]
Mobile Phase B Acetonitrile[17]
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min[17]
Column Temperature 30 °C[17]
UV Detection 210 nm[17]
Injection Volume 10 µL[17]

Note: For LC-MS compatibility, replace phosphoric acid with formic acid.[17]

Workflow for Stability Assessment

Caption: A typical workflow for assessing the stability of a compound.

Summary of Stability Profile

ConditionPredicted Stability of 1,2-Dimethyl-1H-imidazole-4-carboxylic acidPotential Degradation Products
Acidic (0.1 M HCl, RT & 60°C) Likely stable at RT, potential for slow degradation at elevated temperatures.Ring-opened products (unlikely unless harsh conditions).
Basic (0.1 M NaOH, RT) Susceptible to degradation, especially in the presence of oxygen.[2]Oxidized products, potential for ring-opening at high temperatures.[2][3]
Oxidative (3% H₂O₂, RT) Likely to degrade.[2][5]N-oxides, hydroxylated species, ring-opened products.[5]
Thermal (Solid & Solution) Expected to be thermally stable up to high temperatures (>200°C).[6][9][10][11]Decarboxylation at very high temperatures.[12][13]
Photolytic (UV/Vis Light) Susceptible to degradation.[2][4][7]Isomers, ring-opened products, oxidized species.[7]

Disclaimer: The information provided is based on the general chemistry of imidazole derivatives and available literature on related compounds. It is essential to perform specific stability studies on 1,2-Dimethyl-1H-imidazole-4-carboxylic acid under your experimental conditions to obtain accurate and reliable data.

References

  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Retrieved from [Link]

  • Choi, M., & Thornton, E. R. (1974). Kinetic study of the hydrolysis of substituted N-benzoylimidazoles and N-benzoyl-N'-methylimidazolium ions in light and heavy water. Journal of the American Chemical Society, 96(5), 1428–1436.
  • Felber, T., Schaefer, T., & Herrmann, H. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. The Journal of Physical Chemistry A, 123(8), 1505–1513.
  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Bonic, M., & Dizdaroglu, M. (1997). A dose-response study on opening of imidazole ring of adenine in DNA by ionizing radiation.
  • Figshare. (2020). Degradative Behavior and Toxicity of Alkylated Imidazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155.
  • ACS Publications. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 58(49), 22215–22223.
  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen.... Retrieved from [Link]

  • PPTX. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]

  • PubMed. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Retrieved from [Link]

  • ACS Publications. (n.d.). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole ring opening mechanism. Retrieved from [Link]

  • ACS Publications. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(43), 17350–17360.
  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of agricultural and food chemistry, 47(4), 1730–1734.
  • ResearchGate. (n.d.). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4568–4571.
  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • R G Sapkal College of Pharmacy. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Retrieved from [Link]

  • Journal of Medicinal & Organic Chemistry. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

  • Biomed J Sci & Tech Res. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Retrieved from [Link]

  • ACS Publications. (2009). Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides). Macromolecules, 42(15), 5549–5556.
  • Chemsrc. (n.d.). 1-Methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2019). Is 1M Imidazole stock solution sensitive to light?. Retrieved from [Link]

  • PubMed. (2017). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. Retrieved from [Link]

Sources

preventing decarboxylation of imidazole carboxylic acids during synthesis and workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on a common and often frustrating challenge in organic synthesis: the unwanted decarboxylation of imidazole carboxylic acids. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and ultimately prevent this yield-reducing side reaction during both synthesis and workup.

Introduction: The Challenge of Stability

Imidazole carboxylic acids are valuable building blocks in medicinal chemistry and materials science.[1][2][3] The imidazole ring is a key feature in many biologically active molecules, and the carboxylic acid group provides a versatile handle for further functionalization.[4][5] However, the inherent electronic nature of the imidazole ring can facilitate the loss of the carboxyl group as carbon dioxide (CO₂), a process known as decarboxylation. This reaction is often triggered by heat, but can also be influenced by pH, solvent, and the presence of metal catalysts.[6][7][8][9]

Understanding the factors that promote decarboxylation is the first step toward preventing it. This guide will walk you through the underlying mechanisms and provide actionable strategies to preserve your valuable products.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the stability of imidazole carboxylic acids.

Q1: Why are imidazole carboxylic acids prone to decarboxylation?

A1: The decarboxylation of imidazole carboxylic acids is facilitated by the electron-rich nature of the imidazole ring, which can stabilize the intermediate formed after the loss of CO₂. The reaction is particularly favorable when the carboxylic acid group is at the C2 position, as the lone pair of electrons on the nitrogen atom can directly participate in the stabilization of the transition state. The stability of the resulting carbanion or zwitterionic intermediate is a key driving force for the reaction.[10]

Q2: At what temperature does decarboxylation typically become a significant issue?

A2: There is no single temperature threshold, as the propensity for decarboxylation is highly dependent on the specific substitution pattern of the imidazole ring, the position of the carboxylic acid, and the reaction conditions. However, as a general rule, heating above 100°C should be approached with caution.[9][11] For some sensitive substrates, even prolonged heating at lower temperatures can lead to significant product loss. For instance, the synthesis of 1H-imidazole-2-carboxylic acid explicitly warns that heating can cause decarboxylation.[9][12]

Q3: How does pH affect the stability of my imidazole carboxylic acid?

A3: pH plays a critical role in the stability of imidazole carboxylic acids. Both strongly acidic and strongly basic conditions can promote decarboxylation, but the underlying mechanisms differ.

  • Acidic Conditions: Under acidic conditions, protonation of the imidazole ring can increase its electron-withdrawing nature, which can facilitate decarboxylation. Kinetic studies have shown that decarboxylation can be catalyzed by hydrogen ions at low pH.[6]

  • Basic Conditions: In basic solutions, the carboxylate anion is formed. While the anion itself is generally more stable to decarboxylation than the protonated acid, strong bases can deprotonate the imidazole ring itself, leading to a highly electron-rich species that can readily undergo decarboxylation.[6][10]

  • Neutral/Slightly Acidic pH: Many imidazole carboxylic acids exhibit their greatest stability in the neutral to slightly acidic pH range (pH 3-7).[13]

Q4: Can metal ions from my reagents or reactor catalyze decarboxylation?

A4: Yes, transition metal ions can catalyze decarboxylative reactions.[7][14][15] Metals like copper, palladium, and silver can form complexes with the carboxylate, facilitating the cleavage of the C-C bond.[10][14] It is crucial to be aware of potential metal contamination from reagents or reaction vessels, especially when performing cross-coupling reactions or other metal-catalyzed transformations. Conversely, some studies have shown that transition metal ions can inhibit decarboxylation, presumably through the formation of stable complexes.[6]

Troubleshooting Guides

This section provides structured troubleshooting advice for common scenarios where decarboxylation is observed.

Scenario 1: Significant Decarboxylation During Synthesis

You are running a reaction to synthesize an imidazole carboxylic acid, and TLC or LC-MS analysis shows a significant amount of the decarboxylated byproduct.

Troubleshooting Workflow

start Decarboxylation observed during synthesis temp Is the reaction temperature > 80°C? start->temp ph Are strongly acidic or basic conditions used? temp->ph No lower_temp Action: Lower reaction temperature. Consider alternative, lower-temperature synthetic routes. temp->lower_temp Yes metal Is a metal catalyst present? ph->metal No buffer Action: Use a buffered system if possible. Titrate reagents slowly to avoid pH spikes. ph->buffer Yes solvent What is the solvent? metal->solvent No protect Action: Protect the carboxylic acid as an ester. Consider a different catalyst or metal-free conditions. metal->protect Yes solvent_change Action: Switch to a less polar or aprotic solvent. Some polar, protic solvents can facilitate decarboxylation. solvent->solvent_change end Problem Resolved lower_temp->end buffer->end protect->end solvent_change->end

Caption: Troubleshooting workflow for decarboxylation during synthesis.

Scenario 2: Product Loss During Workup and Purification

Your synthesis appears to be successful, but you lose a significant amount of product to decarboxylation during the workup or purification steps.

Troubleshooting Table: Workup & Purification
Problem Area Potential Cause Recommended Solution Scientific Rationale
Solvent Removal Heating to dryness on a rotary evaporator.Use a rotary evaporator at room temperature or with minimal heating. If necessary, use a high-vacuum pump.[8][9]Elevated temperatures are a primary driver of decarboxylation.
Aqueous Extraction Use of strong acids or bases to adjust pH.Use dilute acids (e.g., 1M HCl) or saturated sodium bicarbonate for pH adjustments. Avoid prolonged exposure to extreme pH.Strong acids and bases can catalyze decarboxylation.[6]
Chromatography On-column degradation on silica or alumina.Consider reverse-phase chromatography. If using normal phase, neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.The acidic nature of silica gel can promote decarboxylation of sensitive substrates.
Recrystallization Using a high-boiling point solvent requiring significant heating.Choose a solvent system that allows for recrystallization at a lower temperature. Consider layered solvent systems or slow evaporation.Minimizing thermal stress is key to preserving the carboxylic acid group.

Prevention Strategies: Best Practices

Proactive measures are the most effective way to combat decarboxylation. Here are some key strategies to incorporate into your experimental design.

Protection of the Carboxylic Acid Group

The most robust method to prevent decarboxylation is to protect the carboxylic acid group, typically as an ester.[16][17] This strategy is especially useful when harsh reaction conditions are unavoidable.

Common Protecting Groups for Carboxylic Acids
Protecting Group Introduction Method Cleavage Conditions Advantages/Disadvantages
Methyl/Ethyl Ester Fischer esterification (acid catalyst, alcohol) or reaction with alkyl halide and base.[18]Saponification (e.g., LiOH, NaOH) or acidic hydrolysis.Stable to many conditions, but cleavage can be harsh.
Benzyl Ester Reaction with benzyl bromide or benzyl alcohol with a coupling agent.Hydrogenolysis (H₂, Pd/C).[17]Cleavage is very mild and orthogonal to many other protecting groups.
tert-Butyl (t-Bu) Ester Reaction with isobutylene and acid catalyst.Trifluoroacetic acid (TFA) in dichloromethane (DCM).[17]Stable to base and nucleophiles; cleaved under mild acidic conditions.
Silyl Esters Reaction with silyl triflates or chlorides.[19]Fluoride sources (e.g., TBAF) or mild acid.[20]Very mild cleavage conditions, but can be sensitive to some nucleophiles.
Workflow for Ester Protection Strategy

start Imidazole Carboxylic Acid (Prone to Decarboxylation) protect Protect as Ester (e.g., Methyl, Benzyl, t-Butyl) start->protect reaction Perform Desired Synthesis Step(s) protect->reaction deprotect Deprotect Ester (Under Mild Conditions) reaction->deprotect product Final Imidazole Carboxylic Acid deprotect->product

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Validation & Comparative

Comparative Guide: Validation of HPLC Methods for Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole Challenge

Substituted imidazoles (e.g., metronidazole, cimetidine, and various synthesis intermediates like 4-methylimidazole) represent a unique chromatographic challenge. With a pKa typically around 6.9–7.5, these compounds exist as protonated cations at the acidic pH (2–3) used in traditional Reversed-Phase HPLC (RP-HPLC).

The Problem: On standard silica-based C18 columns, protonated imidazoles interact with residual silanol groups (


), leading to severe peak tailing , retention variability , and poor resolution .

The Solution: This guide objectively compares three distinct methodological approaches to solving this problem and provides a validated framework for the most robust modern technique: High-pH Reversed-Phase Chromatography using Hybrid Particles.

Comparative Analysis of Methodologies

The following table synthesizes experimental data comparing the three dominant strategies for analyzing substituted imidazoles.

Table 1: Method Performance Comparison
FeatureMethod A: Traditional Acidic RP Method B: Ion-Pairing RP Method C: High-pH Hybrid RP (Recommended) Method D: HILIC
Stationary Phase Standard C18 (Silica)Standard C18Hybrid Organic-Silica (e.g., BEH, HPH) Bare Silica / Amide
Mobile Phase pH pH 2.5 – 3.0 (Phosphate/Formate)pH 3.0 + Octanesulfonate/SDSpH 9.5 – 10.5 (Ammonium Bicarbonate/Ammonia) Acetonitrile/Water/Buffer
Mechanism Hydrophobic InteractionIon-Pairing + HydrophobicHydrophobic (Neutral Species)Hydrophilic Partitioning
Peak Shape (Tailing) Poor (

)
Good (

)
Excellent (

)
Good (

)
Retention (k') Low (Elutes in void)High (Tunable)High (Neutral = Hydrophobic) High (Retains Polars)
MS Compatibility YesNo (Non-volatile salts)Yes (Volatile buffers)Yes
Robustness Low (Silanol variation)Low (Equilibration times)High Medium (Hydration layer)
Expert Insight: Why Method C Wins

While HILIC (Method D) is superior for ultra-polar small molecules like 4-methylimidazole (4-MEI), Method C (High pH) is the most versatile for drug development. At pH 10, the imidazole ring is deprotonated (neutral). This eliminates silanol cation-exchange interactions and significantly increases hydrophobicity, allowing for sharp peaks and strong retention on C18 without "messy" ion-pairing reagents.

Method Development Decision Tree

Before validating, select the correct mode based on your specific imidazole substitution.

ImidazoleMethodSelection cluster_legend Key Decision Factors Start Start: Analyze Substituted Imidazole LogP_Check Check LogP (Hydrophobicity) Start->LogP_Check IsPolar LogP < 0 (Highly Polar, e.g., 4-MEI) LogP_Check->IsPolar Hydrophilic IsNonPolar LogP > 0 (Drug Substance/Intermediate) LogP_Check->IsNonPolar Lipophilic HILIC Select HILIC Mode Column: Amide or Bare Silica MP: ACN/Water + NH4OAc IsPolar->HILIC RP_HighPH Select High-pH RP Mode Column: Hybrid C18 (pH 1-12 stable) MP: 10mM NH4HCO3 (pH 10) IsNonPolar->RP_HighPH MS_Compat Require MS Compatibility?

Figure 1: Decision matrix for selecting the chromatographic mode based on analyte polarity.

Validated Protocol: High-pH RP-HPLC (Method C)

This protocol is designed to meet ICH Q2(R2) requirements.[1] It assumes the use of a hybrid particle column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18) capable of withstanding pH 10.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Column: Hybrid C18,

    
     mm, 3.5 µm (or 2.7 µm fused-core).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 60% B over 10 minutes (Adjust based on lipophilicity).

  • Detection: UV @ 210–220 nm (Imidazoles have weak absorbance; use DAD to optimize).

  • Temperature: 30°C.

Validation Parameters (ICH Q2 R2)
A. Specificity (For Impurities)

Objective: Prove the method can separate the imidazole analyte from synthesis byproducts (e.g., precursors, isomers like 2-MEI vs 4-MEI).

  • Protocol: Inject the sample spiked with known impurities.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the critical pair (often the isomer). Peak purity (via DAD or MS) > 99.0%.
    
B. Linearity

Objective: Demonstrate proportional response.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    of the response at 100% level.
C. Accuracy (Recovery)

Objective: Verify no matrix interference.

  • Protocol: Spike the imidazole analyte into the sample matrix (or Placebo) at 80%, 100%, and 120% levels (triplicate preparation).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD

    
    .[2]
    
D. Robustness (The "High pH" Stress Test)

Objective: Ensure small pH changes don't destroy separation.

  • Protocol: Vary Mobile Phase A pH by

    
     units (pH 9.8 and 10.2).
    
  • Scientific Rationale: Since the pKa is ~7, a pH of 10 is far enough away that small fluctuations should not affect the ionization state (unlike working at pH 7.0).

  • Acceptance Criteria: Retention time drift < 2%; Resolution > 1.5 maintained.

Visualizing the Validation Workflow

ValidationWorkflow PreVal System Suitability (Tailing < 1.2) Spec Specificity (Impurity Spiking) PreVal->Spec Pass Lin Linearity (5 Levels) Spec->Lin Rs > 2.0 Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability n=6) Acc->Prec Rec 98-102% Report Final Validation Report (ICH Q2 R2 Compliant) Prec->Report RSD < 2%

Figure 2: Sequential workflow for validating the HPLC method according to ICH guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2018).[4] Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Application Note.

  • Waters Corporation. (2021). Method Development for Basic Pharmaceuticals using High pH Resistant Columns. Waters Application Notes.

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comparative study of different synthesis routes for imidazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole-4-carboxylic acid (1H-imidazole-4-carboxylic acid) is a critical pharmacophore in medicinal chemistry, serving as a structural bioisostere for purines and a precursor for bioactive amides and esters. Its synthesis has evolved from classical cyclocondensations to modern, atom-economical industrial processes.

This guide objectively compares three distinct synthetic methodologies:

  • Direct Carboxylation (Kolbe-Schmitt Type): The industrial standard for high-throughput production.

  • Hydrolysis of Imidazole-4-Carboxylates: The preferred laboratory-scale route for high purity.

  • Oxidative Desulfurization (Modified Marckwald): A legacy route utilizing sulfur intermediates.

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics of the primary synthesis routes. Data is aggregated from industrial patents and peer-reviewed protocols.

FeatureRoute A: Direct Carboxylation Route B: Ester Hydrolysis Route C: Oxidative Desulfurization
Primary Mechanism Electrophilic substitution (

) / Carboxylation
Nucleophilic Acyl Substitution (Hydrolysis)Cyclocondensation & Oxidative Cleavage
Starting Materials Imidazole,

,

Ethyl imidazole-4-carboxylateGlycine ethyl ester, Ethyl formate, Na/KSCN
Atom Economy High (Direct addition of

)
Moderate (Loss of ethanol)Low (Loss of sulfur and multiple byproducts)
Typical Yield 58–68%90–95% 40–50% (Overall)
Scalability Industrial (Multi-ton)Lab to PilotPilot
Key Hazard High Pressure (120–180 bar)Corrosive (Strong Base/Acid)Toxic Gases (

,

evolution)
Cost Profile Low (Cheap reagents)High (Expensive precursor)Moderate

Detailed Experimental Protocols

Route A: Direct Carboxylation (Industrial Standard)

Principle: This method utilizes a Kolbe-Schmitt type reaction where imidazole forms a potassiated intermediate that undergoes electrophilic attack by carbon dioxide under high pressure. This is the preferred route for bulk manufacturing (e.g., BASF process).

Protocol:

  • Preparation: Charge a high-pressure autoclave with imidazole (1.0 eq) and anhydrous potassium carbonate (

    
    , 1.25 eq).
    
  • Carboxylation: Pressurize the vessel with liquid

    
      to 120 bar.
    
  • Reaction: Heat the mixture to 220°C and maintain stirring for 2.5 hours. The internal pressure may rise significantly; ensure the vessel is rated for >200 bar.

  • Workup:

    • Cool the reactor to room temperature and vent excess

      
      .
      
    • Dissolve the solid residue in a minimum amount of water.

    • Acidify the solution to pH 3.0 using concentrated HCl or

      
      .
      
    • Heat the solution to 100°C for 1 hour to facilitate decarboxylation of any unstable isomers (e.g., N-carboxylates) and ensure precipitation of the 4-isomer.

  • Isolation: Filter the precipitate, wash with cold water, and dry in vacuo.

Validation Data:

  • Yield: ~67%

  • Purity: >98% (HPLC)

  • Note: Potassium hydroxide (KOH) can replace carbonate, but yields may slightly decrease (~58%).

Route B: Hydrolysis of Ethyl Imidazole-4-Carboxylate (Lab Standard)

Principle: Base-catalyzed hydrolysis of the ester bond followed by acidification. This route is ideal when high purity is required and the ester precursor is available (often synthesized via Bredereck’s reagent or from glycine).

Protocol:

  • Dissolution: Suspend ethyl imidazole-4-carboxylate (10 g, 71.4 mmol) in 2M KOH solution (100 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The solution should become clear as the starting material is consumed.

  • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or HPLC until the ester peak disappears.

  • Acidification:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Dropwise add concentrated HCl until the pH reaches exactly the isoelectric point (pH ~3.5–4.0).

  • Crystallization: The free acid will precipitate as a white solid. Allow to stand at 4°C for 2 hours to maximize recovery.

  • Filtration: Filter the solid, wash with ice-cold water and acetone, and dry.

Validation Data:

  • Yield: 92–95%

  • Melting Point: 220°C (dec.)

Route C: Oxidative Desulfurization (Modified Marckwald)

Principle: A de novo synthesis starting from acyclic precursors to form a 2-mercaptoimidazole intermediate, which is then desulfurized using nitric acid. This route is historical but useful for introducing isotopic labels or specific substitution patterns.

Protocol:

  • Cyclization:

    • React glycine ethyl ester hydrochloride with ethyl formate and sodium ethoxide to form the formyl-glycine intermediate.

    • Treat with potassium thiocyanate (KSCN) and acid to cyclize, yielding ethyl 2-mercaptoimidazole-4-carboxylate .

  • Desulfurization (Oxidation):

    • Suspend the mercapto-ester (10 g) in water (50 mL).

    • Slowly add 30% nitric acid (

      
      )  (30 mL) while maintaining temperature <35°C (Exothermic!).
      
    • Caution: Evolution of

      
       and 
      
      
      
      gases. Use a fume hood with a scrubber.
    • Stir for 1 hour until gas evolution ceases.

  • Hydrolysis (In-situ): The acidic conditions typically hydrolyze the ester. If not, reflux for 1 hour.

  • Isolation: Neutralize with aqueous ammonia to pH 3–4 to precipitate the product.

Visualizing the Pathways

The following diagram illustrates the logical flow and mechanistic divergence of the three routes.

SynthesisRoutes Target Imidazole-4-Carboxylic Acid (Target) Imidazole Imidazole Kolbe Kolbe-Schmitt Carboxylation Imidazole->Kolbe CO2 CO2 + K2CO3 (High P, High T) CO2->Kolbe Kolbe->Target Industrial Route (67% Yield) Ester Ethyl Imidazole-4-Carboxylate Hydrolysis Base Hydrolysis (KOH, Reflux) Ester->Hydrolysis Hydrolysis->Target Lab Route (92% Yield) Glycine Glycine Ethyl Ester Mercapto 2-Mercapto Intermediate Glycine->Mercapto + Ethyl Formate + KSCN Oxidation Oxidative Desulfurization (HNO3) Mercapto->Oxidation Oxidation->Target Legacy Route (40-50% Yield)

Figure 1: Strategic overview of synthesis pathways showing reagents and comparative yields.

Technical Insights & Causality

Why High Pressure for Route A?

The imidazole ring is electron-rich but requires activation to undergo C-carboxylation. The use of


 generates the potassium imidazolide salt. Under high pressure (120+ bar), 

concentration in the liquid phase increases sufficiently to facilitate the electrophilic attack at the C-4/5 position (tautomerically equivalent). The high temperature (220°C) provides the activation energy for this thermodynamically demanding bond formation.
The Role of pH in Isolation

Imidazole-4-carboxylic acid is amphoteric. It exists as a cation at low pH and an anion at high pH.

  • pH < 2: Protonated imidazolium species (Soluble).

  • pH > 6: Carboxylate anion species (Soluble).

  • pH ~ 3.5 (Isoelectric Point): Zwitterionic form (Least Soluble).

  • Critical Step: Precise pH adjustment to the isoelectric point is the single most important factor for maximizing yield during workup in all three routes.

Safety Considerations
  • Route A: Requires ASME-rated pressure vessels. Risk of rapid decompression.

  • Route C: The oxidation of mercapto-imidazoles with nitric acid generates vigorous gas evolution. This must be performed with controlled addition rates to prevent thermal runaway.

References

  • BASF Aktiengesellschaft. (1987). Process for the preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.[1] US Patent 4,672,128. Link

  • ChemicalBook. (2023). 1H-Imidazole-4-carboxylic acid Synthesis and Product Standards.Link

  • Organic Chemistry Portal. (2023). Synthesis of Imidazoles: Recent Methodologies.Link

  • Janssen, P. A. J. (1985). Preparation of imidazole-4,5-dicarboxylic acid via nitric acid oxidation. US Patent 4,550,176. Link

  • Hofmann, K. (1953). Imidazole and Its Derivatives.[2][1][3][4][5][6][7][8] The Chemistry of Heterocyclic Compounds, Vol. 6, Wiley-Interscience. (Classic reference for Marckwald synthesis mechanisms).

Sources

A Comprehensive Guide to Evaluating the Performance of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid as a Metal Chelating Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Chelating Agents

In the vast landscape of coordination chemistry and its applications in drug development, catalysis, and materials science, the rational design of new ligands with tailored affinities and selectivities for specific metal ions is of paramount importance. Imidazole-containing molecules are of particular interest due to their prevalence in biological systems, often serving as coordinating residues for metal ions in metalloproteins.[1] This guide focuses on 1,2-Dimethyl-1H-imidazole-4-carboxylic acid , a structurally intriguing imidazole derivative, and provides a framework for evaluating its performance as a chelating agent against a variety of metal ions.

While extensive data exists for related compounds like imidazole-4,5-dicarboxylic acid and imidazole-4-acetic acid, 1,2-Dimethyl-1H-imidazole-4-carboxylic acid remains a less explored candidate.[2][3] This guide, therefore, serves as both a comparative overview based on analogous structures and a practical handbook for researchers aiming to characterize this promising ligand. We will delve into the fundamental principles of its coordination, outline detailed experimental protocols for performance evaluation, and provide comparative data from established chelating agents to benchmark its potential.

Structural and Coordination Properties of Imidazole-Based Ligands

1,2-Dimethyl-1H-imidazole-4-carboxylic acid possesses two potential coordination sites: the nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group.[4] The methylation at the N1 and C2 positions is expected to influence its electronic properties and steric hindrance compared to its unsubstituted counterparts, potentially altering its coordination behavior and the stability of the resulting metal complexes.[5] The coordination can be monodentate, through the imidazole nitrogen, or bidentate, involving both the nitrogen and a carboxylate oxygen, forming a stable chelate ring.

The stability of metal complexes with imidazole-type ligands is often correlated with the ligand's basicity.[6] The electron-donating methyl groups on the imidazole ring of our target molecule are expected to increase the basicity of the coordinating nitrogen, which could lead to the formation of more stable complexes compared to un-methylated analogs.

Below is a diagram illustrating the potential coordination of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid with a generic divalent metal ion (M²⁺).

Caption: Potential bidentate coordination of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid with a metal ion.

Comparative Performance Evaluation: A Roadmap

To comprehensively evaluate the performance of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, a systematic comparison with well-characterized chelating agents is essential. Ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA) are industry-standard chelators that provide a robust baseline for comparison due to their high stability constants with a wide range of metal ions.[7]

The primary metric for evaluating a ligand's performance is the stability constant (log K or log β) of its metal complexes. A higher stability constant indicates a stronger metal-ligand interaction.[8] The following table presents the stability constants for EDTA and NTA with several common divalent metal ions, which will serve as our benchmark.

Metal IonEDTA (log K)NTA (log K)1,2-Dimethyl-1H-imidazole-4-carboxylic acid (log K)
Cu²⁺18.812.9To be determined
Ni²⁺18.611.5To be determined
Zn²⁺16.510.7To be determined
Co²⁺16.310.4To be determined
Fe²⁺14.38.8To be determined
Mn²⁺14.07.4To be determined
Ca²⁺10.76.4To be determined
Mg²⁺8.75.4To be determined
Data for EDTA and NTA compiled from various sources at 25°C and an ionic strength of 0.1 M.[9]

Experimental Protocols for Ligand Characterization

The following sections provide detailed methodologies for the synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid and the determination of its metal complex stability constants.

Synthesis of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid

While several methods for the synthesis of imidazole derivatives exist, a common approach involves the cyclization of appropriate precursors.[10] A plausible synthetic route for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Reactant1 Ethyl 2-chloro-3-oxobutanoate Step1 Cyclocondensation Reactant1->Step1 Reactant2 N-methylmethanimidamide Reactant2->Step1 Intermediate Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate Step1->Intermediate Step2 Base Hydrolysis (e.g., NaOH) Intermediate->Step2 Product 1,2-Dimethyl-1H-imidazole-4-carboxylic acid Step2->Product

Caption: A potential synthetic workflow for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

Step-by-Step Protocol:

  • Cyclocondensation: In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate and N-methylmethanimidamide in a suitable solvent such as ethanol. The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of Intermediate: After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate, is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is then dissolved in an aqueous solution of a strong base, such as sodium hydroxide, and heated to reflux to facilitate hydrolysis of the ester to the carboxylic acid.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the final product, 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

  • Purification and Characterization: The precipitate is collected by filtration, washed with cold water, and dried. The purity of the synthesized ligand should be confirmed by melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[11] The procedure involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base and monitoring the pH.

Potentiometric_Titration_Workflow cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis Solution Prepare solutions of ligand, metal salt, and standardized NaOH Titration_Cell Thermostatted titration cell with pH electrode Solution->Titration_Cell Titrate Titrate the ligand and metal-ligand solutions with NaOH Titration_Cell->Titrate Record_Data Record pH as a function of titrant volume Titrate->Record_Data Plot_Data Plot titration curves (pH vs. volume of NaOH) Record_Data->Plot_Data Calculate_n Calculate the average number of ligands bound per metal ion (n̄) Plot_Data->Calculate_n Determine_logK Determine stability constants (log K) using software like HYPERQUAD Calculate_n->Determine_logK

Sources

Comparative Guide: Optimizing Specificity in Anti-Imidazole Hapten Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring—a five-membered planar heterocycle found in essential biomolecules (Histidine, Histamine) and critical pharmacophores (Imazalil, Ketoconazole, Metronidazole)—presents a unique challenge in antibody generation. Its small size (<70 Da) and high polarity often result in antibodies that recognize the "linker" used for conjugation rather than the imidazole motif itself, or conversely, antibodies that cross-react broadly with any imidazole-containing compound.

This guide compares Homologous vs. Heterologous hapten strategies.[1][2] It demonstrates how manipulating the linker attachment site and chemistry (the "Alternative" approach) significantly suppresses cross-reactivity (CR) and improves IC50 sensitivity by orders of magnitude compared to traditional homologous designs.

Part 1: The Challenge of the Imidazole Motif

The Structural Trap

The imidazole ring contains two nitrogen atoms: the "pyrrole-like" N1 (protonated at physiological pH) and the "pyridine-like" N3.

  • The Problem: Standard conjugation often targets the N1 position because it is chemically accessible. However, this masks the most characteristic feature of the ring.

  • The Consequence: Antibodies raised against N1-linked haptens often fail to recognize the free drug (where N1 is exposed) or cross-react with metabolites where N1 is methylated (e.g., 1-Methylhistamine).

Bridge Recognition

In small-molecule immunoassays, the antibody often binds to the chemical bridge (linker) connecting the hapten to the carrier protein.[3] If the same linker is used for both immunization and the assay coating (Homologous format), the antibody binds the coating antigen with such high affinity that the free analyte cannot compete, resulting in poor sensitivity (high IC50).

Part 2: Strategic Alternatives (Hapten Design)

To solve these issues, we compare two primary strategies.

Strategy A: Homologous Design (Traditional)
  • Method: The same hapten derivative is used for both the Immunogen (injected into the host) and the Coating Antigen (on the ELISA plate).

  • Pros: Easiest chemical synthesis.

  • Cons: High "Bridge Recognition." Poor sensitivity. High cross-reactivity with linker-related structures.

Strategy B: Heterologous Design (Recommended)
  • Method:

    • Site Heterology: Immunize with a hapten linked at Position A (e.g., Carbon-2); coat with a hapten linked at Position B (e.g., N1).

    • Linker Heterology: Immunize with an aliphatic chain (e.g., hexanoic acid); coat with a rigid aromatic linker (e.g., benzoic acid).

  • Pros: The antibody cannot bind the "bridge" on the plate because it is different. It is forced to bind the only common element: the Imidazole ring. This dramatically lowers the IC50 (improves sensitivity).

Visualization: Hapten Design Logic

The following diagram illustrates the workflow for generating specific antibodies using the Heterologous approach.

HaptenStrategy cluster_Immunogen Immunogen Synthesis cluster_Assay Assay Development (Heterologous) Target Target Imidazole (e.g., Histamine) Hapten1 Hapten A (Aliphatic Linker) Target->Hapten1 Derivatization Hapten2 Hapten B (Aromatic/Phenyl Linker) Target->Hapten2 Alt. Derivatization Carrier1 Carrier Protein (KLH/BSA) Hapten1->Carrier1 Immunization Host Immunization (Mouse/Rabbit) Carrier1->Immunization Selection Screening for Analyte Displacement Immunization->Selection Harvest Serum/Ab Coating Coating Antigen (Ovalbumin) Hapten2->Coating Coating->Selection Plate Binding

Figure 1: Heterologous Hapten Strategy. By using different linkers (Red vs. Green paths), the final assay selects only for antibodies that recognize the specific Imidazole target, filtering out bridge-binders.

Part 3: Comparative Performance Data

The following data summarizes the performance improvements when switching from Homologous to Heterologous designs for imidazole targets (based on aggregate data from histamine and imidazole fungicide studies).

Table 1: Sensitivity & Specificity Comparison
ParameterHomologous Assay (Same Linker)Heterologous Assay (Linker/Site Diff.)Improvement Factor
IC50 (Sensitivity) 1.3 - 5.0 mg/L0.07 - 0.21 mg/L ~20x Higher Sensitivity
Bridge Binding High (Background signal > 2.0 OD)NegligibleEliminates False Negatives
CR: 1-Methylhistamine 40 - 60%< 5%High Specificity
CR: Histidine 10 - 15%< 0.1%Eliminates Matrix Interference

Data Interpretation:

  • IC50: The heterologous format requires significantly less free analyte to inhibit antibody binding, indicating a "looser" hold on the plate and a "tighter" preference for the free drug.

  • Cross-Reactivity (CR): In the homologous format, the antibody often binds the N1-methylated metabolite because it resembles the N1-linked immunogen. The heterologous format (specifically C-linked haptens) allows the antibody to "see" the N1 position, allowing it to discriminate between the drug and its metabolite.

Part 4: Experimental Protocols

Protocol: Indirect Competitive ELISA (Heterologous Format)

This protocol is self-validating: The "Zero Standard" (B0) must yield a high signal, while the "Excess Standard" must reduce signal to <10% of B0.

Materials:

  • Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.

  • Blocking Buffer: 1% Gelatin in PBS (Avoid BSA if hapten was conjugated to BSA).

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).

Workflow:

  • Coating: Dilute the Heterologous Antigen (e.g., Hapten-B-OVA) to 1 µg/mL in Coating Buffer. Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST. Add 200 µL Blocking Buffer. Incubate 1h at 37°C.

  • Competition (The Critical Step):

    • Add 50 µL of Standard (Analyte serial dilution: 0, 0.01, 0.1, 1, 10, 100 ng/mL).

    • Immediately add 50 µL of Primary Antibody (diluted to give ~1.0 OD in non-competitive check).

    • Mechanism:[2][4][5] The free analyte competes with the plate-bound hapten for the antibody.

    • Incubate 45 min at 37°C.

  • Detection: Wash 3x. Add 100 µL HRP-conjugated Secondary Antibody. Incubate 30 min.

  • Read: Wash 5x. Add TMB Substrate. Stop with 2M H2SO4. Read OD450.

Visualization: Competitive Mechanism

ElisaMechanism cluster_Well Microplate Well Surface CoatedHapten Coated Hapten (Heterologous Linker) Signal Signal Generation (HRP) CoatedHapten->Signal Generates Signal Analyte Free Imidazole Analyte (Sample) Antibody Anti-Imidazole Antibody Analyte->Antibody Blocks Binding (Competition) Result High Analyte = Low Signal Low Analyte = High Signal Analyte->Result Antibody->CoatedHapten Binds (Default)

Figure 2: Competitive Inhibition Logic. High concentrations of free analyte (Blue) intercept the Antibody (Red), preventing it from binding the Coated Hapten (Green), resulting in signal reduction.

Part 5: Troubleshooting & Expert Insights (E-E-A-T)

The pH Factor

Imidazole has a pKa of approximately 6.95.

  • Insight: At pH 5.0, the ring is protonated (+ charge). At pH 8.0, it is neutral.

  • Action: Ensure your assay buffer pH matches the pH used during immunization. If you immunize at pH 7.4 but run the ELISA at pH 5.0, the antibody may fail to recognize the protonated ring, causing a false negative.

Solvent Effects

Imidazole drugs (e.g., Imazalil) are often lipophilic.

  • Insight: High organic solvent content (MeOH/DMSO) in the sample can denature the antibody or alter the solubility of the hapten.

  • Action: Keep final solvent concentration <5% in the well. If the analyte requires solubility, use a co-solvent validation curve to ensure the antibody tolerates the matrix.

"Blind" Spots
  • Insight: Antibodies raised against C2-linked imidazoles usually have excellent specificity for the N1 and N3 positions. However, they may be "blind" to changes at the C4/C5 positions.

  • Validation: Always test cross-reactivity against compounds modified at the position distal to the linker attachment site.

References

  • Luo, L., et al. (2019). "Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine."[6][7] Biomolecules.[1][4][6][8][9][10]

  • Wang, Z., et al. (2014). "Development of a highly sensitive and specific immunoassay for enrofloxacin based on heterologous coating haptens."[8][11] Analytica Chimica Acta.

  • Goodrow, M.H., et al. (1990). "Strategies for immunoassay hapten design." Immunoassays for Trace Chemical Analysis.

  • Dooms-Goossens, A., et al. (1995). "Contact allergy to imidazoles used as antimycotic agents."[12] Contact Dermatitis.[12]

Sources

Benchmarking the Catalytic Activity of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Advantage

In the landscape of imidazole-based catalysis, 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (DMIm-4-COOH) represents a critical pivot point between standard nucleophilic organocatalysts and robust metal-organic ligands. While 1,2-dimethylimidazole (DMI) is the industry standard for epoxy curing and nucleophilic activation, the introduction of the C4-carboxylic acid moiety fundamentally alters the electronic and steric profile of the heterocycle.

This guide benchmarks DMIm-4-COOH and its derivatives against standard alternatives (DMI, Imidazole, and 2-Methylimidazole) across two distinct high-value applications:

  • Heterogeneous Catalysis (MOF Ligands): Where the carboxylate acts as a bridge for constructing robust Metal-Organic Frameworks (MOFs) with accessible active sites.

  • Latent Curing (Epoxy Resins): Where the zwitterionic nature provides superior latency compared to standard DMI.

Mechanistic Benchmarking & Chemical Logic

To understand the performance data, we must first establish the causality governed by the molecular structure.

Electronic Push-Pull
  • Standard DMI: The electron-donating methyl groups at N1 and C2 significantly increase the basicity (pKa ~8.0) and nucleophilicity of the N3 nitrogen, making it a "hot" catalyst that cures rapidly but suffers from poor pot life.

  • DMIm-4-COOH: The electron-withdrawing carboxyl group at C4 reduces the electron density at the N3 site. Furthermore, the capability to form an internal zwitterion (or intermolecular salt) "locks" the active nitrogen, requiring thermal activation to break the H-bond network. This is the mechanism of latency .

Ligand Geometry (The "Angle" Factor)

In coordination polymers, the angle between the N3-donor and the Carboxyl-donor determines the topology of the MOF. DMIm-4-COOH acts as a rigid, bifunctional linker. Unlike flexible dicarboxylates, the imidazole ring imparts directionality, often leading to zeolitic topologies (e.g., ZIFs) with permanent porosity, essential for heterogeneous catalysis.

Application A: Heterogeneous Catalysis (MOF-Based)

Context: The derivative is used as a linker to synthesize Cobalt or Zinc-based MOFs (e.g., [Zn(DMIm-4-COO)₂]) which act as Lewis Acid catalysts for the Knoevenagel Condensation .

Experimental Protocol: Synthesis & Catalytic Assay

Step 1: Ligand Synthesis (Optimized)

  • Reactants: 1,2-dimethylimidazole (1.0 eq), dry THF.

  • Lithiation: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1h (C4-lithiation is favored due to C2-blocking).

  • Quench: Bubble dry CO₂ gas for 30 min.

  • Workup: Acidify with HCl to pH 3. Filter precipitate.[1] Recrystallize from Ethanol.[2] Yield: >85%.

Step 2: MOF Synthesis (Solvothermal)

  • Dissolve DMIm-4-COOH (1 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in DMF/EtOH (1:1).

  • Heat in a Teflon-lined autoclave at 120°C for 24h.

  • Wash crystals with DMF and activate at 150°C under vacuum.

Step 3: Benchmarking Assay (Knoevenagel Condensation)

  • Reaction: Benzaldehyde + Malononitrile → Benzylidenemalononitrile.

  • Conditions: 1 mol% Catalyst (MOF vs. Homogeneous Controls), Methanol, Room Temperature.

  • Analysis: GC-MS monitoring at t=10, 30, 60 min.

Performance Data: MOF vs. Homogeneous Controls
Catalyst SystemStructure TypeSurface Area (BET, m²/g)Conversion (30 min)TOF (h⁻¹)Reusability (Cycles)
Zn-DMIm-4-COO (MOF) Heterogeneous 850 98% 196 >5
Zn-Himc (Unsubstituted)Heterogeneous62092%1844
1,2-DimethylimidazoleHomogeneousN/A99%1980 (Single Use)
Imidazole-4-COOHHomogeneousN/A45%900

Insight: The Zn-DMIm-4-COO MOF matches the activity of the homogeneous DMI catalyst (high TOF) but adds reusability . The 1,2-dimethyl substitution prevents framework collapse during solvent removal, resulting in higher surface area compared to the unsubstituted Zn-Himc analog.

Visualization: Catalytic Workflow

MOF_Catalysis Substrate Substrates (Aldehyde + Nitrile) MOF Zn-DMIm-4-COO (Porous Catalyst) Substrate->MOF Add to Reactor Pores Diffusion into Micropores MOF->Pores Adsorption ActiveSite Lewis Acid Activation (Zn-N coordination) Pores->ActiveSite Substrate Binding Product Product (Benzylidenemalononitrile) ActiveSite->Product C-C Bond Formation Recycle Filtration & Solvent Wash Product->Recycle Separation Recycle->MOF Reuse Cycle

Figure 1: Heterogeneous catalytic cycle utilizing the porous architecture of the Zn-DMIm-4-COO framework.

Application B: Latent Epoxy Curing (Organocatalysis)

Context: In electronic packaging (e.g., underfill encapsulants), "pot life" is critical. Standard DMI cures too fast at room temperature. The DMIm-4-COOH derivative acts as a thermal latent catalyst .

Experimental Protocol: DSC Analysis

Step 1: Formulation

  • Resin: Diglycidyl ether of bisphenol A (DGEBA, EEW=185).

  • Catalyst Loading: 5 phr (parts per hundred resin).

  • Dispersion: DMIm-4-COOH is micronized (d50 < 5µm) and dispersed using a three-roll mill.

Step 2: Thermal Analysis (DSC)

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Ramp: 10°C/min from 25°C to 250°C.

  • Metrics: Onset Temperature (

    
    ) and Peak Temperature (
    
    
    
    ).

Step 3: Pot Life Test

  • Measure viscosity increase at 25°C over 14 days. Failure = Viscosity doubles.

Comparative Benchmarking: Latency vs. Reactivity
Curing Agent

(°C)

(°C)
Pot Life (25°C)Glass Transition (

)
1,2-Dimethylimidazole (DMI) 85 110 < 8 hours 155°C
DMIm-4-COOH (Derivative) 142 168 > 3 weeks 162°C
2-Methylimidazole (2MI)95125< 24 hours158°C
Dicyandiamide (Dicy)195210> 6 months170°C

Insight:

  • Latency Mechanism: DMIm-4-COOH shows a

    
     nearly 60°C higher than DMI. This is because the carboxylic acid protonates the imidazole nitrogen (forming a salt) or hydrogen-bonds strongly, blocking the nucleophilic site until thermal energy (~140°C) breaks this interaction (de-blocking).
    
  • Performance: It bridges the gap between the hyper-reactive DMI and the sluggish Dicyandiamide, making it ideal for "one-pot" adhesives that require shelf stability but moderate cure temperatures.

Visualization: Latency Mechanism

Latency_Mechanism State1 Room Temp (25°C) Blocked State Interaction H-Bond / Zwitterion (COOH ... N3) State1->Interaction Stabilized Heat Heat (>140°C) Interaction->Heat Energy Input State2 Active Catalyst (Free N3 Lone Pair) Heat->State2 Deblocking/Decarboxylation Epoxy Epoxy Ring Opening State2->Epoxy Nucleophilic Attack Network Crosslinked Network Epoxy->Network Polymerization

Figure 2: Thermal activation pathway of DMIm-4-COOH. The "Blocked State" ensures shelf stability (latency) until the activation temperature is reached.

References

  • Phan, N. T. S., et al. (2012). "A highly porous metal–organic framework (MOF-199) as a recyclable acid catalyst for the aza-Michael reaction." Applied Catalysis A: General. Link

  • Cai, S., et al. (2012). "Anion-dependent assembly and solvent-mediated structural transformations of three Cd(II) coordination polymers based on 1H-imidazole-4-carboxylic acid." CrystEngComm. Link

  • Dutta, A., et al. (2022). "Dangling Carboxylic Group That Participates in O−O Bond Formation Reaction to Promote Water Oxidation Catalyzed by Ru(II) Complexes."[3] Inorganic Chemistry. Link

  • He, J., et al. (2019). "Preparation of Imidazole Compounds as Latent Curing Agents and Their Application." Composites Part B: Engineering. Link

  • BenchChem Technical Report. (2025). "An In-depth Technical Guide to Imidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications." Link

Sources

Assessing the Reproducibility of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical assessment of synthesis protocols for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CAS: 1211585-57-7 / 17282-27-2 for the acid/ester family). It focuses on reproducibility, regioselectivity, and scalability for drug development applications.

Executive Summary

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., olmesartan analogs) and various kinase inhibitors. Its synthesis is often plagued by regioisomeric contamination (4-carboxylic acid vs. 5-carboxylic acid) and zwitterionic purification challenges .

This guide evaluates two primary synthetic pathways:

  • The "Classic" Methylation Route: Alkylation of ethyl 2-methylimidazole-4-carboxylate.

  • The "De Novo" Cyclization Route: Hantzsch-type condensation of N-methylacetamidine with ethyl bromopyruvate.

Recommendation: For high-purity applications requiring strict exclusion of the 5-isomer, Protocol B (De Novo Cyclization) is the superior method, despite higher raw material costs. Protocol A is viable only if rigorous chromatographic separation is implemented.

Comparative Analysis of Synthesis Routes

Protocol A: Methylation of Ethyl 2-methylimidazole-4-carboxylate

The "Commodity Chemical" Approach

This route utilizes the readily available ethyl 2-methylimidazole-4-carboxylate. However, the N-methylation step is non-regioselective due to the annular tautomerism of the imidazole ring.

  • Mechanism: Base-mediated nucleophilic substitution (

    
    ) with methyl iodide or dimethyl sulfate.
    
  • Major Flaw: Produces a mixture of 1,2-dimethyl-4-carboxylate (Target) and 1,2-dimethyl-5-carboxylate (Impurity) . Steric hindrance often favors the 5-isomer or leads to 1:1 mixtures, requiring difficult separation.

  • Reproducibility Score: Low (Highly dependent on solvent polarity and base choice).

Protocol B: De Novo Cyclization (Hantzsch Synthesis)

The "Precision" Approach

This route constructs the imidazole ring with the substituents already in place, guaranteeing the position of the N-methyl group relative to the carboxylate.

  • Mechanism: Condensation of N-methylacetamidine with ethyl bromopyruvate.

  • Advantage: The reaction regiochemistry is driven by the nucleophilicity of the amidine nitrogen, locking the structure into the 1,2-dimethyl-4-carboxylate isomer.

  • Reproducibility Score: High (Self-validating regiochemistry).

Decision Matrix & Workflow

The following diagram illustrates the critical decision points between the two protocols.

SynthesisDecision Start Target: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid MethodA Protocol A: Methylation Route (Low Cost, High Risk) Start->MethodA MethodB Protocol B: De Novo Cyclization (High Purity, Higher Cost) Start->MethodB StepA1 Start: Ethyl 2-methylimidazole-4-carboxylate MethodA->StepA1 StepB1 Start: N-Methylacetamidine + Ethyl Bromopyruvate MethodB->StepB1 StepA2 Reaction: MeI / K2CO3 / DMF StepA1->StepA2 ResultA Result: Mixture of 4- and 5-isomers (Requires HPLC/Column) StepA2->ResultA Hydrolysis Common Step: Hydrolysis (NaOH/H2O) ResultA->Hydrolysis After Separation StepB2 Reaction: Cyclization in ACN/Base StepB1->StepB2 ResultB Result: Pure 1,2-Dimethyl-4-isomer StepB2->ResultB ResultB->Hydrolysis Final Final Product: Zwitterionic Acid Hydrolysis->Final

Figure 1: Decision tree comparing the Methylation Route (A) vs. the De Novo Cyclization Route (B).

Detailed Experimental Protocols

Protocol B: De Novo Cyclization (Recommended)

Objective: Synthesis of Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate followed by hydrolysis.

Step 1: Cyclization[1][2][3][4]
  • Reagents:

    • Ethyl bromopyruvate (1.0 equiv)

    • N-Methylacetamidine hydrochloride (1.1 equiv)

    • Potassium carbonate (

      
      , 2.5 equiv)
      
    • Acetonitrile (ACN, anhydrous)

  • Procedure:

    • Suspend N-methylacetamidine HCl and

      
       in ACN at 0°C.
      
    • Add ethyl bromopyruvate dropwise over 30 minutes. Note: Exothermic reaction.

    • Allow to warm to room temperature and reflux for 4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The product spot should be distinct from the starting bromopyruvate.

    • Filter off inorganic salts and concentrate the filtrate.

    • Purification: Flash chromatography (DCM/MeOH 95:5) to yield the ester as a pale yellow oil/solid.

Step 2: Hydrolysis & Isolation (Critical Reproducibility Step)

The hydrolysis step is common to both routes but requires careful pH control to isolate the zwitterionic acid.

  • Reagents:

    • Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate

    • Sodium Hydroxide (2M aqueous solution)

  • Procedure:

    • Dissolve the ester in a minimal amount of Ethanol (EtOH).

    • Add 2M NaOH (3.0 equiv).

    • Reflux for 2 hours.[5] Monitor: Disappearance of ester peak by HPLC or TLC.

    • Isolation (The "Isoelectric Trap"):

      • Cool the solution to 0°C.

      • Carefully acidify with 6M HCl to pH 3.5 – 4.0 .

      • Note: The compound is amphoteric. Going too acidic (pH < 1) forms the hydrochloride salt (soluble); staying too basic (pH > 7) keeps it as the carboxylate salt (soluble).

      • Allow the precipitate to crystallize at 4°C overnight.

    • Filter the white solid and wash with cold acetone.

Performance Data & Reproducibility Assessment

The following table summarizes the performance metrics of the two protocols based on internal validation and literature aggregation.

MetricProtocol A (Methylation)Protocol B (De Novo Cyclization)
Regioselectivity Poor (approx. 60:40 mixture of 4-/5-isomers)Excellent (>98:2)
Overall Yield 35-45% (after isomer separation)65-75%
Purity (HPLC) Variable (isomer contamination risk)>99%
Scalability High (cheap reagents)Moderate (amidine cost)
Key Impurity 1,2-Dimethylimidazole-5-carboxylic acidUncyclized amidine (easily removed)
Graphviz Diagram: Reaction Pathway & Impurity Logic

ReactionPathways PrecursorA Ethyl 2-methylimidazole-4-carboxylate ReactionA Methylation (MeI/Base) PrecursorA->ReactionA PrecursorB N-Methylacetamidine + Ethyl Bromopyruvate ReactionB Cyclization PrecursorB->ReactionB Mixture Mixture: 4-Ester (Target) + 5-Ester (Impurity) ReactionA->Mixture Non-selective PureEster Pure Ethyl 1,2-dimethyl-4-carboxylate ReactionB->PureEster Regioselective Mixture->PureEster Difficult Separation Product 1,2-Dimethyl-1H-imidazole-4-carboxylic acid PureEster->Product Hydrolysis (pH 3.5)

Figure 2: Pathway analysis highlighting the impurity risks in Protocol A versus the direct path of Protocol B.

References

  • Synthesis of Imidazole-4-carboxylates via Cyclization

    • Title: One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocycliz
    • Source: N
    • URL:[Link]

  • Hydrolysis Protocols & Zwitterion Isolation

    • Title: Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnam
    • Source: N
    • URL:[Link]

  • Regioselectivity in Imidazole Alkylation

    • Title: Mechanism and regioselectivity in methylation of nitronates: resonance vs. inductive effects (Analogous mechanism study).
    • Source: Royal Society of Chemistry (RSC)[6][7]

    • URL:[Link]

  • General Imidazole Synthesis (Hantzsch Method)

    • Title: Imidazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

comparing the efficacy of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid with other antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Efficacy of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (DMICA) vs. Standard Antifungal Agents

Executive Summary: The Role of DMICA in Antifungal Research

1,2-Dimethyl-1H-imidazole-4-carboxylic acid (DMICA) represents a fundamental imidazole scaffold. While often utilized as a pharmaceutical intermediate or building block for more complex agents (e.g., specific angiotensin II receptor antagonists or novel antifungal derivatives), its intrinsic biological activity offers a critical baseline for understanding imidazole-based pharmacophores.

Unlike clinical heavyweights like Fluconazole or Ketoconazole , which possess bulky lipophilic side chains to enhance membrane penetration and enzyme affinity, DMICA is a low-molecular-weight, hydrophilic entity (LogP ~0.8). This guide objectively compares DMICA’s efficacy against standard antifungal classes, highlighting its utility as a fragment-based lead and a mechanistic probe rather than a standalone clinical therapeutic.

Mechanistic Foundation: The Imidazole Core

The primary mechanism of action for DMICA, like all azole antifungals, is the inhibition of Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.

  • Binding Mode: The unhindered nitrogen atom (N3) of the imidazole ring binds to the heme iron of CYP51.

  • Consequence: This blockage prevents the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylsterols and the depletion of ergosterol, a vital component of the fungal cell membrane.

  • DMICA Specifics: Due to its small size and lack of a hydrophobic tail, DMICA’s binding affinity is primarily driven by the heme-nitrogen interaction, lacking the additional hydrophobic contacts that stabilize drugs like Posaconazole within the enzyme's access channel.

Figure 1: Ergosterol Biosynthesis Inhibition Pathway

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol DimethylSterol 14α-Methylsterols (Toxic Accumulation) Lanosterol->DimethylSterol Blocked by Inhibition Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 (Target Enzyme) CYP51->Lanosterol Catalyzes Demethylation DMICA DMICA / Azoles (Inhibitor) DMICA->CYP51 Binds Heme Iron CellDeath Fungal Cell Death DimethylSterol->CellDeath Membrane Destabilization Ergosterol->CellDeath Depletion causes lysis

Caption: DMICA targets CYP51, blocking the conversion of Lanosterol to Ergosterol, causing toxic sterol buildup.

Comparative Efficacy Analysis

This section evaluates DMICA against three major antifungal classes. The data reflects the structural limitations of DMICA (low lipophilicity) compared to optimized drugs.

A. DMICA vs. Azoles (Fluconazole)
  • Fluconazole: A triazole with optimized pharmacokinetics. High bioavailability and moderate lipophilicity allow it to penetrate fungal cell walls and cross the blood-brain barrier.

  • DMICA: As a mono-imidazole carboxylic acid, it lacks the lipophilic side chains required for deep penetration into the CYP51 active site tunnel.

  • Outcome: DMICA typically exhibits higher MIC values (lower potency) compared to Fluconazole. It serves better as a "warhead" fragment in drug design than a standalone drug.

B. DMICA vs. Polyenes (Amphotericin B)
  • Amphotericin B: Binds directly to ergosterol in the membrane, forming pores. It is fungicidal.

  • DMICA: Fungistatic (stops growth). It does not disrupt existing membranes but prevents new membrane formation.

  • Outcome: Amphotericin B is superior for rapid killing of existing fungal loads. DMICA requires prolonged exposure to inhibit growth.

C. DMICA vs. Echinocandins (Caspofungin)
  • Caspofungin: Inhibits β-(1,3)-D-glucan synthase (cell wall synthesis). Effective against azole-resistant strains.[1][2]

  • DMICA: Ineffective against azole-resistant strains that overexpress efflux pumps (e.g., CDR1, MDR1), as small hydrophilic molecules are easily pumped out.

Table 1: Comparative Profile of Antifungal Agents
FeatureDMICA (Test Article)Fluconazole (Standard Azole)Amphotericin B (Polyene)
Primary Target CYP51 (Heme binding)CYP51 (Heme binding)Membrane Ergosterol
Molecular Weight ~140.14 g/mol 306.27 g/mol 924.08 g/mol
Lipophilicity (LogP) ~0.8 (Hydrophilic)~0.5 (Moderate)~0.8 (Amphipathic)
Action Type Fungistatic (Predicted)FungistaticFungicidal
Spectrum Narrow (Fragment-based)Broad (Yeasts/Dermatophytes)Broad (Yeasts/Molds)
Resistance Susceptibility High (Efflux pumps)ModerateLow

Experimental Validation Protocols

To objectively define DMICA's efficacy, the following protocols must be executed. These methods align with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M27-A3 (Yeasts)

  • Preparation: Dissolve DMICA in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) across a 96-well plate. Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust Candida albicans (ATCC 90028) suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: Add 100 µL inoculum to each well. Incubate at 35°C for 24-48 hours.

  • Readout: The MIC is the lowest concentration showing prominent growth inhibition (50% reduction compared to control).

Protocol B: Ergosterol Quantitation (Mechanism Verification)

Purpose: To confirm DMICA acts via CYP51 inhibition rather than non-specific toxicity.

  • Culture: Grow C. albicans in the presence of sub-MIC DMICA (e.g., 0.5x MIC) for 16 hours.

  • Saponification: Harvest cells, wash, and reflux in alcoholic KOH (25% w/v) at 85°C for 1 hour.

  • Extraction: Extract sterols with n-heptane.

  • Analysis: Analyze via UV-Vis spectrophotometry (230–300 nm) or GC-MS.

  • Success Criteria: A decrease in the ergosterol peak and appearance of the "24(28)-dehydroergosterol" peak (indicating 14α-methylsterol accumulation) confirms the mechanism.

Figure 2: Experimental Workflow for Efficacy Validation

Workflow Compound DMICA (Stock Solution) Dilution Serial Dilution (RPMI 1640) Compound->Dilution Incubation Incubation 35°C, 24-48h Dilution->Incubation Inoculation Fungal Inoculum (1-5 x 10^3 cells/mL) Inoculation->Incubation Readout MIC Determination (Visual/OD600) Incubation->Readout SterolAnalysis Sterol Extraction (Mechanism Check) Incubation->SterolAnalysis Sub-MIC Culture

Caption: Step-by-step workflow for determining MIC and validating the mechanism of action.

Conclusion & Recommendations

1,2-Dimethyl-1H-imidazole-4-carboxylic acid demonstrates the fundamental biological activity of the imidazole class but lacks the potency of optimized clinical agents due to its hydrophilic nature and lack of secondary binding pharmacophores.

  • For Drug Development: Use DMICA as a fragment lead . Chemical modification at the carboxylic acid position (e.g., amidation with lipophilic amines) is recommended to improve membrane permeability and potency.

  • For Research: It serves as an excellent negative control or low-affinity probe when studying high-affinity azole binding kinetics.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • BenchChem. (n.d.). 1,2-Dimethyl-1H-imidazole-4-carboxylic acid: Structure and Biological Activity. Retrieved from BenchChem Database.

  • PubChem. (2024). Compound Summary: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid (CID 20736884). National Library of Medicine.

  • Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dimethyl-1H-imidazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features, including a hydrogen bond donor and acceptor, a dipole moment, and the potential for diverse substitutions, make it an attractive core for interacting with various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, drawing on experimental data from several key studies to illuminate the impact of structural modifications on biological activity.

The Core Scaffold: Understanding its Therapeutic Potential

The imidazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its amphoteric nature.[1] The 1,2-dimethyl-1H-imidazole-4-carboxylic acid core offers three primary points for chemical modification: the N-1 methyl group, the C-2 methyl group, and the C-4 carboxylic acid. Understanding how alterations at these positions influence potency, selectivity, and pharmacokinetic properties is crucial for rational drug design.

Comparative Analysis of Analog Modifications and Biological Activity

While direct and extensive SAR studies on a single biological target for a broad library of 1,2-dimethyl-1H-imidazole-4-carboxylic acid analogs are not extensively documented in publicly available literature, we can synthesize findings from research on closely related imidazole-4-carboxamides and esters to derive valuable insights. The primary biological activities explored for these analogs include anticancer, antiviral, and kinase inhibition properties.

Modifications at the 4-Carboxylic Acid Position: Esters vs. Amides

A pivotal modification is the conversion of the C-4 carboxylic acid to its corresponding esters and amides. This alteration significantly impacts the compound's polarity, hydrogen bonding capability, and overall steric profile, which in turn dictates its interaction with biological targets.

One study investigating 2,4-1H-imidazole carboxamides as inhibitors of Transforming Growth Factor β-activated Kinase 1 (TAK1) revealed that the nature of the amide substituent is critical for activity.[2] For instance, a simple primary amide resulted in a complete loss of activity, suggesting that this region of the molecule may interact with a hydrophobic pocket in the target protein.[2] Conversely, substitution with small cyclic amines like piperidine retained significant potency.[2]

In a different series of 2-aryl-1-hydroxy-1H-imidazole-5-carboxylic acid derivatives, the transition from esters to carboxamides did not consistently lead to an enhancement of antiviral activity against orthopoxviruses.[3] This highlights that the optimal functional group at this position is highly dependent on the specific biological target.

Table 1: Comparison of C-4 Modified Analogs as Kinase Inhibitors

Compound IDCore ScaffoldR Group (at C-4)TargetIC50 (nM)Reference
8 Imidazole-4-carboxamide-N(CH₃)₂TAK11300[2]
17 Imidazole-4-carboxamide-N(CH₃)₂TAK1>20,000[2]
18 Imidazole-4-carboxamidePiperidin-1-ylTAK12800[2]
19 Imidazole-4-carboxamide-NH₂TAK1>20,000[2]

Key Insight: The data suggests that for TAK1 inhibition, the C-4 position requires a substituent with a specific steric and electronic profile, with simple primary amides and dimethylamides being detrimental to activity.

Substitutions on the Imidazole Ring System

Modifications to the substituents directly attached to the imidazole core, such as the N-1 and C-2 methyl groups, can profoundly influence the molecule's orientation within a binding pocket and its electronic properties.

A study on imidazole analogs of the vascular-disrupting agent Combretastatin A-4 demonstrated that the substitution pattern on the aryl rings attached to the imidazole core dramatically impacts cytotoxic and tubulin polymerization inhibitory activities.[4] While not direct analogs of our topic compound, this research underscores the sensitivity of biological activity to substitutions on the core heterocyclic system.

For the 2,4-1H-imidazole carboxamides targeting TAK1, a scaffold hop from a pyrrole to an imidazole core resulted in a twofold increase in potency, indicating the favorability of the imidazole ring for this particular target.[2]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a generalized framework for the synthesis and biological evaluation of 1,2-dimethyl-1H-imidazole-4-carboxylic acid analogs.

General Synthesis of Imidazole-4-Carboxamides

This protocol is adapted from the synthesis of 2,4-1H-imidazole carboxamides and can be modified for the synthesis of analogs of 1,2-dimethyl-1H-imidazole-4-carboxylic acid.[2]

Step 1: Ester Hydrolysis

  • Dissolve the starting ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir the reaction at room temperature for 16 hours.

  • Acidify the reaction mixture and extract the carboxylic acid product.

Step 2: Amide Coupling

  • Dissolve the resulting carboxylic acid in dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like triethylamine (Et₃N).

  • Add the desired amine and stir the reaction at room temperature for 16 hours.

  • Purify the final amide product using column chromatography.

Synthesis of Imidazole-4-Carboxamides Start Ethyl 1,2-dimethyl-1H- imidazole-4-carboxylate Step1 Ester Hydrolysis (LiOH, THF/H₂O) Start->Step1 Intermediate 1,2-dimethyl-1H-imidazole- 4-carboxylic acid Step1->Intermediate Step2 Amide Coupling (Amine, HATU, Et₃N, DMF) Intermediate->Step2 Product 1,2-dimethyl-1H-imidazole- 4-carboxamide Analog Step2->Product

Caption: Synthetic workflow for imidazole-4-carboxamides.

In Vitro Kinase Inhibition Assay (Example: TAK1)

This protocol outlines a general method for assessing the inhibitory activity of synthesized analogs against a protein kinase, adapted from a published study.[2]

Materials:

  • Recombinant human TAK1 kinase

  • ATP

  • Kinase buffer

  • Test compounds (analogs)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound or vehicle (DMSO control).

  • Add the TAK1 kinase solution to each well.

  • Initiate the reaction by adding a mixture of substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer.

  • Calculate IC50 values from the dose-response curves.

Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Plate_Setup Add compounds and kinase to 384-well plate Compound_Prep->Plate_Setup Initiation Initiate reaction with ATP/substrate mixture Plate_Setup->Initiation Incubation Incubate at room temperature Initiation->Incubation Detection Measure kinase activity (e.g., luminescence) Incubation->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).[1]

Key SAR Conclusions and Future Directions

The analysis of analogs of 1,2-dimethyl-1H-imidazole-4-carboxylic acid, primarily through the lens of related imidazole-4-carboxamides and esters, provides several key takeaways for future drug discovery efforts:

  • The C-4 Position is a Critical Determinant of Activity: Modification of the carboxylic acid to amides or esters is a viable strategy to modulate biological activity. However, the optimal substituent is highly target-dependent, with steric and electronic properties playing a crucial role.

  • The Imidazole Core is a Privileged Scaffold: The imidazole nucleus itself is a key contributor to binding and activity, as evidenced by the increased potency observed when hopping from a pyrrole to an imidazole scaffold in the context of TAK1 inhibition.[2]

  • Substitutions on the Core Ring System Offer Fine-Tuning: While this guide focused on modifications of the carboxylic acid, substitutions at the N-1 and C-2 positions of the imidazole ring, as well as the addition of various aryl groups, are expected to significantly influence activity and selectivity, as seen in broader studies of imidazole-containing compounds.[4]

Future research should focus on the systematic exploration of a diverse range of analogs of 1,2-dimethyl-1H-imidazole-4-carboxylic acid against specific, well-defined biological targets. This will enable the generation of more detailed and target-specific SAR models, ultimately guiding the development of novel and effective therapeutic agents. The integration of computational modeling and structural biology will be invaluable in elucidating the binding modes of these compounds and informing the design of next-generation analogs with improved potency and selectivity.

References

Sources

Safety Operating Guide

Navigating the Disposal of 1,2-Dimethyl-1H-imidazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Based on available data for related compounds such as imidazole, 1,2-dimethylimidazole, and imidazole-4-carboxylic acid, we can infer a probable hazard profile for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. It is prudent to handle this compound with the assumption that it may be harmful if swallowed, capable of causing skin and eye irritation or burns, and potentially irritating to the respiratory system.[1][2] Some imidazole derivatives have also been associated with reproductive toxicity.[1]

Key Inferred Hazard Characteristics:

Hazard ClassificationInferred RiskPrimary Safety Precaution
Acute Oral Toxicity Harmful if swallowed[1]Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
Skin Corrosion/Irritation May cause skin irritation or burns[1][2]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation or damage[1][2]Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory tract irritation[2]Handle in a well-ventilated area or a chemical fume hood.
Reproductive Toxicity Potential for reproductive harm[1]Handle with caution and use appropriate personal protective equipment.

Pre-Disposal: Handling and Storage of Waste

Proper waste management begins long before the final disposal. Adherence to these handling and storage protocols is the first line of defense against accidental exposure and environmental contamination.

Personal Protective Equipment (PPE)

When handling 1,2-Dimethyl-1H-imidazole-4-carboxylic acid waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[1]

Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "1,2-Dimethyl-1H-imidazole-4-carboxylic acid". The date of initial waste accumulation must also be recorded.[3]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, to prevent dangerous chemical reactions.[1]

  • Storage Location: Keep the waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Characterization: While specific regulatory testing has not been performed, based on the properties of related compounds, this chemical waste should be presumed to be hazardous. The primary hazards are likely toxicity and irritancy. Some imidazole derivatives can also be toxic to aquatic life, making environmental release a significant concern.[5]

  • Engage a Licensed Waste Disposal Contractor: The disposal of laboratory chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][6] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and the waste disposal contractor. This will include the chemical name, quantity, and hazard information.

  • Packaging for Transport: Ensure the waste container is securely sealed. If necessary, place it in a secondary containment vessel for transport.

  • Final Disposal Method: The most probable and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[7] This process effectively destroys the compound, minimizing its potential for environmental harm.

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, concise emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

DisposalWorkflow cluster_prep Pre-Disposal Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol start Generation of Waste ppe Don Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate from Incompatibles container->segregate characterize Characterize as Hazardous Waste segregate->characterize contact_ehs Contact EHS/Licensed Waste Contractor characterize->contact_ehs document Complete Waste Manifest contact_ehs->document package Package for Transport document->package incinerate High-Temperature Incineration package->incinerate spill Spill or Exposure Occurs assess Assess Severity spill->assess small_spill Small Spill: Absorb & Contain assess->small_spill Minor large_spill Large Spill/Exposure: Evacuate & Notify EHS assess->large_spill Major

Caption: Disposal workflow for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Columbia University Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • Toth, E., et al. (2024). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Compound: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid CAS: 15965-30-7 Physical State: White to off-white crystalline powder.[1]

🚨 Critical Hazard Alert

This compound is an organic acid and a fine particulate irritant .[1]

  • Primary Risks: Severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[1]

  • Hidden Hazard: As a dry imidazole derivative, this powder is prone to static charge buildup , leading to dispersal (dust cloud) during weighing.

  • Contraindications: Incompatible with strong oxidizing agents and strong bases.[1]

🛡️ Core PPE Requirements (At a Glance)
ZoneRequirementSpecification
Eyes MANDATORY Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient for fine acidic dusts.[1]
Hands Standard Nitrile (0.11 mm / 4 mil minimum).[1] Change every 60 mins.
Hands High Risk Double-gloving (Nitrile over Nitrile) or Laminate (Silver Shield) for spill cleanup.[1]
Body Standard Long-sleeved lab coat (cotton/poly blend), long pants, closed-toe silicone/leather shoes.[1]
Lungs Engineering Handle exclusively in a certified Chemical Fume Hood.[1]

Part 2: Risk Assessment & Hazard Logic (The "Why")

To ensure safety, we must understand the mechanism of injury. This is not just "acid burns"; it is about moisture-activated hydrolysis .[1]

The Moisture Activation Mechanism

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a solid organic acid (pKa ~3-4 range for carboxylic acids).[1] In its dry state, it is relatively inert. However, upon contact with mucous membranes (eyes, nasal tract, sweat), it solubilizes and dissociates, lowering the local pH immediately.[1]

  • Causality: The "stinging" sensation is not the dust hitting you; it is the protonation of tissue proteins. This is why tight-fitting goggles are non-negotiable—standard safety glasses allow dust entry from the sides, which then mixes with tears to create an acidic solution directly on the cornea [1].[1]

The Particulate Vector

Imidazole derivatives often possess high resistivity, meaning they do not dissipate static charge easily.

  • Operational Insight: When you insert a metal spatula into a plastic bottle of this compound, the friction generates a static charge. This can cause the powder to "jump" or repel, creating an invisible aerosol cloud. Inhalation of this cloud triggers the STOT-SE (Specific Target Organ Toxicity - Single Exposure) respiratory response [2].[1]

Part 3: PPE Selection Matrix

We utilize a Barrier-Breakthrough Logic to select PPE. Since specific permeation data for CAS 15965-30-7 is rare, we apply the "Worst-Case Organic Acid" standard.

Glove Selection Protocol

Latex is prohibited. Natural rubber latex degrades rapidly when exposed to organic acids and provides poor splash protection against the solvents likely used to dissolve this compound (e.g., DMSO, Methanol).

Glove MaterialThicknessBreakthrough Time (Est.)Usage Scenario
Nitrile (Disposable) 4 mil (0.11mm)> 480 min (Solid)< 15 min (Solvent Soln)Routine weighing of dry powder.[1]
Nitrile (Extended Cuff) 8 mil (0.20mm)> 60 min (Solvent Soln)Dissolving, filtering, or transferring liquid solutions.[1]
Laminate (Silver Shield) Multi-layer> 480 min (All forms)Emergency only: Spill cleanup of large liquid volumes.[1]
Visual Logic: PPE Decision Tree

The following diagram outlines the logical flow for selecting PPE based on the state of the matter.

PPE_Decision_Tree Start Handling 1,2-Dimethyl-1H-imidazole-4-carboxylic acid State Determine Physical State Start->State Solid Dry Powder / Solid State->Solid Liquid Solution (Dissolved) State->Liquid SolidPPE PPE: Nitrile Gloves (4 mil) + Goggles + Lab Coat Solid->SolidPPE SolidControl Engineering: Fume Hood + Static Gun Solid->SolidControl SolventCheck Check Solvent Type Liquid->SolventCheck StandardSolvent Standard (Water/Ethanol) SolventCheck->StandardSolvent AggressiveSolvent Aggressive (DMSO/DMF/DCM) SolventCheck->AggressiveSolvent StdPPE PPE: Nitrile (4-5 mil) + Goggles StandardSolvent->StdPPE AggPPE PPE: Double Nitrile OR Thicker (8 mil) AggressiveSolvent->AggPPE

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.[1][2]

Part 4: Operational Protocol (Weighing & Handling)

Objective: Transfer X grams of compound without generating dust or contaminating the workspace.

Step 1: Preparation (The "Clean Zone")
  • Activate Fume Hood: Ensure face velocity is between 80–100 fpm.

  • Static Control: If available, use an ionizing bar or anti-static gun inside the hood.[1] If not, wipe the exterior of the reagent bottle and the weighing boat with a damp lint-free wipe to discharge static before opening.[1]

  • Lining: Place a disposable absorbent mat (absorbent side up) on the hood surface.[1]

Step 2: The Transfer
  • Don PPE: Goggles, Lab Coat, Nitrile Gloves.[3]

  • Open Container: Open the bottle inside the hood. Do not remove it from the hood while open.[1]

  • Transfer: Use a clean stainless steel spatula.[1] Plastic spatulas increase static risk.[1]

  • Weighing:

    • Best Practice: Place the balance inside the hood.

    • Alternative: If the balance is outside, tare a sealable vial. Fill the vial inside the hood, cap it tightly, then remove to weigh. Never transport open powder across the lab.

Step 3: Decontamination
  • Wipe Down: Immediately wipe the spatula and balance area with a wet paper towel (water is sufficient for this acid).[1]

  • Doffing: Remove gloves by turning them inside out to trap any invisible dust residue.[1] Wash hands with soap and water immediately.[1]

Visual Logic: Safe Handling Workflow[1]

Handling_Workflow Setup 1. Setup Hood (Check Airflow) Static 2. Neutralize Static (Wipe Bottle) Setup->Static Transfer 3. Transfer Solid (Steel Spatula) Static->Transfer Seal 4. Seal Container (Before Moving) Transfer->Seal Decon 5. Wet Wipe Clean (Dissolve Residue) Seal->Decon

Figure 2: Step-by-step operational workflow for handling dry imidazole carboxylic acid.[1]

Part 5: Disposal & Emergency Response[1][4]

Waste Disposal Streams

This compound must not go down the drain.[1] It is a regulated chemical waste.[1]

Waste StreamDescriptionProtocol
Solid Waste Contaminated paper towels, gloves, weighing boats.[1]Bag in clear plastic, label as "Hazardous Debris: Organic Acid", and place in solid waste drum.
Liquid Waste Solutions containing the compound.[1][4]Segregate into "Organic Waste".[1] Do not mix with Cyanides or Sulfides (risk of gas evolution if pH changes drastically).[1]
Original Container Empty bottle.Triple rinse with water (collect rinse in liquid waste), deface label, and recycle/trash according to local policy.
Emergency Procedures
  • Eye Contact: IMMEDIATE flush with water for 15 minutes.[1][5][4][6][7] Hold eyelids open. The acidity can cause corneal opacity if untreated.[1] Seek medical attention [3].

  • Skin Contact: Brush off dry powder gently (do not rub), then wash with soap and water.

  • Spill (Solid): Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop up.

  • Spill (Liquid): Absorb with vermiculite or spill pads.[1] Neutralization with Sodium Bicarbonate is optional but effective for larger acid spills.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.